(R)-1-Phenyl-2-propen-1-ol
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Structure
3D Structure
Properties
IUPAC Name |
(1R)-1-phenylprop-2-en-1-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10O/c1-2-9(10)8-6-4-3-5-7-8/h2-7,9-10H,1H2/t9-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MHHJQVRGRPHIMR-SECBINFHSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CC(C1=CC=CC=C1)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C=C[C@H](C1=CC=CC=C1)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
134.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
104713-12-4 | |
| Record name | (R)-1-Phenyl-2-propen-1-ol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
(R)-1-Phenyl-2-propen-1-ol: A Technical Guide for Advanced Synthesis
Introduction: The Significance of a Chiral Allylic Alcohol
(R)-1-Phenyl-2-propen-1-ol, also known as (R)-1-phenylallyl alcohol, is a chiral secondary alcohol that serves as a highly versatile and valuable building block in modern organic synthesis. Its structure incorporates three key functional features: a stereogenic carbinol center of the (R) configuration, a reactive terminal alkene, and an aromatic phenyl group. This unique combination makes it a prized precursor for the stereocontrolled synthesis of complex molecular architectures, particularly within the pharmaceutical and agrochemical industries.
The principle of chirality is fundamental to the life sciences; biological systems, such as enzymes and receptors, are inherently chiral and often interact selectively with only one enantiomer of a chiral molecule.[1] This stereoselectivity is critically important in drug development, where one enantiomer may provide a desired therapeutic effect while the other could be inactive or even toxic.[1] Consequently, the demand for enantiomerically pure compounds is paramount, positioning chiral intermediates like this compound as essential tools for medicinal chemists and process developers. This guide provides an in-depth overview of its chemical properties, a validated protocol for its asymmetric synthesis, and insights into its synthetic applications.
Section 1: Physicochemical and Spectroscopic Properties
The precise characterization of this compound is critical for its effective use. The following table summarizes its key physical and computed properties based on publicly available data.
| Property | Value | Source |
| IUPAC Name | (1R)-1-phenylprop-2-en-1-ol | PubChem[2] |
| Molecular Formula | C₉H₁₀O | PubChem[2] |
| Molecular Weight | 134.17 g/mol | PubChem[2] |
| Appearance | Colorless to pale yellow liquid | N/A (Typical) |
| Boiling Point | ~103-105 °C at 15 mmHg | Literature Consensus |
| Density | ~1.01 g/mL | Literature Consensus |
| Optical Rotation [α]D | Varies with solvent and concentration | N/A |
| Refractive Index (n20/D) | ~1.54 | N/A |
| XLogP3 | 1.9 | PubChem[2] |
Spectroscopic Profile: The structural identity and purity of this compound are confirmed through standard spectroscopic methods. While specific spectra are proprietary, typical chemical shifts and absorbances are well-documented.[3]
-
¹H NMR (CDCl₃): The proton NMR spectrum is characterized by distinct signals for the aromatic protons (typically δ 7.2-7.4 ppm), the vinyl protons (δ 5.1-6.1 ppm), the carbinol methine proton (δ ~5.2 ppm), and the hydroxyl proton (variable, broad singlet).
-
¹³C NMR (CDCl₃): Key carbon signals include those for the aromatic ring, the two vinyl carbons (one CH and one CH₂), and the chiral carbinol carbon (C-O) at approximately 75 ppm.
-
Infrared (IR) Spectroscopy: The IR spectrum prominently features a broad absorption band for the O-H stretch (around 3300-3400 cm⁻¹) and sharp peaks corresponding to the sp² C-H stretches of the alkene and aromatic ring (above 3000 cm⁻¹), as well as a C=C stretch (~1640 cm⁻¹).
Section 2: Asymmetric Synthesis via Corey-Bakshi-Shibata (CBS) Reduction
Achieving high enantiomeric purity is the primary challenge in synthesizing chiral alcohols. The Corey-Bakshi-Shibata (CBS) reduction is a highly reliable and widely adopted method for the enantioselective reduction of prochiral ketones.[4][5] This methodology utilizes a chiral oxazaborolidine catalyst to direct hydride delivery from a stoichiometric reductant (e.g., borane) to one face of the ketone, yielding the desired alcohol enantiomer with high selectivity.[6][7]
Causality and Mechanistic Insight
The success of the CBS reduction hinges on a well-defined catalytic cycle.[4][5]
-
Catalyst-Borane Complexation: The Lewis basic nitrogen atom of the (R)-CBS catalyst coordinates to a molecule of borane (BH₃). This coordination activates the borane, making it a more potent hydride donor, and simultaneously increases the Lewis acidity of the endocyclic boron atom in the catalyst.[4][7]
-
Ketone Coordination: The prochiral ketone (phenyl vinyl ketone) coordinates to the now more Lewis-acidic boron atom of the catalyst. Steric interactions govern this binding; the ketone orients itself so that the larger substituent (phenyl group) is positioned away from the bulky group on the catalyst's chiral backbone.
-
Stereoselective Hydride Transfer: The activated borane, held in a fixed position by the catalyst, delivers a hydride to the carbonyl carbon via a rigid, six-membered chair-like transition state.[8] This directed attack ensures the formation of the (R)-alcohol.
-
Product Release & Catalyst Regeneration: The resulting alkoxyborane intermediate is released, and subsequent workup liberates the final this compound. The CBS catalyst is regenerated and re-enters the catalytic cycle.
This mechanism provides a predictable and robust pathway to the target molecule, with enantiomeric excesses often exceeding 95%.[6]
Experimental Protocol: Synthesis of this compound
This protocol describes the reduction of phenyl vinyl ketone using (R)-Me-CBS catalyst and borane-dimethyl sulfide complex (BMS).
Materials:
-
Phenyl vinyl ketone (1.0 equiv)
-
(R)-Tetrahydro-1-methyl-3,3-diphenyl-1H,3H-pyrrolo[1,2-c][2][9][10]oxazaborole (1 M in toluene, 0.1 equiv)
-
Borane-dimethyl sulfide complex (BMS, ~10 M, 0.8 equiv)
-
Anhydrous Tetrahydrofuran (THF)
-
Methanol (MeOH)
-
1 M Hydrochloric Acid (HCl)
-
Saturated Sodium Bicarbonate (NaHCO₃) solution
-
Brine (saturated NaCl solution)
-
Anhydrous Magnesium Sulfate (MgSO₄)
-
Ethyl Acetate (EtOAc)
-
Hexanes
Procedure:
-
Reaction Setup: A flame-dried, three-neck round-bottom flask equipped with a magnetic stir bar, a thermometer, and a nitrogen inlet is charged with (R)-Me-CBS catalyst solution (0.1 equiv). Anhydrous THF is added, and the solution is cooled to 0 °C in an ice bath.
-
Reagent Addition: BMS (0.8 equiv) is added dropwise to the catalyst solution over 15 minutes, ensuring the internal temperature does not exceed 5 °C. The mixture is stirred for an additional 15 minutes.
-
Substrate Addition: A solution of phenyl vinyl ketone (1.0 equiv) in anhydrous THF is added dropwise to the reaction mixture over 30-45 minutes, maintaining the internal temperature between 0 and 5 °C.
-
Reaction Monitoring: The reaction progress is monitored by Thin Layer Chromatography (TLC) until the starting ketone is fully consumed (typically 1-2 hours).
-
Quenching: The reaction is carefully quenched by the slow, dropwise addition of methanol at 0 °C to decompose excess borane. Vigorous hydrogen evolution will be observed.
-
Workup: The mixture is warmed to room temperature and stirred for 30 minutes. 1 M HCl is added, and the mixture is stirred for another 30 minutes. The aqueous layer is separated and extracted twice with ethyl acetate.
-
Washing: The combined organic layers are washed sequentially with saturated NaHCO₃ solution and brine.
-
Drying and Concentration: The organic layer is dried over anhydrous MgSO₄, filtered, and concentrated under reduced pressure to yield the crude product.
-
Purification: The crude alcohol is purified by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes to afford this compound as a clear oil.
Workflow Visualization
Caption: Workflow for the Asymmetric Synthesis via CBS Reduction.
Section 3: Applications in Drug Development and Advanced Synthesis
The synthetic utility of this compound is extensive. Its dual functionality allows for a multitude of subsequent transformations, making it a key intermediate in the synthesis of more complex chiral molecules.
-
Chiral Building Block: It is a precursor for other chiral molecules. For example, the alcohol can be protected and the alkene can undergo transformations like epoxidation or dihydroxylation to install new stereocenters with high diastereoselectivity, guided by the existing (R)-stereocenter.
-
Pharmaceutical Intermediates: Chiral alcohols are crucial intermediates in the synthesis of active pharmaceutical ingredients (APIs).[10][11] The structural motif present in this compound is found in various classes of drugs, including potential analgesics, anti-inflammatory agents, and central nervous system therapeutics.[10][12]
-
Asymmetric Allylation: The molecule itself is a product of asymmetric synthesis, but it can also be used in catalytic asymmetric reactions. For instance, its derivatives can participate in palladium-catalyzed asymmetric allylic alkylation (AAA) reactions, a powerful C-C bond-forming method.[13]
Section 4: Safety and Handling
This compound should be handled in accordance with good industrial hygiene and safety practices.
-
General Handling: Use in a well-ventilated area, preferably a chemical fume hood. Avoid contact with skin, eyes, and clothing. Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.[14]
-
Hazards: May cause skin and eye irritation. The toxicological properties have not been fully investigated.[14]
-
Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials such as strong oxidizing agents.[14]
-
Disposal: Dispose of waste material in accordance with local, state, and federal regulations.
Conclusion
This compound stands out as a chiral building block of significant value. Its well-defined physicochemical properties and the existence of robust, high-yielding asymmetric synthetic routes like the CBS reduction make it readily accessible for research and development. Its utility as a precursor for complex, enantiomerically pure molecules ensures its continued relevance in the fields of medicinal chemistry, drug discovery, and advanced organic synthesis.
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Stanley, L. M., & Sibi, M. P. (2008). Catalytic Asymmetric Synthesis of Branched Chiral Allylic Phenyl Ethers from (E) -cinnamyl Trichloroacetimidates. NIH Public Access. [Link]
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IUPAC name and synonyms for (R)-1-Phenyl-2-propen-1-ol
Introduction
(R)-1-Phenyl-2-propen-1-ol, a chiral allylic alcohol, is a valuable stereospecific building block in modern organic and medicinal chemistry. Its structure, featuring a hydroxyl group, an alkene, and a phenyl ring attached to a single chiral center, makes it a highly versatile precursor for the synthesis of complex, enantiomerically pure molecules.[1] In the pharmaceutical industry, the precise three-dimensional arrangement of atoms in a drug molecule is paramount, as different enantiomers can exhibit vastly different pharmacological activities and toxicological profiles.[] Consequently, the use of chiral synthons like this compound is a cornerstone of asymmetric synthesis, enabling the efficient construction of drug candidates with defined stereochemistry.[3]
This guide provides an in-depth technical overview of this compound, covering its nomenclature, physicochemical properties, a validated protocol for its asymmetric synthesis, and its applications as a chiral intermediate in drug development.
Nomenclature and Chemical Identifiers
Correctly identifying a chemical entity is critical for reproducibility and regulatory compliance. The nomenclature and identifiers for this compound are summarized below.
| Identifier | Value | Source |
| IUPAC Name | (1R)-1-phenylprop-2-en-1-ol | PubChem[4] |
| Common Synonyms | This compound, (R)-alpha-Vinylbenzyl alcohol | PubChem[4] |
| CAS Number | 104713-12-4 | ChemicalBook |
| Molecular Formula | C₉H₁₀O | PubChem[4] |
| InChI Key | MHHJQVRGRPHIMR-SECBINFHSA-N | PubChem |
Physicochemical and Computed Properties
Understanding the physical and chemical properties of a compound is essential for designing synthetic routes, purification strategies, and formulation studies.
| Property | Value | Unit | Notes / Source |
| Molecular Weight | 134.17 | g/mol | Computed by PubChem[4] |
| Exact Mass | 134.073164938 | Da | Computed by PubChem[4] |
| XLogP3 | 1.9 | Computed by XLogP3 3.0 (PubChem)[4] | |
| Hydrogen Bond Donor Count | 1 | Computed by Cactvs (PubChem)[4] | |
| Hydrogen Bond Acceptor Count | 1 | Computed by Cactvs (PubChem)[4] | |
| Rotatable Bond Count | 2 | Computed by Cactvs (PubChem)[4] | |
| Topological Polar Surface Area | 20.2 | Ų | Computed by Cactvs (PubChem)[4] |
Asymmetric Synthesis of this compound
The enantioselective synthesis of chiral alcohols is a fundamental challenge in organic chemistry. A highly reliable and widely adopted method for producing this compound is the asymmetric reduction of its corresponding prochiral ketone, 1-phenyl-2-propen-1-one (also known as phenyl vinyl ketone). The Corey-Bakshi-Shibata (CBS) reduction is a premier method for this transformation, utilizing a chiral oxazaborolidine catalyst to achieve high levels of stereocontrol.[5][6][7]
The causality behind this choice of methodology lies in its predictability and high enantioselectivity. The chiral catalyst forms a complex with the borane reducing agent, creating a sterically defined pocket that directs the hydride delivery to one specific face of the ketone, yielding the desired (R)-alcohol with high enantiomeric excess (ee).[6][8]
Synthesis Workflow: Asymmetric Reduction of a Prochiral Ketone
Caption: Workflow for the Corey-Bakshi-Shibata (CBS) asymmetric reduction.
Detailed Experimental Protocol (Representative)
This protocol describes the asymmetric reduction of 1-phenyl-2-propen-1-one using an in-situ-generated (S)-CBS catalyst to yield this compound.
Materials & Reagents:
-
1-Phenyl-2-propen-1-one (Phenyl vinyl ketone)
-
(S)-(-)-2-(Diphenylhydroxymethyl)pyrrolidine ((S)-Diphenylprolinol)
-
Borane-tetrahydrofuran complex solution (1 M in THF)
-
Anhydrous Tetrahydrofuran (THF)
-
Methanol
-
Saturated aqueous sodium bicarbonate solution
-
Saturated aqueous sodium chloride solution (brine)
-
Anhydrous magnesium sulfate
-
Ethyl acetate
-
Hexanes
-
Silica gel for column chromatography
Procedure:
-
Catalyst Preparation (In Situ):
-
To a flame-dried, three-necked round-bottom flask under an argon atmosphere, add (S)-Diphenylprolinol (0.1 eq.).
-
Add anhydrous THF to dissolve the amino alcohol.
-
Cool the solution to 0°C in an ice bath.
-
Slowly add borane-THF solution (0.1 eq.) dropwise.
-
Stir the mixture at 0°C for 15 minutes, then allow it to warm to room temperature and stir for an additional 1 hour to ensure the formation of the oxazaborolidine catalyst.
-
-
Asymmetric Reduction:
-
Cool the catalyst solution to -20°C (acetonitrile/dry ice bath).
-
Slowly add additional borane-THF solution (1.1 eq.) to the catalyst mixture.
-
In a separate flask, dissolve 1-phenyl-2-propen-1-one (1.0 eq.) in anhydrous THF.
-
Add the ketone solution dropwise to the cold catalyst-borane mixture over 30-60 minutes, maintaining the internal temperature below -15°C.
-
Monitor the reaction by Thin Layer Chromatography (TLC) until the starting ketone is consumed (typically 1-2 hours).
-
-
Work-up and Purification:
-
Once the reaction is complete, quench it by slowly adding methanol dropwise at -20°C until gas evolution ceases.
-
Allow the mixture to warm to room temperature.
-
Remove the solvent under reduced pressure.
-
Redissolve the residue in ethyl acetate and wash sequentially with saturated sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate in vacuo.
-
Purify the crude product by flash column chromatography on silica gel (e.g., using a hexanes/ethyl acetate gradient) to afford pure this compound.
-
-
Validation:
-
Confirm the structure and purity using ¹H NMR, ¹³C NMR, and mass spectrometry.
-
Determine the enantiomeric excess (ee) by chiral High-Performance Liquid Chromatography (HPLC) or by converting the alcohol to a diastereomeric ester (e.g., a Mosher's ester) and analyzing by NMR.
-
Applications in Drug Development and Research
While there is a scarcity of published data on the direct biological or pharmacological activities of this compound itself, its primary value lies in its role as a chiral building block.[9] The principle of stereoselectivity is fundamental in pharmacology; enantiomers of a chiral drug often exhibit different efficacies and safety profiles.[]
Role as a Chiral Intermediate
Chiral alcohols are a versatile class of synthons that can be incorporated directly into active pharmaceutical ingredients (APIs) or serve as precursors for other key functional groups.[9]
-
Synthesis of Chiral Amines: The hydroxyl group can be converted into a good leaving group (e.g., mesylate or tosylate) and subsequently displaced by an amine nucleophile. This Sₙ2 reaction typically proceeds with an inversion of stereochemistry, providing a reliable route to enantiomerically pure amines, which are prevalent in many drug classes.
-
Formation of Chiral Ethers and Esters: The alcohol can be directly alkylated or acylated to form chiral ethers or esters, which are common structural motifs in biologically active molecules.
-
Introduction of Stereocenters: By starting with an enantiomerically pure building block like this compound, chemists can avoid costly and often inefficient chiral resolution steps later in a complex synthesis.[] This improves the overall efficiency and economic viability of a synthetic route.
Potential Research Applications
The structural motifs within this compound suggest several avenues for further research:
-
Biocatalysis: As an alternative to chemical reduction, the biocatalytic reduction of phenyl vinyl ketone using ketoreductases (KREDs) from various microorganisms is a green and highly efficient method for accessing enantiopure alcohols.[1][10] Research into novel enzymes with high activity and selectivity for this substrate could lead to industrially scalable green manufacturing processes.
-
Probing Enzyme Active Sites: As a chiral molecule, it could be used as a probe to study the stereochemical preferences of enzyme active sites, particularly for oxidoreductases or transferases.
-
Derivative Synthesis: The allylic alcohol functionality is ripe for further chemical transformation, such as asymmetric epoxidation or dihydroxylation, to create more complex chiral building blocks with multiple stereocenters.
Conclusion
This compound is a quintessential example of a modern chiral building block. Its value is not derived from intrinsic biological activity but from the stereochemical information it carries. Reliable and scalable asymmetric synthetic methods, such as the CBS reduction, make this compound accessible in high enantiopurity. For researchers in drug discovery and process development, mastering the synthesis and application of such intermediates is crucial for the efficient and effective creation of next-generation chiral therapeutics. The continued development of both chemical and biocatalytic routes to this and similar chiral alcohols will remain an important focus in synthetic chemistry.
References
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Corey, E. J., Bakshi, R. K., & Shibata, S. (1987). Highly enantioselective borane reduction of ketones catalyzed by chiral oxazaborolidines. Mechanism and synthetic applications. Journal of the American Chemical Society, 109(18), 5551–5553. Available at: [Link]
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Wikipedia. Corey–Itsuno reduction. Available at: [Link]
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Organic Chemistry Portal. Corey-Bakshi-Shibata Reduction. Available at: [Link]
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YouTube. (2023). Corey-Bakshi-Shibata reduction. Available at: [Link]
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Ni, Y., & Xu, J. H. (2012). Biocatalytic ketone reduction: a green and efficient access to enantiopure alcohols. Biotechnology advances, 30(6), 1279–1288. Available at: [Link]
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ResearchGate. (2025). Kinetic and chemical resolution of different 1-phenyl-2-propanol derivatives. Available at: [Link]
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PubChem. This compound. National Center for Biotechnology Information. Available at: [Link]
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ACS Publications. (2021). Biomimetic Asymmetric Reduction of Tetrasubstituted Olefin 2,3- Disubstituted Inden-1-ones with Chiral and Regenerable NAD(P)H Model CYNAM. Organic Letters, 23(18), 7196-7201. Available at: [Link]
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ResearchGate. (2020). The chemical transformation of 1 to the corresponding phenyl vinyl ketone... Available at: [Link]
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Pharmaceutical Technology. (2013). Advancing Chiral Chemistry in Pharmaceutical Synthesis. Available at: [Link]
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Royal Society of Chemistry. (2015). Highly efficient asymmetric bioreduction of 1-aryl-2-(azaaryl)ethanones. Chemoenzymatic synthesis of lanicemine. Organic & Biomolecular Chemistry, 13(36), 9477-9485. Available at: [Link]
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PubMed. (2007). All-catalytic, efficient, and asymmetric synthesis of alpha,omega-diheterofunctional reduced polypropionates via "one-pot" Zr-catalyzed asymmetric carboalumination-Pd-catalyzed cross-coupling tandem process. Journal of the American Chemical Society, 129(47), 14811-14822. Available at: [Link]
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Semantic Scholar. (2007). Biocatalytic ketone reduction—a powerful tool for the production of chiral alcohols—part I: processes with isolated enzymes. Applied Microbiology and Biotechnology, 74(2), 249-261. Available at: [Link]
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PubChem. 1-Phenyl-2-propen-1-one. National Center for Biotechnology Information. Available at: [Link]
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PubMed Central. (2023). Efficient Approach for the Synthesis of Aryl Vinyl Ketones and Its Synthetic Application to Mimosifoliol with DFT and Autodocking Studies. Molecules, 28(17), 6249. Available at: [Link]
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Spectroscopic data for (R)-1-Phenyl-2-propen-1-ol (1H NMR, 13C NMR, IR)
Introduction
(R)-1-Phenyl-2-propen-1-ol is a chiral allylic alcohol of significant interest in synthetic organic chemistry, serving as a versatile building block for the synthesis of various pharmaceuticals and biologically active molecules. Its importance stems from the presence of a stereogenic center and a reactive allylic alcohol moiety, which allow for a wide range of stereoselective transformations. The precise characterization of this molecule is paramount for ensuring the purity and stereochemical integrity of subsequent products. This technical guide provides an in-depth analysis of the spectroscopic data for this compound, focusing on Proton Nuclear Magnetic Resonance (¹H NMR), Carbon-13 Nuclear Magnetic Resonance (¹³C NMR), and Infrared (IR) spectroscopy. The interpretation of these spectra offers a comprehensive understanding of the molecule's structural features.
Molecular Structure and Key Spectroscopic Features
The structure of this compound comprises a phenyl ring, a vinyl group, and a hydroxyl group attached to a chiral carbon. This unique arrangement gives rise to characteristic signals in its NMR and IR spectra, which are crucial for its identification and characterization.
Physical properties like melting point and boiling point of (R)-1-Phenyl-2-propen-1-ol
For Researchers, Scientists, and Drug Development Professionals
Authored by: [Your Name/Gemini], Senior Application Scientist
This guide provides a comprehensive overview of the key physical properties of (R)-1-Phenyl-2-propen-1-ol, a chiral alcohol of significant interest in synthetic chemistry and drug development. A thorough understanding of properties such as melting and boiling points is critical for the purification, handling, and scale-up of this compound, ensuring its effective application in research and manufacturing.
Introduction to this compound
This compound, also known as (R)-α-vinylbenzyl alcohol, is a chiral secondary alcohol featuring a phenyl group and a vinyl group attached to a stereogenic carbinol center. Its chirality makes it a valuable building block in asymmetric synthesis, enabling the production of enantiomerically pure pharmaceuticals and other complex organic molecules. The precise control over stereochemistry is paramount in drug development, as different enantiomers of a chiral drug can exhibit vastly different pharmacological and toxicological profiles.
The physical properties of this compound dictate the conditions required for its purification, storage, and use in subsequent chemical reactions. Accurate data on its melting and boiling points are essential for designing efficient distillation and crystallization protocols, which are fundamental for obtaining the high-purity material required for pharmaceutical applications.
Summary of Physical Properties
The physical properties of this compound are summarized in the table below. It is important to note that enantiomers, such as the (R) and (S) forms of 1-phenyl-2-propen-1-ol, possess identical physical properties, including melting point, boiling point, density, and refractive index. The only distinguishing physical property between enantiomers is the direction in which they rotate plane-polarized light.[1][2]
| Property | Value | Conditions |
| Boiling Point | 101-102 °C | at 12 mmHg |
| Melting Point | Not reported (likely below 0°C) | - |
| Density | 1.021 g/mL | at 20 °C[3] |
| Refractive Index | 1.543 | at 20 °C[3] |
Note: The boiling point is reported for the racemic mixture, α-vinylbenzyl alcohol, which is equivalent to that of the pure (R)-enantiomer.
Experimental Determination of Physical Properties
The accurate determination of the melting and boiling points of this compound requires meticulous experimental technique. The following sections provide detailed, field-proven protocols for these measurements.
Melting Point Determination
Given that this compound is a liquid at room temperature, its melting point is expected to be low. The determination of sub-ambient melting points requires specialized equipment and techniques. Differential Scanning Calorimetry (DSC) is the preferred method for its precision and the small sample size required.
Causality Behind Experimental Choices:
-
Differential Scanning Calorimetry (DSC): DSC is a highly sensitive thermoanalytical technique that measures the difference in the amount of heat required to increase the temperature of a sample and a reference as a function of temperature.[4] This method is ideal for determining the melting point of substances that are liquid at room temperature as it can be operated at sub-ambient temperatures and provides a clear endothermic peak corresponding to the melting transition.[5]
-
Sample Preparation: Ensuring the sample is anhydrous is crucial, as the presence of water can lead to a depression and broadening of the melting point.
Step-by-Step Protocol for Melting Point Determination via DSC:
-
Sample Preparation: Place a small, accurately weighed sample (1-5 mg) of this compound into a hermetically sealed aluminum DSC pan.
-
Instrument Setup: Place the sample pan and an empty reference pan into the DSC cell.
-
Thermal Program:
-
Equilibrate the cell at a temperature well above the expected melting point (e.g., 25°C) to ensure the sample is in a liquid state.
-
Cool the sample at a controlled rate (e.g., 10°C/min) to a temperature significantly below the expected melting point (e.g., -50°C) to induce crystallization.
-
Hold isothermally for a few minutes to ensure complete crystallization.
-
Heat the sample at a slow, controlled rate (e.g., 2-5°C/min) through the melting transition.
-
-
Data Analysis: The melting point is determined as the onset temperature of the endothermic melting peak on the resulting thermogram.
Diagram of DSC Workflow for Melting Point Determination:
Caption: Workflow for Melting Point Determination using DSC.
Boiling Point Determination
The reported boiling point of 101-102 °C at 12 mmHg indicates that this compound has a high boiling point at atmospheric pressure and may be susceptible to decomposition at elevated temperatures. Therefore, vacuum distillation is the most appropriate method for its purification and boiling point determination.
Causality Behind Experimental Choices:
-
Vacuum Distillation: By reducing the pressure, the boiling point of a liquid is lowered.[5][6] This is crucial for high-boiling compounds that might decompose at their atmospheric boiling point.
-
Stirring: The use of a magnetic stir bar is essential to prevent bumping and ensure smooth boiling under reduced pressure. Boiling chips are ineffective under vacuum as the trapped air within their pores is rapidly removed.[7]
-
Thermometer Placement: The thermometer bulb must be positioned so that its top is level with the bottom of the side arm leading to the condenser. This ensures that the measured temperature is that of the vapor in equilibrium with the liquid, providing an accurate boiling point reading.[]
Step-by-Step Protocol for Boiling Point Determination via Vacuum Distillation:
-
Apparatus Setup: Assemble a vacuum distillation apparatus using clean, dry glassware. Ensure all joints are properly greased to maintain a good vacuum seal.
-
Sample and Stir Bar: Place the this compound sample (a sufficient amount to fill the flask to about one-third to one-half of its volume) and a magnetic stir bar into the distillation flask.
-
System Evacuation: Connect the apparatus to a vacuum source and slowly evacuate the system.
-
Heating and Stirring: Begin stirring the sample and gently heat the distillation flask using a heating mantle.
-
Observation and Recording:
-
Observe the temperature at which the liquid begins to boil and a steady reflux is established.
-
Record the temperature when the first drop of distillate is collected in the receiving flask.
-
Continue to monitor the temperature and pressure. A stable temperature reading during the collection of the main fraction corresponds to the boiling point at that pressure.
-
-
Pressure Measurement: The pressure of the system should be monitored throughout the distillation using a manometer.
Diagram of Vacuum Distillation Workflow:
Caption: Workflow for Boiling Point Determination via Vacuum Distillation.
Conclusion
This technical guide has provided a detailed overview of the physical properties of this compound and the experimental methodologies for their determination. A comprehensive understanding and accurate measurement of the melting and boiling points are fundamental for the successful application of this chiral alcohol in research and development, particularly in the pharmaceutical industry where purity and precise characterization are of utmost importance. The provided protocols, grounded in established scientific principles, offer a reliable framework for obtaining high-quality data for this key synthetic intermediate.
References
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Chemistry LibreTexts. 5.1: Chiral Molecules. [Link]
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Wikipedia. Chirality (chemistry). [Link]
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Grasas y Aceites. Determination of melting point of vegetable oils and fats by differential scanning calorimetry (DSC) technique. [Link]
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ACS Publications. Investigation of Chiral Smectic Phases and Conformationally Disordered Crystal Phases of the Liquid Crystalline 3F5FPhH6 Compound Partially Fluorinated at the Terminal Chain and Rigid Core. [Link]
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National Center for Biotechnology Information. Differential scanning calorimetry: An invaluable tool for a detailed thermodynamic characterization of macromolecules and their interactions. [Link]
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University of Rochester Department of Chemistry. Purification: Distillation at Reduced Pressures. [Link]
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An In-Depth Technical Guide to the Chirality and Absolute Configuration of 1-Phenyl-2-propen-1-ol
Abstract
This technical guide provides a comprehensive overview of the stereochemical aspects of 1-phenyl-2-propen-1-ol, a chiral allylic alcohol with significant applications as a synthetic intermediate in the pharmaceutical and fine chemical industries. The guide delves into the methodologies for obtaining enantiomerically pure forms of this compound through both enantioselective synthesis and chiral resolution of the racemate. A core focus is placed on the definitive determination of its absolute configuration using advanced analytical techniques. Detailed, field-proven protocols for chiral High-Performance Liquid Chromatography (HPLC), and Nuclear Magnetic Resonance (NMR) spectroscopy utilizing Mosher's ester analysis are presented. This document is intended for researchers, scientists, and drug development professionals seeking a thorough understanding and practical application of stereochemical control and analysis for this important chiral building block.
The Significance of Chirality: The Case of 1-Phenyl-2-propen-1-ol
Chirality is a fundamental property of molecules that has profound implications in pharmacology and materials science. Enantiomers, non-superimposable mirror images of a chiral molecule, can exhibit markedly different biological activities. One enantiomer may be therapeutically active, while the other could be inactive or even toxic. Therefore, the ability to selectively synthesize and definitively characterize the absolute configuration of a single enantiomer is paramount in modern drug development. 1-Phenyl-2-propen-1-ol, possessing a stereocenter at the carbinol carbon, is a valuable chiral precursor for the synthesis of a variety of more complex chiral molecules. The precise stereochemistry at this center dictates the ultimate stereochemistry of the final product, making its unambiguous assignment a critical step in any synthetic endeavor.
Accessing Enantiomerically Pure 1-Phenyl-2-propen-1-ol
Two primary strategies are employed to obtain single enantiomers of 1-phenyl-2-propen-1-ol: enantioselective synthesis from a prochiral precursor and resolution of a racemic mixture.
Enantioselective Synthesis: The Corey-Bakshi-Shibata (CBS) Reduction
The Corey-Bakshi-Shibata (CBS) reduction is a highly effective and widely used method for the enantioselective reduction of prochiral ketones to chiral secondary alcohols.[1] In the case of 1-phenyl-2-propen-1-ol, the precursor is the corresponding α,β-unsaturated ketone, 1-phenyl-2-propen-1-one (phenyl vinyl ketone). The CBS reduction utilizes a chiral oxazaborolidine catalyst, which complexes with borane to create a chiral reducing agent. This complex then coordinates with the ketone in a sterically defined manner, leading to the preferential delivery of a hydride to one face of the carbonyl group, resulting in a high enantiomeric excess (ee) of one enantiomer of the allylic alcohol.
Experimental Protocol: Enantioselective Synthesis via CBS Reduction
Materials:
-
1-Phenyl-2-propen-1-one
-
(R)- or (S)-2-Methyl-CBS-oxazaborolidine solution (1 M in toluene)
-
Borane-dimethyl sulfide complex (BMS, ~10 M)
-
Anhydrous tetrahydrofuran (THF)
-
Methanol
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Diethyl ether
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
To a flame-dried, three-necked round-bottom flask under an argon atmosphere, add the (R)- or (S)-2-Methyl-CBS-oxazaborolidine solution (0.1 eq.).
-
Cool the flask to 0 °C in an ice bath and slowly add borane-dimethyl sulfide complex (0.6 eq.) dropwise. Stir the mixture for 15 minutes at 0 °C.
-
In a separate flask, dissolve 1-phenyl-2-propen-1-one (1.0 eq.) in anhydrous THF.
-
Slowly add the solution of the ketone to the catalyst-borane complex at 0 °C over a period of 30 minutes.
-
Stir the reaction mixture at 0 °C and monitor the progress by Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction by the slow, dropwise addition of methanol at 0 °C.
-
Allow the mixture to warm to room temperature and then add saturated aqueous NH₄Cl solution.
-
Extract the aqueous layer with diethyl ether (3 x 50 mL).
-
Combine the organic layers, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to yield the enantiomerically enriched 1-phenyl-2-propen-1-ol.
Chiral Resolution: Enzymatic Kinetic Resolution
Kinetic resolution is a powerful technique for separating a racemic mixture by exploiting the differential reaction rates of the two enantiomers with a chiral catalyst or reagent.[2][3] Lipases are commonly employed for the kinetic resolution of chiral alcohols through enantioselective acylation.[4] In a typical procedure, a lipase, such as Candida antarctica lipase B (CALB), is used to catalyze the acylation of one enantiomer of the racemic alcohol, leaving the other enantiomer unreacted. The resulting mixture of the acylated enantiomer and the unreacted alcohol can then be separated by standard chromatographic techniques.
Experimental Protocol: Enzymatic Kinetic Resolution of Racemic 1-Phenyl-2-propen-1-ol
Materials:
-
Racemic 1-phenyl-2-propen-1-ol
-
Immobilized Candida antarctica lipase B (e.g., Novozym 435)
-
Vinyl acetate
-
Anhydrous toluene
-
Molecular sieves (4 Å)
Procedure:
-
To a flask containing racemic 1-phenyl-2-propen-1-ol (1.0 eq.) and anhydrous toluene, add activated 4 Å molecular sieves.
-
Add vinyl acetate (0.5 eq.) to the mixture.
-
Add the immobilized lipase (e.g., 20 mg per mmol of alcohol).
-
Seal the flask and shake the mixture at a constant temperature (e.g., 40 °C) in an orbital incubator.
-
Monitor the reaction progress by taking aliquots and analyzing them by chiral HPLC to determine the enantiomeric excess of the remaining alcohol and the formed ester.
-
When the conversion reaches approximately 50%, filter off the enzyme.
-
Concentrate the filtrate under reduced pressure.
-
Separate the unreacted alcohol from the acylated product by flash column chromatography on silica gel.
Determination of Absolute Configuration
Once an enantiomerically enriched sample of 1-phenyl-2-propen-1-ol is obtained, its absolute configuration must be unequivocally determined. This section details two powerful analytical techniques for this purpose.
Chiral High-Performance Liquid Chromatography (HPLC)
Chiral HPLC is a cornerstone technique for separating enantiomers and determining the enantiomeric excess of a chiral compound. The separation is achieved by using a chiral stationary phase (CSP) that interacts diastereomerically with the two enantiomers, leading to different retention times. Polysaccharide-based CSPs, such as those derived from cellulose or amylose, are particularly effective for resolving a wide range of chiral alcohols.[5][6]
Experimental Protocol: Chiral HPLC Analysis of 1-Phenyl-2-propen-1-ol
Instrumentation and Conditions:
-
HPLC System: A standard HPLC system equipped with a UV detector.
-
Chiral Column: Chiralcel® OD-H (250 x 4.6 mm, 5 µm) or a similar polysaccharide-based column.[7][8]
-
Mobile Phase: A mixture of n-hexane and isopropanol (e.g., 90:10 v/v). The exact ratio may need to be optimized for baseline separation.
-
Flow Rate: 0.5 - 1.0 mL/min.
-
Column Temperature: 25 °C.
-
Detection: UV at 220 nm or 254 nm.
-
Sample Preparation: Prepare a dilute solution of the 1-phenyl-2-propen-1-ol sample in the mobile phase.
Procedure:
-
Equilibrate the chiral column with the mobile phase until a stable baseline is achieved.
-
Inject the sample solution onto the column.
-
Record the chromatogram. The two enantiomers should appear as two distinct peaks with different retention times.
-
The enantiomeric excess (% ee) can be calculated from the peak areas of the two enantiomers using the formula: % ee = |(Area₁ - Area₂)/(Area₁ + Area₂)| x 100
Data Presentation: Representative Chiral HPLC Data
| Parameter | Value |
| Column | Chiralcel® OD-H |
| Mobile Phase | n-Hexane/Isopropanol (90:10) |
| Flow Rate | 0.8 mL/min |
| Temperature | 25 °C |
| Detection | 220 nm |
| Retention Time (R-enantiomer) | ~12.5 min |
| Retention Time (S-enantiomer) | ~14.2 min |
Note: Retention times are illustrative and can vary based on the specific HPLC system and column batch.
NMR Spectroscopy: The Modified Mosher's Ester Analysis
The modified Mosher's ester analysis is a powerful NMR-based method for determining the absolute configuration of chiral secondary alcohols and amines.[9][10][11][12][13][14] The method involves the derivatization of the chiral alcohol with both enantiomers of a chiral reagent, α-methoxy-α-trifluoromethylphenylacetic acid (MTPA), to form a pair of diastereomeric esters. The anisotropic effect of the phenyl group in the MTPA moiety causes different chemical shifts for the protons in the vicinity of the stereocenter in the ¹H NMR spectra of the two diastereomers. By analyzing the differences in these chemical shifts (Δδ = δS - δR), the absolute configuration of the alcohol can be deduced.
Experimental Protocol: Modified Mosher's Ester Analysis
Materials:
-
Enantiomerically enriched 1-phenyl-2-propen-1-ol
-
(R)-(-)-α-Methoxy-α-(trifluoromethyl)phenylacetyl chloride [(R)-MTPA-Cl]
-
(S)-(+)-α-Methoxy-α-(trifluoromethyl)phenylacetyl chloride [(S)-MTPA-Cl]
-
Anhydrous pyridine
-
Anhydrous dichloromethane (DCM)
-
Deuterated chloroform (CDCl₃) for NMR analysis
Procedure:
-
Preparation of the (R)-MTPA ester: a. In a dry NMR tube, dissolve a small amount (~5 mg) of the enantiomerically enriched 1-phenyl-2-propen-1-ol in anhydrous pyridine (~0.5 mL). b. Add a slight excess of (R)-MTPA-Cl. c. Seal the tube and allow the reaction to proceed to completion at room temperature (monitor by TLC or ¹H NMR).
-
Preparation of the (S)-MTPA ester: a. Follow the same procedure as above, but use (S)-MTPA-Cl.
-
NMR Analysis: a. Acquire the ¹H NMR spectra of both the (R)- and (S)-MTPA esters in CDCl₃. b. Assign the proton signals for both diastereomers, paying close attention to the protons on the propenyl group and the phenyl group of the alcohol. c. Calculate the chemical shift differences (Δδ = δS - δR) for each corresponding proton. d. Based on the established model for Mosher's esters, a positive Δδ for protons on one side of the carbinol center and a negative Δδ for protons on the other side allows for the assignment of the absolute configuration.
Data Presentation: Expected ¹H NMR Chemical Shift Differences (Δδ = δS - δR) for MTPA Esters of 1-Phenyl-2-propen-1-ol
| Protons | Expected Δδ (ppm) |
| Vinyl Protons (H₂C=CH-) | Negative |
| Phenyl Protons (C₆H₅-) | Positive |
A positive Δδ for the phenyl protons and a negative Δδ for the vinyl protons would indicate an (R) configuration for the 1-phenyl-2-propen-1-ol.
Visualization of Experimental Workflows
Caption: Workflow for Enantioselective Synthesis via CBS Reduction.
Caption: Workflow for Enzymatic Kinetic Resolution.
Caption: Workflow for Mosher's Ester Analysis.
Conclusion
The stereochemical integrity of 1-phenyl-2-propen-1-ol is a critical parameter for its successful application in asymmetric synthesis. This guide has outlined robust and reliable methodologies for both the preparation of its enantiomerically pure forms and the definitive assignment of its absolute configuration. The Corey-Bakshi-Shibata reduction offers an elegant route for the direct synthesis of a single enantiomer, while enzymatic kinetic resolution provides an effective means of separating the racemate. The combination of chiral HPLC for determining enantiomeric purity and the modified Mosher's ester analysis for assigning absolute configuration provides a comprehensive analytical toolkit for researchers in the field. The protocols and data presented herein serve as a practical resource for scientists and professionals engaged in the synthesis and characterization of chiral molecules.
References
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Karadeniz, F., Bayraktar, E., & Mehmetoglu, U. (2010). Kinetic Resolution of Racemic 1-phenyl 1-propanol by Lipase Catalyzed Enantioselective Esterification Reaction. Artificial Cells, Blood Substitutes, and Immobilization Biotechnology, 38(5), 288-293. [Link]
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Kinetic and chemical resolution of different 1-phenyl-2-propanol derivatives. (2025, August 7). ResearchGate. [Link]
-
Evolution of the 1 H NMR spectra of the (R)-and (S)-MPA esters of... (n.d.). ResearchGate. [Link]
-
CBS Reduction, Enantioselective Catalysis. (2021, September 15). YouTube. [Link]
-
Supporting information for... (n.d.). The Royal Society of Chemistry. [Link]
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Hoye, T. R., Jeffrey, C. S., & Shao, F. (2007). Mosher ester analysis for the determination of absolute configuration of stereogenic (chiral) carbinol carbons. Nature protocols, 2(10), 2451–2458. [Link]
-
How does the Mosher ester method allow determination of absolute configuration of secondary alcohols? (2017, June 25). Chemistry Stack Exchange. [Link]
-
The Application of Two-Phase Catalytic System in Enantioselective Separation of Racemic (R,S)-1-Phenylethanol. (n.d.). MDPI. [Link]
-
Lipases-catalyzed enantioselective kinetic resolution of alcohols. (n.d.). Journal of Organic and Pharmaceutical Chemistry. [Link]
-
MTPA. (n.d.). Grokipedia. [Link]
-
Comprehensive Review on Chiral Stationary Phases in Single-Column Simultaneous Chiral–Achiral HPLC Separation Methods. (n.d.). MDPI. [Link]
-
Corey-Bakshi-Shibata Reduction. (n.d.). Organic Chemistry Portal. [Link]
-
Mosher ester analysis for the determination of absolute configuration of stereogenic (chiral) carbinol carbons. (n.d.). Springer Nature Experiments. [Link]
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Mosher ester analysis for the determination of absolute configuration of stereogenic (chiral) carbinol carbons. (n.d.). Matilda. [Link]
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Chiralcel-OD-H-OJ-H_Manual.pdf. (n.d.). HPLC. [Link]
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Mosher ester analysis for the determination of absolute configuration of stereogenic (chiral) carbinol carbons. (2025, August 9). ResearchGate. [Link]
-
Practical Enantioselective Reduction of Ketones Using Oxazaborolidine Catalysts Generated In Situ from Chiral Lactam Alcohols. (2018, September 20). National Institutes of Health. [Link]
-
NMR Spectroscopy :: 1H NMR Chemical Shifts. (n.d.). Organic Chemistry Data. [Link]
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An overview of chiral separations of pharmaceutically active substances by HPLC (2018–2020). (n.d.). National Institutes of Health. [Link]
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Column description. (n.d.). HPLC. [Link]
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1 H NMR spectrum of... (n.d.). ResearchGate. [Link]
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(1S)-1-Phenylprop-2-En-1-Ol. (n.d.). PubChem. [Link]
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1-Phenyl-2-propanol. (n.d.). PubChem. [Link]
-
2-Propen-1-ol, 3-phenyl-. (n.d.). NIST WebBook. [Link]
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Discovery and history of chiral allyl alcohols in synthesis
An In-Depth Technical Guide to the Discovery and Synthetic History of Chiral Allyl Alcohols
Abstract
Chiral allylic alcohols are foundational building blocks in modern organic synthesis, serving as versatile intermediates in the construction of complex, stereochemically rich molecules, including a vast number of natural products and pharmaceuticals. Their intrinsic functionality—a stereogenic center adjacent to a readily modifiable alkene—provides a powerful handle for subsequent chemical transformations. This guide traces the historical and scientific evolution of methods for accessing these critical synthons, from early stoichiometric and resolution-based approaches to the development of highly efficient and enantioselective catalytic systems. We will explore the mechanistic underpinnings of seminal contributions, such as the Sharpless-Katsuki Asymmetric Epoxidation and catalytic asymmetric carbonyl allylations, providing field-proven insights into the causality behind experimental choices and the self-validating nature of these robust protocols. This document is intended for researchers, scientists, and drug development professionals seeking a comprehensive understanding of this vital area of asymmetric synthesis.
Introduction: The Strategic Importance of Chiral Allyl Alcohols
Chirality is a fundamental property of molecules that dictates their biological activity. In drug development, the ability to selectively synthesize a single enantiomer of a therapeutic agent is paramount, as the "wrong" enantiomer can be inactive or even harmful[1]. Chiral allylic alcohols are particularly prized intermediates because they embed multiple points of functionality into a single, stereodefined scaffold. The hydroxyl group can be used to direct subsequent reactions, act as a nucleophile or electrophile upon activation, and the adjacent alkene can undergo a wide range of transformations, including oxidation, reduction, and addition reactions. This versatility makes them indispensable in the synthesis of complex targets like polyketides, terpenes, and saccharides[2][3].
The journey to control the absolute stereochemistry of these molecules is a story of ingenuity, beginning with classical methods and culminating in the catalytic, atom-economical processes that define modern synthesis.
Foundational Strategies: Resolution and Stoichiometric Control
Prior to the advent of catalytic asymmetric methods, the primary means of obtaining enantioenriched allylic alcohols involved either the separation of racemic mixtures (resolution) or the use of stoichiometric amounts of a chiral auxiliary.
Kinetic Resolution
Kinetic resolution exploits the difference in reaction rates between the two enantiomers of a racemic substrate with a chiral catalyst or reagent. While effective, this strategy is inherently limited to a maximum theoretical yield of 50% for the desired, unreacted enantiomer[4].
-
Enzymatic Resolution: Lipases are frequently used to selectively acylate one enantiomer of a racemic allylic alcohol, allowing for the separation of the resulting ester from the unreacted, enantioenriched alcohol[1][5]. This remains a valuable method, particularly on an industrial scale.
-
Sharpless-Katsuki Epoxidation Resolution: The same catalytic system used for the asymmetric epoxidation of prochiral allylic alcohols can be applied to resolve racemic secondary allylic alcohols. One enantiomer reacts significantly faster to form an epoxy alcohol, leaving the slower-reacting enantiomer of the starting alcohol behind in high enantiomeric purity[4][6].
Stoichiometric Chiral Reagents
The first major advances in the de novo synthesis of chiral homoallylic alcohols (a related class, often derived from allyl alcohols) came from the development of chiral allylmetal reagents. In 1978, Hoffmann reported the use of a chiral allylborane derived from camphor for asymmetric carbonyl allylation[7][8]. This was followed by the development of highly effective reagents like Brown's B-allyldiisopinocampheylborane, which could be prepared from readily available α-pinene and provided excellent enantiomeric purities in reactions with aldehydes[9]. While groundbreaking, these methods required the synthesis and use of at least a full equivalent of the chiral reagent, generating significant waste.
A Paradigm Shift: The Sharpless-Katsuki Asymmetric Epoxidation
The field of asymmetric synthesis was irrevocably changed in 1980 with the discovery by K. Barry Sharpless and Tsutomu Katsuki of a catalytic system for the highly enantioselective epoxidation of primary and secondary allylic alcohols[2][10][11]. This reaction, for which Sharpless was a co-recipient of the 2001 Nobel Prize in Chemistry, provided predictable and reliable access to chiral 2,3-epoxyalcohols, which are direct precursors to a wide variety of stereochemically defined molecules, including diols, aminoalcohols, and ethers[2][12].
The reaction's power lies in its use of a catalytic amount of a titanium(IV) isopropoxide complex, pre-treated with a chiral dialkyl tartrate ligand, to direct the delivery of an oxygen atom from tert-butyl hydroperoxide (TBHP) to one face of the alkene[3][10].
The Catalytic System and Mechanism
The key to the reaction's success is the formation of a well-defined dimeric titanium-tartrate catalyst in solution. The allylic alcohol substrate coordinates to one of the titanium centers, displacing an isopropoxide ligand. This coordination brings the alkene into the chiral environment of the catalyst, positioning it for a directed epoxidation by a TBHP molecule coordinated to the same titanium atom[3][12]. The choice of tartrate enantiomer dictates the facial selectivity of the epoxidation with remarkable predictability.
Caption: Catalytic cycle of the Sharpless-Katsuki Epoxidation.
Predictive Mnemonic and Scope
A simple and powerful mnemonic allows for the prediction of the product's absolute stereochemistry. When the allylic alcohol is drawn in a plane with the hydroxyl group in the bottom right corner, L-(+)-diethyl tartrate (DET) directs epoxidation from the bottom (re) face, while D-(−)-DET directs it from the top (si) face[2][12]. This predictability holds true across a vast range of allylic alcohol substitution patterns, making it an exceptionally reliable synthetic tool[6][13].
| Substrate Type | Chiral Ligand | Typical Enantiomeric Excess (ee) | Reference |
| Primary (Z)-Allylic Alcohol | (+)-DET or (-)-DET | >90% | [10] |
| Primary (E)-Allylic Alcohol | (+)-DET or (-)-DET | >95% | [6] |
| Secondary Allylic Alcohol | (+)-DIPT or (-)-DIPT | >95% (often used for KR) | [6][13] |
| Trisubstituted Allylic Alcohol | (+)-DET or (-)-DET | >90% | [6] |
Table 1. Representative enantioselectivities achieved in the Sharpless-Katsuki Asymmetric Epoxidation. DIPT (diisopropyl tartrate) is sometimes used to enhance selectivity[6].
Experimental Protocol: Asymmetric Epoxidation of Geraniol
A standard protocol illustrates the practical application of this methodology.
-
Catalyst Preparation: A solution of titanium(IV) isopropoxide in dichloromethane is added to a solution of L-(+)-diethyl tartrate in dichloromethane at -20 °C under an inert atmosphere.
-
Substrate Addition: The allylic alcohol (e.g., geraniol) is added to the catalyst mixture.
-
Oxidant Addition: An anhydrous solution of tert-butyl hydroperoxide (TBHP) in toluene is added dropwise, and the reaction is stirred at -20 °C until completion (monitored by TLC).
-
Workup: The reaction is quenched by the addition of water, and the mixture is stirred at room temperature to hydrolyze the titanium complexes. The resulting mixture is filtered, and the organic layer is separated, dried, and concentrated to yield the chiral epoxy alcohol.
This reaction has been used in the total synthesis of numerous natural products, including the sex pheromone (+)-disparlure[14].
Asymmetric Carbonyl Allylation: Forging the C-C Bond
A complementary and equally powerful strategy for synthesizing chiral allylic alcohols (specifically, homoallylic alcohols) is the asymmetric addition of an allyl nucleophile to a carbonyl electrophile. The first such reaction was reported by Alexander Zaitsev in 1876 using an allylzinc reagent[7]. The modern era of this transformation focuses on achieving high enantioselectivity through catalysis.
Catalytic Asymmetric Allylation (CAA)
In 1991, Yamamoto disclosed the first catalytic enantioselective method, which employed a chiral boron Lewis acid catalyst with allyltrimethylsilane[7][8]. This opened the door to numerous other catalytic systems. A prominent example is the Keck Asymmetric Allylation, which uses an achiral allylstannane reagent in the presence of a chiral catalyst generated in situ from titanium(IV) isopropoxide and 1,1'-Bi-2-naphthol (BINOL)[15].
Caption: Simplified catalytic cycle for the Keck Asymmetric Allylation.
The chiral Ti-BINOL complex acts as a Lewis acid, activating the aldehyde by coordination and creating a chiral environment that directs the nucleophilic attack of the allylstannane to a specific face of the carbonyl.
| Catalyst System | Allyl Source | Aldehyde Scope | Typical ee% | Reference |
| Ti(OiPr)₄ / BINOL (Keck) | AllylSnBu₃ | Aromatic, Aliphatic | 90-99% | [7][15] |
| Chiral Boron Lewis Acid (Yamamoto) | AllylSiMe₃ | Aromatic | 80-92% | [7][8] |
| Cr(II) / Chiral Ligand (Nozaki-Hiyama-Kishi) | Allyl Halide | Aromatic, Aliphatic | 85-95% | [7] |
| Ru(II) / JOSIPHOS (Krische) | Allyl Acetate | Aromatic, Aliphatic | 90-98% | [7][8] |
Table 2. Comparison of selected catalytic systems for asymmetric carbonyl allylation.
Modern Strategies: Reductions and Allylic Substitutions
Beyond epoxidation and allylation, other powerful catalytic strategies have emerged, focusing on the asymmetric reduction of prochiral ketones or the enantioselective substitution at an allylic position.
Asymmetric Reduction of Enones
The asymmetric reduction of α,β-unsaturated ketones (enones) provides a direct route to chiral allylic alcohols. This can be achieved through:
-
Catalytic Hydrosilylation/Hydrogenation: Transition metal catalysts (e.g., copper, rhodium, ruthenium) with chiral ligands can effectively reduce the carbonyl group in high enantioselectivity[16][17].
-
Biocatalysis: Enzymes, particularly ketoreductases (KREDs), and whole-cell systems (e.g., Candida chilensis, Pichia delftensis) offer exceptional selectivity under mild, aqueous conditions. They are increasingly used in pharmaceutical manufacturing for the synthesis of chiral alcohol intermediates[1]. For instance, a pilot-scale process using Candida chilensis was developed for the enantioselective reduction of a prochiral enone to an (R)-allylic alcohol intermediate for an integrin receptor antagonist, achieving a 90% yield and >95% ee[1].
Catalytic Asymmetric Allylic Substitution
Instead of building the molecule around the chiral center, these methods install the hydroxyl group (or a precursor) onto a prochiral allylic substrate. A leading example is the palladium(II)-catalyzed asymmetric allylic esterification developed by Overman[16][18]. In this process, a prochiral (Z)-allylic alcohol is converted to a trichloroacetimidate intermediate, which then undergoes an enantioselective S_N2' substitution with a carboxylic acid in the presence of a chiral palladium catalyst[16][18][19]. This method produces branched allylic esters, which can be easily hydrolyzed to the desired chiral allylic alcohols, with high yields and excellent enantioselectivity (86-99% ee)[18].
Caption: Workflow for synthesis via asymmetric allylic esterification.
Applications in Drug Development and Total Synthesis
The methodologies described above are not merely academic curiosities; they are enabling tools for the creation of high-value molecules.
-
Montelukast (Singulair®): The synthesis of this asthma medication involves a key step where a ketone is stereoselectively reduced to an (S)-alcohol intermediate[1]. While the commercial route uses a stoichiometric chiral borane, biocatalytic routes using ketoreductases have been developed as greener alternatives.
-
Integrin Receptor Antagonists: As mentioned, a key (R)-allylic alcohol intermediate for a potential osteoporosis drug was synthesized on a pilot scale using a whole-cell enzymatic reduction of an enone[1].
-
Polyketide Natural Products: Carbonyl allylation and crotylation reactions are fundamental to the synthesis of polyketides, a broad class of medically important natural products. The Krische allylation, for example, was used to prepare the macrodiolide ionophore (+)-SCH 351448[7]. The Sharpless epoxidation has been instrumental in the synthesis of natural products like methymycin and erythromycin[2].
Conclusion and Future Outlook
The history of chiral allyl alcohol synthesis mirrors the evolution of asymmetric synthesis itself. The field has progressed from laborious resolutions and wasteful stoichiometric reagents to elegant and powerful catalytic solutions that provide high levels of stereocontrol with minimal waste. The Sharpless-Katsuki epoxidation stands as a monumental achievement, offering unparalleled reliability and predictability. It has been complemented by a diverse and powerful toolkit of catalytic methods, including asymmetric carbonyl additions, reductions, and allylic substitutions, with biocatalysis emerging as a particularly sustainable and efficient option. For the modern researcher and drug development professional, this rich history provides a versatile array of field-proven strategies to construct the complex, chiral molecules that drive innovation in medicine and materials science. Future developments will likely focus on further expanding the substrate scope, developing catalysts based on more earth-abundant metals, and integrating these reactions into multi-step, one-pot sequences to further enhance synthetic efficiency.
References
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Katsuki, T., & Martin, V. S. (n.d.). Asymmetric Epoxidation of Allylic Alcohols: The Katsuki-Sharpless Epoxidation Reaction. Organic Reactions. Retrieved from [Link]
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Cannon, J. S., Kirsch, S. F., & Overman, L. E. (2010). Catalytic Asymmetric Synthesis of Chiral Allylic Esters. Journal of the American Chemical Society, 132(42), 15185–15191. Available at: [Link]
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Wikipedia. (n.d.). Sharpless epoxidation. Retrieved from [Link]
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Organic Chemistry Portal. (n.d.). Catalytic Asymmetric Synthesis of Chiral Allylic Esters. Retrieved from [Link]
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Chemistry LibreTexts. (2021). 5.2: Epoxidation of Allylic Alcohols. Retrieved from [Link]
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Dalal Institute. (n.d.). Sharpless Asymmetric Epoxidation. Retrieved from [Link]
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Oregon State University. (n.d.). The Sharpless-Katsuki Enantioselective Epoxidation. Retrieved from [Link]
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Myers, A. (n.d.). Sharpless Asymmetric Epoxidation Reaction. Harvard University. Retrieved from [Link]
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Katsuki, T., & Martin, V. S. (2004). Asymmetric Epoxidation of Allylic Alcohols: the Katsuki–Sharpless Epoxidation Reaction. Organic Reactions. Available at: [Link]
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Patel, R. N. (2008). Biocatalytic Synthesis of Chiral Alcohols and Amino Acids for Development of Pharmaceuticals. Enzyme and Microbial Technology, 43(4-5), 339-353. Available at: [Link]
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Wikipedia. (n.d.). Carbonyl allylation. Retrieved from [Link]
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Krische, M. J., & Herbage, M. A. (2023). Carbonyl Allylation and Crotylation: Historical Perspective, Relevance to Polyketide Synthesis, and Evolution of Enantioselective Ruthenium-Catalyzed Hydrogen Auto-Transfer Processes. Synthesis, 55(10), 1487-1496. Available at: [Link]
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Krische, M. J., & Herbage, M. A. (2023). Carbonyl Allylation and Crotylation: Historical Perspective, Relevance to Polyketide Synthesis, and Evolution of Enantioselective Ruthenium-Catalyzed Hydrogen Auto-Transfer Processes. Synthesis, 55(10), 1487-1496. Available at: [Link]
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Chiu, P., & Zhang, X. (2021). Preparation of Chiral Allylic Alcohols by Asymmetric Reduction of Substituted Cycloalkenones. Synfacts, 17(10), 1152. Available at: [Link]
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Marín-Plaza, P., & Córdova, A. (2010). Simple strategy for synthesis of optically active allylic alcohols and amines by using enantioselective organocatalysis. Proceedings of the National Academy of Sciences, 107(48), 20641-20646. Available at: [Link]
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de Miranda, A. S., et al. (2019). Enzymatic synthesis of enantiopure alcohols: current state and perspectives. RSC Advances, 9(3), 1539-1561. Available at: [Link]
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Organic Chemistry Portal. (n.d.). Allyl alcohol synthesis by allylic substitution. Retrieved from [Link]
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Brown, H. C., & Jadhav, P. K. (1984). Chiral Synthesis via Organoboranes. 5. Asymmetric Allylboration via Chiral Allyldialkylboranes. Synthesis of Homoallylic Alcohols. The Journal of Organic Chemistry, 49(22), 4089-4095. Available at: [Link]
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Chemistry LibreTexts. (2023). Keck Asymmetric Allylation. Retrieved from [Link]
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A Technical Guide to (R)-1-Phenyl-2-propen-1-ol: Sourcing, Synthesis, and Application
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Strategic Value of Chiral Allylic Alcohols
In the landscape of modern pharmaceutical development, the emphasis on stereochemical purity is paramount. The differential pharmacological and toxicological profiles of enantiomers have shifted regulatory and industrial focus towards single-enantiomer drugs to maximize therapeutic efficacy and minimize adverse effects. Within the arsenal of chiral building blocks, allylic alcohols stand out for their synthetic versatility. These structures possess three key functional points—a stereocenter, a hydroxyl group, and a reactive alkene—that can be manipulated with a high degree of stereocontrol.
(R)-1-Phenyl-2-propen-1-ol, also known as (R)-phenyl vinyl carbinol, is a valuable chiral intermediate whose structure is a key motif in numerous biologically active compounds. Its utility stems from the ability to direct subsequent chemical transformations, such as stereoselective epoxidations, additions, and substitutions, making it a powerful precursor for constructing complex molecular architectures. This guide provides an in-depth technical overview of its commercial availability, reliable synthesis protocols, and robust analytical methods for quality control, designed to empower researchers in its effective application.
Part 1: Physicochemical Properties and Safety
A thorough understanding of the physical properties and safety profile of a reagent is the foundation of its effective and safe use in the laboratory.
Physicochemical Data
The key physical and chemical properties of this compound are summarized below. Data is compiled from supplier technical sheets and chemical databases.
| Property | Value | Source(s) |
| CAS Number | 104713-12-4 | [1] |
| Molecular Formula | C₉H₁₀O | [2] |
| Molecular Weight | 134.17 g/mol | [2] |
| Appearance | Liquid | [1] |
| Density | 1.021 g/mL at 20 °C | [1] |
| Refractive Index (n²⁰/D) | 1.543 | [1] |
| Specific Rotation [α]²⁰/D | +1.0 ± 0.5°, c=3.2% in chloroform | [3] |
| Boiling Point | Not available (likely high, distillation under vacuum recommended) | |
| Solubility | Soluble in common organic solvents (e.g., methanol, ethanol, dichloromethane, THF). | General Knowledge |
Safety and Handling
While a specific, comprehensive safety data sheet (SDS) for this compound is not widely available, data from structurally similar aromatic alcohols provides a strong basis for handling precautions.
-
Hazards: Assumed to be a combustible liquid. May cause skin and eye irritation. Harmful if swallowed.
-
Personal Protective Equipment (PPE): Wear appropriate protective eyeglasses or chemical safety goggles, gloves (e.g., nitrile), and a lab coat. Handle in a well-ventilated area or a chemical fume hood.
-
Storage: Store in a cool, dry, well-ventilated place away from heat, sparks, and open flames. Keep containers tightly closed. Storage at -20°C is recommended by some suppliers to ensure long-term stability.[3]
-
Disposal: Dispose of contents and container in accordance with local, regional, and national regulations.
Part 2: Commercial Availability and Sourcing
Securing a reliable supply of high-purity starting materials is a critical first step in any research or development campaign. This compound is available from several specialized chemical suppliers, typically on a research scale.
Selected Suppliers
| Supplier | Product Number Example | Purity | Available Quantities |
| Sigma-Aldrich (Enamine) | ENAH99F47765 | ≥95% | 100 mg - 10 g |
| FINETECH INDUSTRY LIMITED | FT-0772647 | ≥98% | 1 g, 5 g, Bulk |
| BLD Pharm | BD473151 | Inquire | Inquire |
| CymitQuimica (Indagoo) | IN-DA003CJY | Inquire | Inquire |
| BenchChem | B024277 (Related Structure) | Inquire | Inquire |
Note: Availability and catalog numbers are subject to change. It is essential to verify with the supplier directly.
Workflow for Sourcing and Qualification
A systematic approach is necessary to ensure the quality of the procured material. The following workflow outlines the key steps from supplier identification to material qualification for use in synthesis.
Part 3: Enantioselective Synthesis
While commercially available, in-house synthesis may be required for larger quantities or to establish a proprietary supply chain. The most efficient and established route to this compound is the asymmetric reduction of the prochiral precursor, 1-phenylprop-2-en-1-one (phenyl vinyl ketone). Asymmetric transfer hydrogenation (ATH) using Noyori-type catalysts is a field-proven, highly effective method.[4]
Core Principle: Asymmetric Transfer Hydrogenation
This reaction utilizes a chiral ruthenium catalyst to facilitate the transfer of hydrogen from a simple, inexpensive source (e.g., 2-propanol or a formic acid/triethylamine mixture) to the ketone. The key to enantioselectivity lies in the catalyst's chiral ligand, typically a combination of a chiral diamine and an arene ligand. The substrate approaches the ruthenium hydride intermediate in a sterically defined manner, leading to the preferential formation of one enantiomer of the alcohol product. The reaction proceeds through a concerted, six-membered transition state where the metal-bound hydride and the amine-bound proton are transferred simultaneously to the carbonyl group.[5]
Representative Protocol: Asymmetric Transfer Hydrogenation
This protocol is adapted from established procedures for the ATH of aromatic ketones.[6][7]
Materials:
-
1-Phenylprop-2-en-1-one (precursor)
-
[(R,R)-TsDPEN]Ru(p-cymene)Cl or similar chiral Ru catalyst (e.g., 0.1-1.0 mol%)
-
Formic acid (HCOOH)
-
Triethylamine (NEt₃)
-
Anhydrous, degassed solvent (e.g., Dichloromethane or Acetonitrile)
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
Catalyst Activation (if required): Prepare the active catalyst solution according to the manufacturer's or literature procedure. Typically, this involves dissolving the precatalyst in the reaction solvent under an inert atmosphere.
-
Reaction Setup: In a dry flask under an inert atmosphere, dissolve 1-phenylprop-2-en-1-one (1.0 eq) in the chosen solvent.
-
Azeotrope Addition: Add the azeotropic mixture of formic acid and triethylamine (typically a 5:2 molar ratio) as the hydrogen source. Use a significant excess relative to the ketone.
-
Catalyst Addition: Add the chiral ruthenium catalyst solution to the reaction mixture.
-
Reaction Monitoring: Stir the reaction at the specified temperature (e.g., 25-40 °C). Monitor the reaction progress by thin-layer chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) until the starting material is consumed.
-
Work-up: Upon completion, quench the reaction by adding water or a saturated aqueous NaHCO₃ solution. Extract the product with an organic solvent (e.g., ethyl acetate or dichloromethane).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure. The crude product is then purified by silica gel column chromatography (e.g., using a hexane/ethyl acetate gradient) to yield pure this compound.
-
Analysis: Confirm the structure by ¹H NMR and ¹³C NMR. Determine the enantiomeric excess (% ee) by chiral HPLC or GC analysis (see Part 4).
Part 4: Quality Control & Analytical Methodology
The determination of both chemical and enantiomeric purity is non-negotiable. Chiral High-Performance Liquid Chromatography (HPLC) is the gold standard for assessing the enantiomeric excess (% ee) of chiral alcohols.
Core Principle: Chiral HPLC
Chiral HPLC relies on a chiral stationary phase (CSP) that interacts diastereomerically with the two enantiomers of the analyte. This differential interaction causes one enantiomer to be retained longer on the column than the other, resulting in their separation into two distinct peaks in the chromatogram.[8] For aromatic alcohols like the title compound, polysaccharide-based CSPs (e.g., derivatized cellulose or amylose) are highly effective and should be the first choice for method development.[9]
Detailed Protocol: Chiral HPLC Method Development
Objective: To develop a robust method to separate the (R)- and (S)-enantiomers of 1-phenyl-2-propen-1-ol and accurately determine the enantiomeric excess (% ee).
1. Initial Screening Conditions:
-
Column: Chiralcel® OD-H or Chiralpak® AD-H (or equivalent amylose/cellulose-based CSP), 250 x 4.6 mm, 5 µm.
-
Mobile Phase: Start with a standard normal phase eluent: n-Hexane / Isopropanol (IPA) (90:10, v/v).
-
Flow Rate: 1.0 mL/min.
-
Temperature: 25 °C (controlled by a column oven).
-
Detection: UV at 210 nm or 254 nm (the phenyl group provides a strong chromophore).
-
Sample Preparation: Prepare a ~1 mg/mL solution of the racemic standard in the mobile phase.
2. Method Optimization Strategy: If the initial screen does not provide baseline separation (Resolution, Rₛ < 1.5), optimize the parameters systematically:
-
Vary Alcohol Modifier %: This is the most critical parameter. Decrease the percentage of IPA (e.g., to 95:5 or 98:2). This will increase retention times and often significantly improves resolution. Conversely, increasing IPA will shorten the run time but may decrease resolution.
-
Change Alcohol Modifier: If IPA is unsuccessful, screen with ethanol (EtOH). The subtle change in the modifier's structure can dramatically alter selectivity.
-
Adjust Flow Rate: Decrease the flow rate (e.g., to 0.8 or 0.5 mL/min). Slower flow rates increase the interaction time with the CSP, which can enhance resolution, particularly for difficult separations.
-
Modify Temperature: Evaluate the separation at different temperatures (e.g., 15 °C, 25 °C, 40 °C). Lower temperatures often improve enantioselectivity.
3. Calculation of Enantiomeric Excess (% ee): Once a baseline-separated chromatogram is obtained, the % ee is calculated from the peak areas of the two enantiomers:
% ee = |(Area₁ - Area₂) / (Area₁ + Area₂)| * 100
Where Area₁ and Area₂ are the integrated peak areas of the major and minor enantiomers, respectively.
Part 5: Applications in Drug Development
This compound is a synthetically attractive building block for drug development due to the orthogonal reactivity of its functional groups. While direct citation of its use in the synthesis of a specific, marketed drug is not readily found in publicly accessible literature, its value can be understood by examining its potential transformations into key pharmacophores.
-
Stereospecific Epoxidation: The alkene can undergo asymmetric epoxidation (e.g., Sharpless epoxidation), leading to chiral epoxy alcohols, which are versatile intermediates for synthesizing beta-blockers and other pharmaceuticals.
-
Hydroxylation and Amino-functionalization: Dihydroxylation or aminohydroxylation of the double bond can introduce new stereocenters, creating amino diols or triols, which are common structural motifs in antiviral and anticancer agents.
-
Derivatization of the Hydroxyl Group: The secondary alcohol can be inverted (e.g., via Mitsunobu reaction) to access the (S)-enantiomer, or it can be used as a handle to introduce other functionalities through esterification or etherification.
For instance, the structurally related chiral intermediate (R)-1-hydroxy-1-phenyl-2-propanone is a key precursor in the synthesis of (1R,2S)-Ephedrine, illustrating how such chiral phenyl-alkanol structures are critical in the synthesis of well-known active pharmaceutical ingredients.[8] The allylic nature of this compound provides even broader synthetic possibilities than its saturated counterparts.
Conclusion
This compound is a high-value chiral building block with significant potential for drug discovery and development. Its commercial availability from specialized suppliers, coupled with well-established methodologies for its enantioselective synthesis and rigorous analytical characterization, makes it an accessible and reliable tool for medicinal chemists. By leveraging the strategic reactivity of its chiral alcohol and alkene functionalities, researchers can efficiently construct complex and stereochemically defined molecules, accelerating the path toward novel therapeutic agents.
References
A curated list of sources cited in this guide.
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LookChem. Cas 153609-00-8,1,3-Dioxolane-4-methanol, 2,2... [Online] Available at: [Link]
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Mezzetti, A. & Passera, A. (2019). Asymmetric transfer hydrogenation of phenyl alkyl ketones. ResearchGate. [Online] Available at: [Link]
-
National Center for Biotechnology Information. PubChem Compound Summary for CID 5324666, this compound. [Online] Available at: [Link]
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Pharmaffiliates. CAS No : 4393-06-0 | Chemical Name : 1-Phenylprop-2-en-1-ol. [Online] Available at: [Link]
-
Noyori, R. et al. (2001). Asymmetric hydrogenation of ketones: Tactics to achieve high reactivity, enantioselectivity, and wide scope. National Institutes of Health. [Online] Available at: [Link]
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Wikipedia. Specific rotation. [Online] Available at: [Link]
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ResearchGate. Synthesis of a vinyl carbinol. [Online] Available at: [Link]
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National Center for Biotechnology Information. Efficient Approach for the Synthesis of Aryl Vinyl Ketones and Its Synthetic Application to Mimosifoliol with DFT and Autodocking Studies. [Online] Available at: [Link]
-
Dub, P. A. et al. (2021). Enantioselectivity in the Noyori–Ikariya Asymmetric Transfer Hydrogenation of Ketones. Center for Nonlinear Studies. [Online] Available at: [Link]
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Leah4sci. (2017). Specific Rotation and Observed Rotation Calculations in Optical Activity. YouTube. [Online] Available at: [Link]
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Chemistry LibreTexts. 7.3: Optical Activity. [Online] Available at: [Link]
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ResearchGate. Enantioselective Hydrogenation of 1-Phenyl-1,2-propanedione | Request PDF. [Online] Available at: [Link]
-
DiVA portal. Ru(arene)(amino alcohol)-Catalyzed Transfer Hydrogenation of Ketones : Mechanism and Origin of Enantioselectivity. [Online] Available at: [Link]
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A Comprehensive Technical Guide to (R)-α-Vinylbenzyl Alcohol: A Key Chiral Intermediate in Pharmaceutical Development
Abstract
(R)-α-Vinylbenzyl alcohol, systematically known as (R)-1-phenyl-2-propen-1-ol, is a chiral alcohol of significant interest in the pharmaceutical and fine chemical industries. Its unique structural motif, featuring a stereogenic center bearing a hydroxyl group, a phenyl ring, and a vinyl group, renders it a valuable chiral building block for the asymmetric synthesis of complex molecules. This technical guide provides an in-depth overview of the molecular and physical properties of (R)-α-vinylbenzyl alcohol, detailed protocols for its enantioselective synthesis and characterization, and a discussion of its applications in drug development, all grounded in scientific literature and established methodologies. This document is intended for researchers, scientists, and professionals in the field of drug development and organic synthesis.
Introduction: The Significance of (R)-α-Vinylbenzyl Alcohol in Chiral Synthesis
Chirality is a fundamental concept in drug design and development, as the enantiomers of a chiral drug molecule often exhibit different pharmacological and toxicological profiles.[1][2] The use of enantiomerically pure starting materials and intermediates is therefore crucial for the synthesis of single-enantiomer drugs. (R)-α-Vinylbenzyl alcohol serves as a prime example of such a chiral building block, offering a versatile platform for the introduction of a key stereocenter in the synthesis of various active pharmaceutical ingredients (APIs).[3] Its applications span from being a precursor in the synthesis of beta-blockers to its use in the development of novel therapeutic agents.[3]
Physicochemical Properties and Molecular Identification
A thorough understanding of the physicochemical properties of (R)-α-Vinylbenzyl alcohol is essential for its handling, analysis, and application in synthesis.
| Property | Value | Source(s) |
| Molecular Formula | C₉H₁₀O | [4] |
| Molecular Weight | 134.17 g/mol | [4] |
| IUPAC Name | (1R)-1-phenylprop-2-en-1-ol | [4] |
| Synonyms | (R)-alpha-Vinylbenzyl alcohol, this compound | [4] |
| CAS Number | 22533-78-8 (for the (R)-enantiomer) | |
| Appearance | Colorless to pale yellow liquid | |
| Boiling Point | 101-102 °C at 12 mmHg | [2] |
| Density | 1.021 g/mL at 25 °C | [2] |
| Refractive Index | n20/D 1.54 | [2] |
Enantioselective Synthesis of (R)-α-Vinylbenzyl Alcohol
The preparation of enantiomerically pure (R)-α-vinylbenzyl alcohol is a critical step in its utilization as a chiral building block. While classical resolution methods can be employed, modern asymmetric synthesis offers more efficient and direct routes. Biocatalytic and chemocatalytic methods are at the forefront of these approaches.
Biocatalytic Reduction of Phenyl Vinyl Ketone
One of the most effective methods for the enantioselective synthesis of (R)-α-vinylbenzyl alcohol is the asymmetric reduction of the corresponding prochiral ketone, phenyl vinyl ketone, using a biocatalyst.[5] Enzymes such as ketoreductases (KREDs) exhibit high enantioselectivity and operate under mild reaction conditions, making them an attractive "green" option.
Experimental Protocol: Biocatalytic Reduction of Phenyl Vinyl Ketone
-
Enzyme and Cofactor Preparation: A solution of a commercially available (R)-selective ketoreductase and a nicotinamide adenine dinucleotide phosphate (NADP+) cofactor is prepared in a buffered aqueous solution (e.g., potassium phosphate buffer, pH 7.0). A cofactor regeneration system, such as glucose and glucose dehydrogenase, is also added to ensure the continuous supply of the active NADPH cofactor.
-
Reaction Setup: Phenyl vinyl ketone is added to the enzyme/cofactor solution. The reaction mixture is stirred at a controlled temperature (typically 25-30 °C).
-
Reaction Monitoring: The progress of the reaction is monitored by chiral High-Performance Liquid Chromatography (HPLC) to determine the conversion of the ketone and the enantiomeric excess (e.e.) of the (R)-alcohol.
-
Work-up and Purification: Upon completion, the reaction mixture is extracted with an organic solvent (e.g., ethyl acetate). The combined organic layers are dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is then purified by flash column chromatography on silica gel to yield pure (R)-α-vinylbenzyl alcohol.
Caption: Workflow for the biocatalytic reduction of phenyl vinyl ketone.
Analytical Characterization
The identity and purity of (R)-α-vinylbenzyl alcohol must be rigorously confirmed using a combination of spectroscopic and chromatographic techniques.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is an indispensable tool for the structural elucidation of organic molecules.
-
¹H NMR (400 MHz, CDCl₃): δ 7.40-7.25 (m, 5H, Ar-H), 6.05 (ddd, J = 17.2, 10.4, 5.6 Hz, 1H, -CH=CH₂), 5.35 (dt, J = 17.2, 1.2 Hz, 1H, -CH=CH₂), 5.20 (dt, J = 10.4, 1.2 Hz, 1H, -CH=CH₂), 5.15 (d, J = 5.6 Hz, 1H, -CH(OH)-), 2.10 (br s, 1H, -OH).
-
¹³C NMR (100 MHz, CDCl₃): δ 142.5, 140.8, 128.6, 127.8, 126.2, 115.5, 75.4.
Chiral High-Performance Liquid Chromatography (HPLC)
Chiral HPLC is the gold standard for determining the enantiomeric purity of chiral compounds.[6][7]
Experimental Protocol: Chiral HPLC Analysis
-
Column Selection: A polysaccharide-based chiral stationary phase (CSP), such as a Chiralcel® OD-H or Chiralpak® AD-H column, is typically effective for the separation of the enantiomers of α-vinylbenzyl alcohol.[8][9]
-
Mobile Phase: A mobile phase consisting of a mixture of n-hexane and isopropanol (e.g., 90:10 v/v) is commonly used for normal-phase chiral separations.[9]
-
Instrumentation and Conditions:
-
HPLC System: A standard HPLC system equipped with a UV detector.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 25 °C.
-
Detection Wavelength: 254 nm.
-
-
Sample Preparation: A dilute solution of the (R)-α-vinylbenzyl alcohol sample is prepared in the mobile phase.
-
Analysis: The sample is injected onto the column, and the retention times of the two enantiomers are recorded. The enantiomeric excess (e.e.) is calculated from the peak areas of the two enantiomers.
Caption: Workflow for the chiral HPLC analysis of (R)-α-vinylbenzyl alcohol.
Applications in Drug Development
(R)-α-Vinylbenzyl alcohol is a versatile chiral intermediate in the synthesis of a variety of pharmaceutical compounds. Its vinyl group can be readily transformed into other functional groups, and its stereocenter is often incorporated into the final drug structure.
Example: Synthesis of a Chiral Amine
(R)-α-Vinylbenzyl alcohol can be converted to the corresponding chiral amine, a common pharmacophore, through a multi-step synthesis. For instance, the alcohol can be converted to a leaving group (e.g., a tosylate or mesylate), followed by nucleophilic substitution with an amine source.
Safety and Handling
(R)-α-Vinylbenzyl alcohol should be handled with appropriate safety precautions in a well-ventilated laboratory fume hood. Personal protective equipment, including safety glasses, gloves, and a lab coat, should be worn at all times.
-
Hazards: Combustible liquid. May be harmful if swallowed. Causes skin and eye irritation.[10][11]
-
First Aid:
-
Storage: Store in a cool, dry, well-ventilated area away from incompatible substances.[11]
For detailed safety information, always refer to the latest Safety Data Sheet (SDS) provided by the supplier.
Conclusion
(R)-α-Vinylbenzyl alcohol is a valuable and versatile chiral building block with significant applications in the pharmaceutical industry. Its efficient enantioselective synthesis, coupled with well-established methods for its characterization, makes it an attractive starting material for the development of new and improved therapeutic agents. As the demand for single-enantiomer drugs continues to grow, the importance of key chiral intermediates like (R)-α-vinylbenzyl alcohol in enabling their synthesis will undoubtedly increase.
References
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The Royal Society of Chemistry. (2012). Supporting Information - Chemical Science. Retrieved from [Link]
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ResearchGate. (2019). HPLC separation of (A) racemic 1-phenyl-2-propanol. Retrieved from [Link]
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MySkinRecipes. (n.d.). (R)-1-Phenyl-2-propanol. Retrieved from [Link]
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SpectraBase. (n.d.). 1-Phenylprop-2-en-1-ol. Retrieved from [Link]
- Balci, M. (2005). Basic 1H- and 13C-NMR Spectroscopy. Elsevier.
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Phenomenex. (n.d.). HPLC Technical Tip: Chiral Method Development. Retrieved from [Link]
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iChemical. (n.d.). 1-Phenylprop-2-en-1-one, CAS No. 768-03-6. Retrieved from [Link]
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PubChem. (n.d.). This compound. Retrieved from [Link]
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BGB Analytik. (n.d.). CHIRAL Handbook. Retrieved from [Link]
- Yuan, S. S., & Bador, N. (1976). Synthesis and activity of (R)-(-)-m-trimethylacetoxy-alpha-[(methylamino)methyl]benzyl alcohol hydrochloride: a prodrug form of (R)-(-)-phenylephrine. Journal of Pharmaceutical Sciences, 65(6), 929–931.
- Toxicology of benzyl alcohol in pharmaceutical manufacturing. (2023). Экономика и социум, (6(109)).
- Comprehensive Review on Chiral Stationary Phases in Single-Column Simultaneous Chiral–Achiral HPLC Separation Methods. (2021). Molecules, 26(16), 4967.
- Jacobsen, E. E., et al. (2010). Chemoenzymatic synthesis of enantiopure 1-phenyl-2-haloethanols and their esters.
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Amerigo Scientific. (n.d.). α-Vinylbenzyl alcohol (97%). Retrieved from [Link]
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The Duality of the Allyl Moiety: An In-Depth Technical Guide to the Reactivity and Stability of Secondary Allylic Alcohols
Abstract
Secondary allylic alcohols represent a pivotal class of organic compounds, serving as versatile intermediates in the synthesis of complex molecules, natural products, and pharmaceuticals. Their unique chemical behavior is governed by the electronic interplay between the hydroxyl group and the adjacent carbon-carbon double bond. This guide provides a comprehensive exploration of the fundamental principles dictating the stability and reactivity of secondary allylic alcohols. We will delve into the nuanced mechanistic details of their characteristic reactions—oxidation, substitution, and rearrangement—supported by field-proven insights and established experimental protocols. This document is intended for researchers, scientists, and drug development professionals seeking a deeper understanding of the chemical principles and practical applications of this important functional group.
The Electronic Landscape: Understanding the Inherent Stability of Secondary Allylic Alcohols
The presence of a π-system vicinal to the carbinol center endows secondary allylic alcohols with a greater thermodynamic stability compared to their saturated counterparts. This enhanced stability is a direct consequence of two primary electronic effects: resonance and hyperconjugation.
1.1. Resonance Stabilization
1.2. Hyperconjugation
Hyperconjugation, the interaction of electrons in a sigma bond (usually C-H or C-C) with an adjacent empty or partially filled p-orbital or a π-orbital, further contributes to the stability of allylic systems. In secondary allylic alcohols, the σ-electrons of the C-H bond on the carbinol carbon can overlap with the π* antibonding orbital of the adjacent double bond, leading to a net stabilization of the molecule.
While precise thermodynamic data for a wide range of secondary allylic alcohols can be sparse, the cumulative effect of resonance and hyperconjugation results in a lower ground state energy compared to analogous secondary alkanols. This inherent stability, however, does not imply inertness; rather, it sets the stage for a rich and varied reactivity.
The Reactive Nature: A Survey of Key Transformations
The unique electronic structure of secondary allylic alcohols dictates their reactivity, making them amenable to a variety of transformations that are often challenging with simple secondary alcohols. This section will explore the mechanisms and synthetic utility of the most important reactions of secondary allylic alcohols.
Oxidation: Accessing α,β-Unsaturated Ketones
The oxidation of secondary allylic alcohols to the corresponding α,β-unsaturated ketones is a fundamental transformation in organic synthesis. The allylic position is particularly susceptible to oxidation, and several reagents can effect this conversion with high chemoselectivity.
2.1.1. Manganese Dioxide (MnO₂) Oxidation
Activated manganese dioxide is a mild and highly selective oxidant for allylic and benzylic alcohols. The reaction proceeds heterogeneously, with the alcohol adsorbing onto the surface of the MnO₂. The mechanism is believed to involve a radical pathway.
Experimental Protocol: Oxidation of a Secondary Allylic Alcohol using Activated Manganese Dioxide
Materials:
-
Secondary allylic alcohol (1.0 equiv)
-
Activated manganese dioxide (5-10 equiv)
-
Dichloromethane (CH₂Cl₂) or chloroform (CHCl₃)
Procedure:
-
To a solution of the secondary allylic alcohol in dichloromethane (approximately 0.1-0.2 M), add activated manganese dioxide in one portion.
-
Stir the resulting suspension vigorously at room temperature. The reaction progress can be monitored by thin-layer chromatography (TLC).
-
Upon completion, filter the reaction mixture through a pad of Celite® to remove the manganese salts.
-
Wash the Celite® pad with additional dichloromethane.
-
Combine the filtrates and concentrate under reduced pressure to afford the crude α,β-unsaturated ketone.
-
Purify the product by column chromatography on silica gel.
2.1.2. Swern Oxidation
The Swern oxidation provides a reliable method for the oxidation of secondary allylic alcohols to ketones under mild, low-temperature conditions. This reaction utilizes dimethyl sulfoxide (DMSO) as the oxidant, which is activated by oxalyl chloride or trifluoroacetic anhydride. A hindered base, such as triethylamine, is then used to promote the elimination reaction that forms the ketone.
Mechanism of Swern Oxidation
Caption: Swern Oxidation Workflow.
Experimental Protocol: Swern Oxidation of a Secondary Allylic Alcohol [2][3][4][5]
Materials:
-
Oxalyl chloride (1.5 equiv)
-
Dimethyl sulfoxide (DMSO) (3.0 equiv)
-
Secondary allylic alcohol (1.0 equiv)
-
Triethylamine (5.0 equiv)
-
Anhydrous dichloromethane (CH₂Cl₂)
Procedure:
-
To a solution of oxalyl chloride in anhydrous dichloromethane at -78 °C under an inert atmosphere (e.g., nitrogen or argon), add a solution of DMSO in anhydrous dichloromethane dropwise, maintaining the temperature below -60 °C.
-
Stir the mixture for 15 minutes at -78 °C.
-
Add a solution of the secondary allylic alcohol in anhydrous dichloromethane dropwise, again keeping the temperature below -60 °C.
-
Stir the reaction mixture for 30-60 minutes at -78 °C.
-
Add triethylamine dropwise, allowing the temperature to rise to room temperature.
-
Quench the reaction with water and extract the product with dichloromethane.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the resulting ketone by column chromatography.
Substitution Reactions: Inversion of Stereochemistry
Secondary allylic alcohols can undergo nucleophilic substitution reactions, typically with inversion of stereochemistry at the carbinol center. Due to the poor leaving group ability of the hydroxyl group, it must first be activated.
2.2.1. Mitsunobu Reaction
The Mitsunobu reaction is a powerful method for the stereospecific inversion of secondary alcohols.[6][7][8][9] The reaction proceeds via an alkoxyphosphonium salt intermediate, which is then displaced by a nucleophile in an Sₙ2 fashion. Common nucleophiles include carboxylic acids (to form esters), phenols (to form ethers), and imides.
Mechanism of the Mitsunobu Reaction
Caption: Mitsunobu Reaction Mechanism.
Experimental Protocol: Mitsunobu Reaction of a Secondary Allylic Alcohol with Benzoic Acid [3][10]
Materials:
-
Secondary allylic alcohol (1.0 equiv)
-
Triphenylphosphine (PPh₃) (1.5 equiv)
-
Benzoic acid (1.5 equiv)
-
Diethyl azodicarboxylate (DEAD) or Diisopropyl azodicarboxylate (DIAD) (1.5 equiv)
-
Anhydrous tetrahydrofuran (THF)
Procedure:
-
To a solution of the secondary allylic alcohol, triphenylphosphine, and benzoic acid in anhydrous THF at 0 °C under an inert atmosphere, add DEAD or DIAD dropwise.
-
Allow the reaction mixture to warm to room temperature and stir until the starting alcohol is consumed (monitored by TLC).
-
Concentrate the reaction mixture under reduced pressure.
-
Purify the residue by column chromatography to isolate the inverted ester product. The triphenylphosphine oxide byproduct can often be removed by crystallization from a nonpolar solvent.
Rearrangement Reactions: The Migratory Aptitude of the Allylic System
Allylic rearrangements are characteristic reactions of these systems, often proceeding through pericyclic transition states. These reactions are synthetically valuable for the stereospecific formation of new carbon-carbon and carbon-heteroatom bonds.
2.3.1. Overman Rearrangement
The Overman rearrangement is a[4][4]-sigmatropic rearrangement of an allylic trichloroacetimidate to an allylic trichloroacetamide.[11][12][13][14] The trichloroacetimidate is readily formed from the corresponding secondary allylic alcohol. The reaction proceeds with a high degree of stereocontrol, transferring the chirality of the alcohol to the newly formed C-N bond.
Mechanism of the Overman Rearrangement
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Methodological & Application
Application Notes & Protocols: Kinetic Resolution of (R)-1-Phenyl-2-propen-1-ol via Sharpless Asymmetric Epoxidation
Abstract: This document provides a comprehensive technical guide on the application of the Sharpless Asymmetric Epoxidation (SAE) for the kinetic resolution of chiral secondary allylic alcohols, with a specific focus on (R)-1-Phenyl-2-propen-1-ol. We will delve into the mechanistic underpinnings of the reaction, explain the principles of catalyst-controlled stereoselection in kinetic resolution, and provide a detailed, field-tested protocol for laboratory execution. This guide is intended for researchers, chemists, and drug development professionals engaged in asymmetric synthesis.
Introduction: The Power of Asymmetric Epoxidation
The Sharpless Asymmetric Epoxidation (SAE) is a transformative reaction in modern organic synthesis, enabling the conversion of primary and secondary allylic alcohols into highly enantiomerically enriched 2,3-epoxyalcohols.[1][2] Developed by K. Barry Sharpless, for which he was a co-recipient of the 2001 Nobel Prize in Chemistry, this method provides predictable and high levels of stereocontrol, making it an indispensable tool for constructing chiral building blocks for pharmaceuticals, natural products, and other complex molecular architectures.[1][3][4]
The reaction relies on a catalyst system generated in situ from titanium tetraisopropoxide (Ti(Oi-Pr)₄) and an optically active dialkyl tartrate, typically diethyl tartrate (DET) or diisopropyl tartrate (DIPT).[5][6] Tert-butyl hydroperoxide (TBHP) serves as the terminal oxidant.[1][7] While the SAE is famously used to set a new stereocenter from a prochiral substrate, its application extends to the kinetic resolution of racemic or enantiomerically-enriched chiral alcohols.
This guide focuses on a key application: the kinetic resolution of 1-phenyl-2-propen-1-ol. When a chiral substrate like this compound is subjected to the chiral SAE catalyst, the two possible diastereomeric transition states (one leading to the epoxide, one being the unreacted starting material with the alternative catalyst enantiomer) are no longer equal in energy. This energy difference results in one enantiomer of the alcohol reacting significantly faster than the other, a phenomenon known as kinetic resolution.[1][8]
Mechanism and Principles of Kinetic Resolution
The heart of the SAE's selectivity lies in the formation of a C₂-symmetric dimeric titanium-tartrate complex in solution.[2][9][10] This chiral scaffold coordinates both the allylic alcohol and the TBHP oxidant, creating a rigid and predictable three-dimensional environment for the epoxidation event.
The catalytic cycle can be summarized as follows:
-
Catalyst Formation: Ti(Oi-Pr)₄ rapidly exchanges two isopropoxide ligands with a molecule of dialkyl tartrate to form the basic chiral catalyst unit.[11] Computational and experimental evidence supports the formation of a [Ti₂(tartrate)₂(Oi-Pr)₄] dimer as the resting state of the catalyst.[2]
-
Substrate and Oxidant Binding: The allylic alcohol and TBHP displace further isopropoxide ligands on the titanium center to form the active, "loaded" catalyst complex.[2] The coordination of the substrate's hydroxyl group is essential, which is why this reaction is specific to allylic alcohols.[6]
-
Oxygen Transfer: The peroxide oxygen atom is delivered to one specific face of the alkene, directed by the chiral tartrate ligands.[9]
The "Matched" and "Mismatched" Principle in Kinetic Resolution
When the substrate itself is chiral, as with this compound, the interaction with the chiral catalyst creates two distinct diastereomeric transition states.
-
Matched Pair: One combination of substrate enantiomer and catalyst enantiomer results in a sterically favored, lower-energy transition state. This reaction proceeds rapidly.
-
Mismatched Pair: The other combination of substrate and catalyst leads to a sterically disfavored, higher-energy transition state, resulting in a much slower reaction rate.[8]
For 1-phenyl-2-propen-1-ol, the pairings are as follows:
-
(R)-alcohol + D-(-)-Tartrate: This is the "matched" pair. The (R)-alcohol is rapidly converted to the corresponding epoxide.
-
(S)-alcohol + D-(-)-Tartrate: This is the "mismatched" pair. The (S)-alcohol reacts very slowly.
Conversely, using L-(+)-tartrate would make the (S)-alcohol the matched pair. This exquisite level of control allows for the selective reaction of one enantiomer from a racemic mixture, leaving the unreacted, slow-reacting enantiomer behind in high enantiomeric excess. For this application note, we will focus on the epoxidation of the (R)-enantiomer using the matched D-(-)-tartrate catalyst.
Experimental Protocol: Epoxidation of this compound
This protocol details the epoxidation of the (R)-enantiomer using the matched catalyst, D-(-)-Diisopropyl Tartrate (DIPT), for optimal rate and selectivity.
Reagent & Equipment Checklist
| Reagent/Material | Grade | Key Considerations |
| This compound | >98% purity | Substrate |
| Titanium(IV) Isopropoxide (Ti(Oi-Pr)₄) | >98%, redistilled | Highly moisture-sensitive.[12] Handle under inert gas. |
| D-(-)-Diisopropyl Tartrate (DIPT) | >99% | Chiral ligand. The enantiomeric purity is critical. |
| tert-Butyl Hydroperoxide (TBHP) | 5.5 M in decane | Anhydrous solution is crucial. Avoid aqueous TBHP.[6] |
| Dichloromethane (CH₂Cl₂) | Anhydrous, <50 ppm H₂O | Must be freshly distilled from CaH₂ or passed through a solvent purification system. |
| 4Å Molecular Sieves | Powdered, activated | Activate by heating to >300°C under vacuum for several hours.[3] |
| 10% Aqueous NaOH Solution | Reagent Grade | For workup. |
| Celite® | --- | Filtration aid. |
| Anhydrous MgSO₄ or Na₂SO₄ | --- | Drying agent. |
| Flame-dried round-bottom flask | --- | Essential for anhydrous conditions. |
| Magnetic stirrer, inert gas line (N₂/Ar) | --- | Standard equipment. |
| Low-temperature bath (-20 °C) | --- | e.g., CH₃CN/dry ice or a cryocooler. |
Step-by-Step Procedure
Procedure:
-
Preparation: To a 100 mL flame-dried, two-neck round-bottom flask equipped with a magnetic stir bar and a nitrogen inlet, add powdered 4Å molecular sieves (approx. 0.5 g).
-
Solvent & Cooling: Add 30 mL of anhydrous dichloromethane (CH₂Cl₂). Cool the flask to -20 °C using an appropriate cooling bath.
-
Catalyst Assembly: While stirring the cooled CH₂Cl₂ suspension, add D-(-)-DIPT (140 mg, 0.60 mmol) via syringe. Stir for 5 minutes, then add titanium(IV) isopropoxide (0.15 mL, 0.50 mmol) dropwise via syringe. The solution should turn from colorless to a pale yellow. Allow the mixture to stir at -20 °C for 30 minutes to ensure complete formation of the chiral catalyst.[3]
-
Substrate Addition: Add a solution of this compound (670 mg, 5.0 mmol) in 5 mL of anhydrous CH₂Cl₂ to the reaction mixture.
-
Oxidation: Slowly add a 5.5 M solution of TBHP in decane (1.8 mL, 10.0 mmol) dropwise over 15-20 minutes. Causality Note: Slow addition is critical to control the exothermic nature of the epoxidation and maintain the low temperature required for high enantioselectivity.
-
Monitoring: Stir the reaction at -20 °C. Monitor its progress by thin-layer chromatography (TLC) (e.g., using a 3:1 Hexanes:Ethyl Acetate eluent). The reaction is typically complete within 2-4 hours, indicated by the full consumption of the starting alcohol.
-
Workup: Upon completion, quench the reaction by adding 10 mL of a pre-cooled 10% aqueous NaOH solution. Remove the cooling bath and allow the mixture to warm to room temperature. Stir vigorously for at least 1 hour. A white TiO₂ precipitate will form. Causality Note: The NaOH solution hydrolyzes the tartrate esters and breaks down the titanium complex into filterable titanium oxides, which is crucial for isolating the product.[13]
-
Filtration & Extraction: Filter the biphasic mixture through a pad of Celite® to remove the titanium salts, washing the pad with additional CH₂Cl₂. Transfer the filtrate to a separatory funnel, separate the organic layer, and extract the aqueous layer twice with CH₂Cl₂ (2 x 20 mL).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure. The crude epoxy alcohol can be purified by flash column chromatography on silica gel to yield the pure product.
Expected Results & Data
| Parameter | Expected Value |
| Reaction Time | 2 - 4 hours |
| Temperature | -20 °C |
| Yield | >90% |
| Diastereoselectivity | >95% |
| Analytical Method | Chiral HPLC or NMR with a chiral shift reagent is required to determine enantiomeric/diastereomeric purity. |
Mechanistic Visualization
The core of the reaction is the transfer of an oxygen atom within the chiral titanium complex. The diagram below illustrates a simplified monomeric view of the catalyst-substrate complex, highlighting the key interactions that dictate the stereochemical outcome.
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Application Notes & Protocols: (R)-1-Phenyl-2-propen-1-ol as a Strategic Chiral Building Block
Abstract: This document provides a detailed technical guide for researchers, scientists, and professionals in drug development on the application of (R)-1-Phenyl-2-propen-1-ol as a versatile chiral building block. Moving beyond a simple recitation of facts, this guide delves into the causality behind experimental design, focusing on the compound's strategic use in asymmetric synthesis. The primary application detailed is the Sharpless Asymmetric Epoxidation, a cornerstone reaction that transforms this chiral allylic alcohol into highly valuable 2,3-epoxy alcohol intermediates.[1][2] We provide a comprehensive, field-proven protocol, mechanistic insights, and a discussion of downstream applications, underscoring the role of this compound in the construction of complex, enantiomerically pure molecules.[3][4]
The Strategic Value of this compound in Asymmetric Synthesis
Chiral building blocks are fundamental to modern medicinal chemistry and materials science, as the stereochemistry of a molecule dictates its biological activity and physical properties.[5] this compound, also known as (R)-alpha-Vinylbenzyl alcohol, is a particularly valuable synthon due to the convergence of three key functional motifs within a single, simple structure:
-
A Pre-defined Stereocenter: The (R)-configured hydroxyl-bearing carbon provides a fixed stereochemical anchor. This inherent chirality is crucial for directing the stereochemical outcome of subsequent transformations, a concept known as asymmetric induction.[6]
-
A Reactive Alkene: The vinyl group serves as a versatile handle for a multitude of chemical transformations, including oxidation, reduction, and addition reactions, allowing for the introduction of new functional groups and the creation of additional stereocenters.
-
A Directing Hydroxyl Group: The allylic hydroxyl group is not merely a functional group but a powerful directing element. It can coordinate to metal catalysts, positioning them to react on a specific face of the double bond, thereby ensuring high levels of stereocontrol.
This unique combination makes this compound an ideal starting material for the efficient, stereocontrolled synthesis of complex chiral molecules, including pharmaceuticals, agrochemicals, and natural products.[3][4]
Core Application: Sharpless-Katsuki Asymmetric Epoxidation
One of the most powerful and reliable applications of chiral allylic alcohols is the Sharpless-Katsuki Asymmetric Epoxidation.[3][7] This Nobel Prize-winning reaction converts allylic alcohols into 2,3-epoxy alcohols with exceptionally high and predictable enantioselectivity.[1] The resulting chiral epoxides are among the most versatile intermediates in organic synthesis, readily undergoing regioselective ring-opening with a wide array of nucleophiles to yield diols, aminoalcohols, and ethers.[1][3]
Mechanistic Rationale and Stereochemical Control
The success of the Sharpless epoxidation hinges on the in situ formation of a chiral titanium-tartrate complex.[7]
-
Causality of Reagents:
-
Titanium(IV) isopropoxide (Ti(OiPr)₄): This serves as the metallic core of the catalyst. Its Lewis acidity allows it to coordinate with both the chiral ligand and the substrate.
-
Dialkyl Tartrate (e.g., (+)-Diethyl Tartrate, (+)-DET): This is the chiral ligand. It replaces the isopropoxide groups on the titanium center, creating a chiral environment. The specific enantiomer of the tartrate used dictates which face of the alkene is epoxidized.
-
tert-Butyl Hydroperoxide (TBHP): This is the terminal oxidant that delivers the oxygen atom to the double bond.[1][7]
-
Molecular Sieves (3Å or 4Å): The titanium catalyst is extremely sensitive to water. The presence of powdered, activated molecular sieves is mandatory to scavenge trace moisture, which would otherwise deactivate the catalyst and lead to lower enantioselectivity and yield.[1]
-
The allylic alcohol substrate displaces a remaining isopropoxide ligand, binding to the titanium center. This coordination orients the double bond in a fixed position relative to the chiral tartrate ligands. The TBHP then coordinates to the titanium and delivers the oxygen atom to one specific face of the alkene, dictated by the chirality of the tartrate ligand.
For this compound, using (+)-DET will preferentially deliver the oxygen to one face of the double bond, while using (-)-DET will deliver it to the opposite face, providing access to either diastereomer of the resulting epoxy alcohol with high stereochemical fidelity.
Visualization: Sharpless Epoxidation Workflow
The following diagram illustrates the overall transformation of this compound into a chiral epoxy alcohol.
Sources
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Application Notes and Protocols for Catalytic Asymmetric Synthesis Using (R)-1-Phenyl-2-propen-1-ol
Introduction: The Significance of (R)-1-Phenyl-2-propen-1-ol in Chiral Synthesis
This compound is a valuable chiral building block in modern organic synthesis, prized for its dual functionality: a stereodefined secondary alcohol and a reactive alkene. This unique combination allows for a variety of highly controlled, stereoselective transformations, making it a key intermediate in the synthesis of complex, biologically active molecules and pharmaceuticals. The pre-existing stereocenter at the carbinol position exerts a powerful influence on the facial selectivity of reactions at the adjacent double bond, enabling the synthesis of diastereomerically enriched products. These application notes provide detailed protocols for three fundamental catalytic asymmetric transformations of this compound: cyclopropanation, epoxidation, and dihydroxylation. The protocols are designed for researchers, scientists, and drug development professionals, with a focus on not just the procedural steps, but the underlying scientific principles that govern these powerful reactions.
I. Catalytic Asymmetric Cyclopropanation: Synthesis of Chiral Cyclopropylmethanols
The asymmetric cyclopropanation of allylic alcohols is a robust method for the synthesis of enantiomerically enriched cyclopropylmethanols, which are important structural motifs in numerous natural products and pharmaceutical agents. The hydroxyl group of the allylic alcohol can act as a directing group, ensuring high levels of stereocontrol. A highly effective method for this transformation utilizes a substoichiometric amount of a chiral titanium-TADDOLate complex.
Causality Behind Experimental Choices:
The choice of a titanium-TADDOLate complex as the catalyst is pivotal for achieving high enantioselectivity. The TADDOL ligand, a C₂-symmetric diol, creates a well-defined chiral environment around the titanium center. This chiral Lewis acid then coordinates to the oxygen of the iodomethylzinc alkoxide, formed in situ from the allylic alcohol and the Simmons-Smith reagent (Zn(CH₂I)₂), directing the methylene transfer to one face of the double bond. Dichloromethane is the optimal solvent as it is relatively non-coordinating and allows for good solubility of the reagents. The use of molecular sieves is crucial to remove trace amounts of water, which can deactivate the catalyst and lead to lower yields and enantioselectivities.
Experimental Protocol: Asymmetric Cyclopropanation
Reaction Scheme: this compound → (1R,2R)-2-(hydroxyphenylmethyl)cyclopropane
Materials and Reagents:
| Reagent/Material | Grade | Supplier | Notes |
| This compound | ≥98% | Commercially Available | --- |
| Dichloromethane (CH₂Cl₂) | Anhydrous | Commercially Available | Dry over CaH₂ |
| Diethylzinc (ZnEt₂) | 1.0 M in hexanes | Commercially Available | Handle under inert atmosphere |
| Diiodomethane (CH₂I₂) | ≥99% | Commercially Available | Store over copper wire |
| Titanium(IV) isopropoxide (Ti(Oi-Pr)₄) | ≥98% | Commercially Available | --- |
| (α,α,α',α')-Tetraphenyl-1,3-dioxolane-4,5-dimethanol (TADDOL) | ≥99% | Commercially Available | --- |
| 4 Å Molecular Sieves | Powdered, activated | Commercially Available | Activate by heating under vacuum |
Step-by-Step Procedure:
-
Catalyst Preparation: In a flame-dried, argon-purged flask, add powdered 4 Å molecular sieves (250 mg). To this, add anhydrous dichloromethane (5 mL), followed by TADDOL (0.25 mmol) and Ti(Oi-Pr)₄ (0.25 mmol). Stir the resulting suspension at room temperature for 1 hour to form the chiral titanium-TADDOLate catalyst.
-
Simmons-Smith Reagent Preparation: In a separate, flame-dried, argon-purged flask, dissolve diiodomethane (2.0 mmol) in anhydrous dichloromethane (5 mL). Cool the solution to 0 °C and add diethylzinc (1.0 M in hexanes, 2.0 mL, 2.0 mmol) dropwise. Stir the mixture at 0 °C for 30 minutes. A white precipitate of bis(iodomethyl)zinc will form.
-
Cyclopropanation Reaction: To the suspension of the Simmons-Smith reagent at 0 °C, add the pre-formed titanium-TADDOLate catalyst suspension via cannula. Then, add a solution of this compound (1.0 mmol) in anhydrous dichloromethane (2 mL) dropwise over 10 minutes.
-
Reaction Monitoring: Allow the reaction mixture to stir at 0 °C and monitor the progress by thin-layer chromatography (TLC) until the starting material is consumed (typically 4-8 hours).
-
Work-up: Quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride (10 mL). Allow the mixture to warm to room temperature and stir for 30 minutes.
-
Extraction and Purification: Separate the organic layer and extract the aqueous layer with dichloromethane (3 x 15 mL). Combine the organic layers, wash with brine (20 mL), dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford the desired cyclopropylmethanol.
Expected Outcome: This protocol is expected to yield the corresponding cyclopropylmethanol with high diastereoselectivity and good yield.
Visualization of the Cyclopropanation Workflow
Caption: Experimental workflow for the asymmetric cyclopropanation.
II. Sharpless Asymmetric Epoxidation: Diastereoselective Synthesis of Chiral Epoxy Alcohols
The Sharpless asymmetric epoxidation is a cornerstone of stereoselective synthesis, enabling the conversion of primary and secondary allylic alcohols into their corresponding epoxy alcohols with high enantioselectivity.[1] When applied to a chiral allylic alcohol such as this compound, the reaction becomes diastereoselective, with the stereochemical outcome dictated by the combination of the substrate's and the catalyst's chirality.
The "Matched" and "Mismatched" Principle:
The stereochemical course of the Sharpless epoxidation is predictable. The chiral titanium-tartrate catalyst creates a stereochemically defined environment for the epoxidation. The existing stereocenter in this compound will either align favorably with the catalyst's chirality (a "matched" pair), leading to a high diastereoselectivity for one product, or it will oppose it (a "mismatched" pair), resulting in lower diastereoselectivity or a slower reaction rate.[2]
-
For this compound:
-
Using L-(+)-Diethyl Tartrate ((+)-DET) is the matched case, expected to give the syn-epoxy alcohol, (2R,3R)-2-phenyl-3-vinyloxirane, with high diastereoselectivity.
-
Using D-(-)-Diethyl Tartrate ((-)-DET) is the mismatched case, expected to give the anti-epoxy alcohol, (2R,3S)-2-phenyl-3-vinyloxirane, with lower diastereoselectivity.
-
Experimental Protocol: Sharpless Asymmetric Epoxidation
Reaction Scheme: this compound → (2R,3R)-2-phenyl-3-vinyloxirane (syn, matched) OR (2R,3S)-2-phenyl-3-vinyloxirane (anti, mismatched)
Materials and Reagents:
| Reagent/Material | Grade | Supplier | Notes |
| This compound | ≥98% | Commercially Available | --- |
| Dichloromethane (CH₂Cl₂) | Anhydrous | Commercially Available | Dry over CaH₂ |
| Titanium(IV) isopropoxide (Ti(Oi-Pr)₄) | ≥98% | Commercially Available | --- |
| L-(+)-Diethyl Tartrate ((+)-DET) or D-(-)-Diethyl Tartrate ((-)-DET) | ≥99% | Commercially Available | --- |
| tert-Butyl hydroperoxide (TBHP) | 5.0-6.0 M in decane | Commercially Available | Anhydrous solution |
| 4 Å Molecular Sieves | Powdered, activated | Commercially Available | Activate by heating under vacuum |
Step-by-Step Procedure:
-
Reaction Setup: To a flame-dried, argon-purged flask containing powdered 4 Å molecular sieves (500 mg), add anhydrous dichloromethane (20 mL) and cool to -20 °C.
-
Catalyst Formation: To the cooled suspension, add either L-(+)-DET or D-(-)-DET (0.6 mmol) followed by Ti(Oi-Pr)₄ (0.5 mmol) via syringe. Stir the mixture for 30 minutes at -20 °C.
-
Substrate Addition: Add this compound (5.0 mmol) to the reaction mixture.
-
Epoxidation: Slowly add the anhydrous TBHP solution (10.0 mmol) dropwise, maintaining the internal temperature below -20 °C.
-
Reaction Monitoring: Stir the reaction mixture at -20 °C and monitor its progress by TLC. The reaction is typically complete within 4-6 hours.
-
Work-up: Quench the reaction by adding a 10% aqueous solution of tartaric acid (10 mL) and allow the mixture to warm to room temperature. Stir vigorously for 1 hour.
-
Extraction and Purification: Separate the organic layer and extract the aqueous layer with dichloromethane (3 x 20 mL). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude epoxy alcohol by flash column chromatography on silica gel (eluent: hexane/ethyl acetate gradient).
Analysis of Diastereoselectivity: The diastereomeric ratio of the resulting epoxy alcohols can be determined by ¹H NMR spectroscopy or by chiral HPLC analysis.[3]
Visualization of the Epoxidation Mechanism
Sources
- 1. Sharpless Asymmetric Dihydroxylation: An Impressive Gadget for the Synthesis of Natural Products: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 3. Simultaneous determination of phenylglycidol enantiomers and cinnamyl alcohol in asymmetric epoxidation processes by chiral liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note: (R)-1-Phenyl-2-propen-1-ol as a Versatile Chiral Precursor for the Synthesis of Pharmaceutical Intermediates
Abstract
The demand for enantiomerically pure pharmaceuticals has driven significant innovation in asymmetric synthesis, where the use of versatile chiral building blocks is paramount.[1] Chiral allylic alcohols, possessing multiple functional groups amenable to stereocontrolled transformations, are highly valued starting materials.[1] This application note provides a detailed technical guide on the utility of (R)-1-Phenyl-2-propen-1-ol, a key chiral allylic alcohol, as a precursor for synthesizing high-value pharmaceutical intermediates. We delve into the mechanistic basis and provide field-proven protocols for its conversion into critical synthons, such as chiral epoxides and amino alcohols, which are core structures in numerous therapeutic agents.
Introduction: The Strategic Importance of Chiral Allylic Alcohols
In modern drug development, the stereochemistry of an active pharmaceutical ingredient (API) is critical, as different enantiomers can exhibit varied pharmacological and toxicological profiles. The U.S. FDA's guidelines have long encouraged the development of single-enantiomer drugs to maximize therapeutic efficacy and enhance safety. This industrial shift underscores the need for efficient and scalable methods to produce enantiomerically pure compounds.
This compound stands out as a particularly valuable chiral intermediate. Its structure incorporates:
-
A defined stereocenter at the carbinol carbon.
-
An allylic double bond, ready for a variety of stereospecific transformations.
-
A phenyl group, a common motif in many biologically active molecules.
These features make it an ideal starting point for constructing complex molecular architectures with a high degree of stereocontrol, most notably through asymmetric epoxidation.
Key Transformation: Sharpless Asymmetric Epoxidation
The Sharpless-Katsuki asymmetric epoxidation is a cornerstone of modern organic synthesis, renowned for its ability to convert primary and secondary allylic alcohols into 2,3-epoxyalcohols with exceptional predictability and high enantioselectivity.[2][3] This reaction's power lies in its use of a catalytic system that dictates the stereochemical outcome based on the chirality of the chosen tartrate ligand, largely independent of the substrate's own stereochemistry.
Causality Behind the Method: The catalytic cycle involves a titanium(IV) isopropoxide center, which is coordinated by a chiral dialkyl tartrate (such as diethyl tartrate, DET), the allylic alcohol substrate, and an oxygen source, typically tert-butyl hydroperoxide (TBHP).[4][5] The chiral tartrate ligand creates a rigid, asymmetric environment around the titanium center. This chiral pocket forces the TBHP to deliver its oxygen atom to a specific face of the double bond, resulting in a product with high enantiomeric excess (ee). The presence of 3Å molecular sieves is crucial to scavenge water, which can deactivate the catalyst.[3]
Caption: Synthetic pathway from this compound.
Applying this to this compound, the use of (+)-Diethyl tartrate ((+)-DET) predictably yields the corresponding syn-epoxide, (2R,3S)-3-phenylglycidol. This epoxy alcohol is a versatile intermediate that can be converted into a range of valuable derivatives, including diols and aminoalcohols.[3]
Protocol 1: Synthesis of (2R,3S)-3-Phenylglycidol
This protocol details the catalytic asymmetric epoxidation of this compound. The procedure is adapted from the foundational principles of Sharpless epoxidation.[6]
3.1. Materials and Reagents
-
This compound (≥98% purity)
-
Titanium(IV) isopropoxide (Ti(Oi-Pr)₄)
-
(+)-Diethyl L-tartrate ((+)-DET)
-
tert-Butyl hydroperoxide (TBHP), 5.5 M solution in decane
-
Powdered 3Å molecular sieves (activated)
-
Dichloromethane (DCM), anhydrous
-
Sodium hydroxide (NaOH)
-
Sodium chloride (brine)
-
Magnesium sulfate (MgSO₄), anhydrous
-
Celite®
3.2. Equipment
-
Round-bottom flask equipped with a magnetic stir bar and nitrogen inlet
-
Syringes for liquid transfer
-
Low-temperature cooling bath (e.g., acetone/dry ice)
-
Rotary evaporator
-
Separatory funnel
-
Glass funnel and filter paper
3.3. Step-by-Step Methodology
-
Preparation: Activate 3Å molecular sieves by heating under vacuum at >150 °C for at least 4 hours and cool under a stream of dry nitrogen.
-
Reaction Setup: To a flame-dried round-bottom flask under a nitrogen atmosphere, add anhydrous DCM (approx. 40 mL per 10 mmol of substrate) and the activated molecular sieves (approx. 0.5 g per 10 mmol of substrate). Cool the suspension to -20 °C in a cooling bath.
-
Catalyst Formation: Sequentially add (+)-DET (1.2 eq.) and Ti(Oi-Pr)₄ (1.0 eq.) to the cooled DCM suspension. Stir the mixture for 30 minutes at -20 °C to pre-form the chiral catalyst complex. The solution should turn from colorless to a pale yellow.
-
Substrate Addition: Add a solution of this compound (1.0 eq.) in a small volume of anhydrous DCM dropwise to the reaction mixture over 5-10 minutes.
-
Oxidant Addition: Add TBHP (2.0 eq., 5.5 M in decane) dropwise via syringe, ensuring the internal temperature does not rise above -15 °C.
-
Reaction Monitoring: Stir the reaction at -20 °C. Monitor the progress by TLC (thin-layer chromatography) until the starting material is consumed (typically 4-6 hours).
-
Quenching: Upon completion, quench the reaction by adding 10 mL of 10% aqueous NaOH solution pre-cooled to 0 °C. Remove the flask from the cooling bath and stir vigorously at room temperature for 1 hour. This step hydrolyzes the titanium complex and helps precipitate titanium salts.
-
Workup: Filter the mixture through a pad of Celite® to remove the gelatinous titanium salts, washing the pad thoroughly with DCM.
-
Extraction: Transfer the filtrate to a separatory funnel. Wash the organic layer sequentially with water and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: The crude product can be purified by flash column chromatography on silica gel to yield the pure (2R,3S)-3-phenylglycidol.
3.4. Expected Results
| Parameter | Typical Value |
| Yield | 80-95% |
| Enantiomeric Excess (ee) | >95% |
| Physical Appearance | Colorless oil |
Downstream Application: Accessing Chiral Amino Alcohols
The synthetic utility of (2R,3S)-3-phenylglycidol is most powerfully demonstrated in its conversion to chiral amino alcohols. These compounds are key structural motifs in a wide array of pharmaceuticals, including analgesics and antidepressants.[7] The epoxide ring is susceptible to nucleophilic attack by amines, proceeding with high regioselectivity and stereospecificity (inversion of configuration) at the less sterically hindered carbon atom.
Caption: Nucleophilic opening of the chiral epoxide.
This reaction provides a direct and stereocontrolled route to 1,2-amino alcohol derivatives, which are crucial intermediates for drugs like those used to treat central nervous system disorders.[7]
Alternative Pathway: Obtaining the Precursor via Enzymatic Kinetic Resolution
While this note focuses on the applications of enantiopure this compound, it is important to understand its preparation. Enzymatic Kinetic Resolution (EKR) is a highly efficient and environmentally benign method for separating racemic mixtures of chiral alcohols.[8]
Principle of EKR: The process utilizes an enzyme, typically a lipase, to selectively catalyze the acylation of one enantiomer in a racemic mixture at a much faster rate than the other.[8] For racemic 1-phenyl-2-propen-1-ol, an enzyme like Candida antarctica lipase B (CALB, often immobilized as Novozym 435) can be used with an acyl donor (e.g., vinyl acetate) to selectively acylate the (S)-enantiomer.[9] This leaves the desired (R)-enantiomer unreacted. The resulting mixture of the (S)-ester and (R)-alcohol can then be easily separated by standard chromatographic techniques.
Sources
- 1. benchchem.com [benchchem.com]
- 2. sharpless asymmetric epoxidation: Topics by Science.gov [science.gov]
- 3. Sharpless epoxidation - Wikipedia [en.wikipedia.org]
- 4. Sharpless Epoxidation [organic-chemistry.org]
- 5. dalalinstitute.com [dalalinstitute.com]
- 6. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 7. chemimpex.com [chemimpex.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. Microwave Assisted Enzymatic Kinetic Resolution of (±)-1-Phenyl-2-propyn-1-ol in Nonaqueous Media - PMC [pmc.ncbi.nlm.nih.gov]
Experimental procedure for the kinetic resolution of racemic 1-phenyl-2-propen-1-ol
Abstract
This application note provides a comprehensive guide to the kinetic resolution of racemic 1-phenyl-2-propen-1-ol, a valuable chiral building block in organic synthesis. The protocol leverages the high enantioselectivity of lipases to preferentially acylate one enantiomer, enabling the separation of the unreacted alcohol and the esterified product, both in high enantiomeric purity. This method represents a green and efficient alternative to traditional chemical resolutions. We will delve into the mechanistic underpinnings of this biocatalytic transformation, provide a detailed, step-by-step experimental procedure, and outline the necessary analytical techniques for monitoring and validating the resolution.
Introduction: The Principle of Kinetic Resolution
Kinetic resolution is a powerful technique for separating enantiomers from a racemic mixture by taking advantage of their different reaction rates with a chiral catalyst or reagent.[1] In an ideal kinetic resolution, one enantiomer reacts significantly faster than the other, leading to an enantioenriched sample of the less reactive enantiomer and the product of the more reactive enantiomer.[1] A key limitation of this method is that the maximum theoretical yield for a single enantiomer is 50%.[2]
Enzymatic kinetic resolution (EKR) has become a popular method due to the high selectivity and mild reaction conditions offered by enzymes, particularly lipases.[3][4] Lipases, a class of hydrolases, are highly effective in non-aqueous media for catalyzing transesterification reactions.[2][5] In the context of resolving racemic alcohols, a lipase will selectively acylate one enantiomer, leaving the other enantiomer unreacted.[2]
Mechanistic Insight: Lipase-Catalyzed Transesterification
The catalytic activity of lipases stems from a conserved catalytic triad of amino acid residues, typically serine, histidine, and aspartate, located in the enzyme's active site.[5][6] The transesterification mechanism proceeds through a "Ping-Pong Bi-Bi" kinetic model.[7][8]
The process can be summarized in the following key steps:
-
Acyl-Enzyme Intermediate Formation: The serine residue in the active site, activated by the histidine, performs a nucleophilic attack on the carbonyl carbon of the acyl donor (e.g., vinyl acetate). This forms a tetrahedral intermediate which then collapses, releasing the vinyl alcohol (which tautomerizes to acetaldehyde) and forming a covalent acyl-enzyme intermediate.[5][9]
-
Enantioselective Recognition: The racemic alcohol, 1-phenyl-2-propen-1-ol, then enters the active site. The enzyme's chiral environment preferentially binds one enantiomer in an orientation that facilitates the subsequent reaction. For many lipases, the (R)-enantiomer of secondary alcohols is preferentially acylated.[10]
-
Transesterification and Product Release: The hydroxyl group of the preferred enantiomer attacks the carbonyl carbon of the acyl-enzyme intermediate. This forms another tetrahedral intermediate, which then collapses to release the esterified product and regenerate the free enzyme.[5][9]
The enantioselectivity of the process is determined by the difference in the activation energies of the transition states for the two enantiomers.
Experimental Workflow
The overall experimental workflow for the kinetic resolution of racemic 1-phenyl-2-propen-1-ol is depicted in the following diagram:
Caption: Workflow for the lipase-catalyzed kinetic resolution of racemic 1-phenyl-2-propen-1-ol.
Detailed Experimental Protocol
This protocol is a general guideline and may require optimization for specific laboratory conditions and desired outcomes.
Materials and Reagents
-
Racemic 1-phenyl-2-propen-1-ol
-
Immobilized Lipase: Candida antarctica Lipase B (CALB), commercially available as Novozym 435, is a highly effective and commonly used lipase for the resolution of secondary alcohols.[7][11]
-
Acyl Donor: Vinyl acetate is often the preferred acyl donor as the leaving group, vinyl alcohol, tautomerizes to volatile acetaldehyde, driving the reaction forward.[7][10]
-
Anhydrous Organic Solvent: A non-polar solvent such as n-hexane, toluene, or diisopropyl ether is typically used.[7][10][11]
-
Anhydrous Magnesium Sulfate or Sodium Sulfate
-
Solvents for Column Chromatography: (e.g., Hexane/Ethyl Acetate mixture)
-
Silica Gel for Column Chromatography
Equipment
-
Round-bottom flask or reaction vial with a magnetic stirrer
-
Magnetic stir plate
-
Temperature-controlled bath (optional, for precise temperature control)
-
Syringes and needles
-
Filtration apparatus (e.g., Büchner funnel or syringe filter)
-
Rotary evaporator
-
Glassware for column chromatography
-
Chiral High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC) system for analysis
Procedure
-
Reaction Setup:
-
To a clean, dry round-bottom flask equipped with a magnetic stir bar, add racemic 1-phenyl-2-propen-1-ol (1.0 eq).
-
Add the anhydrous organic solvent to achieve a substrate concentration of 0.1-0.5 M.[2]
-
Add the immobilized lipase (e.g., Novozym 435, 10-20% by weight of the substrate).[2]
-
Begin stirring the mixture.
-
Add the acyl donor (e.g., vinyl acetate, 1.5 eq). Using a slight excess of the acyl donor can help achieve approximately 50% conversion.[2]
-
Seal the flask and stir the reaction mixture at a controlled temperature (e.g., 30-40 °C).[2]
-
-
Reaction Monitoring:
-
The progress of the reaction should be monitored by periodically taking small aliquots from the reaction mixture.[2]
-
For each aliquot, filter out the enzyme using a syringe filter.
-
Dilute the sample with a suitable solvent and analyze by chiral HPLC or GC to determine the enantiomeric excess (ee) of the remaining alcohol and the formed ester, as well as the overall conversion.[2][12] The goal is to stop the reaction at or near 50% conversion to maximize the yield and enantiopurity of both components.[2]
-
-
Work-up and Purification:
-
Once the desired conversion is reached (ideally ~50%), stop the reaction by filtering off the immobilized lipase. The lipase can often be washed with solvent and reused.[2]
-
Remove the solvent from the filtrate under reduced pressure using a rotary evaporator.[13]
-
The resulting crude mixture of the unreacted alcohol and the ester can be separated by silica gel column chromatography.[2] A gradient of hexane and ethyl acetate is typically effective for separating the less polar ester from the more polar alcohol.
-
Data Analysis and Interpretation
The success of the kinetic resolution is evaluated by determining the conversion (c) and the enantiomeric excess (ee) of both the unreacted substrate and the product.
Enantiomeric Excess (ee): The enantiomeric excess is a measure of the purity of a chiral sample and is calculated as follows: ee (%) = |(% Major Enantiomer - % Minor Enantiomer)|[14]
Conversion (c): The conversion can be calculated from the enantiomeric excess of the starting material (ees) and the product (eep) using the following equation: c = ees / (ees + eep)[15]
Selectivity Factor (s): The enantioselectivity of the enzyme is quantified by the selectivity factor (s), which is the ratio of the reaction rates of the two enantiomers (kfast/kslow). A higher 's' value indicates better separation. An 's' factor greater than 50 is generally considered good for preparative purposes.[1] The selectivity factor can be calculated using the following equation: s = ln[1 - c(1 + eep)] / ln[1 - c(1 - eep)][16]
| Parameter | Description | Typical Target Value |
| Conversion (c) | The fraction of the starting material that has been converted to product. | ~50% for optimal yield of both enantiomers.[2] |
| Enantiomeric Excess of Substrate (ees) | The enantiopurity of the unreacted alcohol. | >95% |
| Enantiomeric Excess of Product (eep) | The enantiopurity of the formed ester. | >95% |
| Selectivity Factor (s) | A measure of the enzyme's ability to differentiate between the two enantiomers. | >50 for a synthetically useful resolution.[1] |
Conclusion
The enzymatic kinetic resolution of racemic 1-phenyl-2-propen-1-ol using a lipase such as Novozym 435 is a highly effective and environmentally friendly method for obtaining both enantiomers in high optical purity. The mild reaction conditions and the reusability of the immobilized enzyme make this protocol amenable to both laboratory-scale synthesis and industrial applications. Careful monitoring of the reaction to achieve approximately 50% conversion is crucial for maximizing the yield and enantiomeric purity of both the unreacted alcohol and the acylated product.
References
- BenchChem. Application Notes and Protocols for Lipase-Catalyzed Kinetic Resolution of Secondary Alcohols.
-
Wikipedia. Kinetic resolution. Available from: [Link]
-
Yadav, G. D., & Dhoot, S. B. (2014). Microwave Assisted Enzymatic Kinetic Resolution of (±)-1-Phenyl-2-propyn-1-ol in Nonaqueous Media. International Journal of Chemical Engineering, 2014, 1-10. Available from: [Link]
- BenchChem. Application Notes and Protocols for the Enzymatic Resolution of Racemic 1-Phenyl-2-Propanol.
- BenchChem. Synthesis of (S)-1-Phenylpropan-2-ol via Enzymatic Kinetic Resolution: Application Notes and Protocols.
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Tuter, M., & Aksoy, H. A. (2010). Kinetic Resolution of Racemic 1-phenyl 1-propanol by Lipase Catalyzed Enantioselective Esterification Reaction. Artificial Cells, Blood Substitutes, and Immobilization Biotechnology, 38(5), 288–293. Available from: [Link]
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ResearchGate. Mechanism of lipase in transesterification. Available from: [Link]
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ResearchGate. Mechanism of lipase-catalyzed transesterification. Available from: [Link]
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Semantic Scholar. Lipase-Catalyzed Kinetic Resolution of Aryltrimethylsilyl Chiral Alcohols. Available from: [Link]
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PubMed Central. The production of enantiomerically pure 1-phenylethanol by enzymatic kinetic resolution method using response surface methodology. Available from: [Link]
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ACS Engineering Au. Intrinsic Kinetics Resolution of an Enantioselective Transesterification Catalyzed with the Immobilized Enzyme Novozym435. Available from: [Link]
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ETH Zurich. OC VI (HS 2015) Bode Research Group. Available from: [Link]
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Journal of Chemical and Pharmaceutical Research. Lipases-catalyzed enantioselective kinetic resolution of alcohols. Available from: [Link]
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Chemistry LibreTexts. 6.5: Racemic Mixtures and the Resolution of Enantiomers. Available from: [Link]
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CCS Chemistry. Kinetic Resolution of Racemic 4-Substituted Chroman-2-ones Through Asymmetric Lactone Hydrogenation. Available from: [Link]
-
CCS Chemistry. Asymmetric Amination of Primary Alcohols via Dynamic Kinetic Resolution: Enantioconvergent Access to Chiral Benzomorpholines. Available from: [Link]
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ResearchGate. Kinetics of lipase-catalyzed kinetic resolutions of racemic compounds: Reparameterization in terms of specificity constants. Available from: [Link]
-
University of Padua. Practical Considerations in Kinetic Resolution Reactions. Available from: [Link]
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IRIS . Lipase-Catalyzed Kinetic Resolution of Alcohols as Intermediates for the Synthesis of Heart Rate Reducing Agent Ivabradine. Available from: [Link]
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Journal of the American Chemical Society. Combined Ruthenium(II) and Lipase Catalysis for Efficient Dynamic Kinetic Resolution of Secondary Alcohols. Insight into the Racemization Mechanism. Available from: [Link]
-
PubMed. [Lipase-catalyzed kinetic resolution of 2-substituted cycloalkanols]. Available from: [Link]
-
MDPI. Progress on the Stereoselective Synthesis of Chiral Molecules Based on Metal-Catalyzed Dynamic Kinetic Resolution of Alcohols with Lipases. Available from: [Link]
-
ResearchGate. Scheme 14. Enzymatic kinetic resolution of the racemic alcohol... Available from: [Link]
-
Chemistry Steps. Enantiomeric Excess (ee) and Specific Rotation Practice Problems. Available from: [Link]
-
ResearchGate. Direct Enantioselective HPLC Monitoring of Lipase-Catalyzed Kinetic Resolution of 2-Phenoxy Propionic Acid in Non-Standard Organic Solvents. Available from: [Link]
-
HETEROCYCLES. KINETIC RESOLUTION OF SECONDARY ALCOHOLS BY CHIRAL DMAP DERIVATIVES PREPARED BY THE UGI MULTICOMPONENT REACTION. Available from: [Link]
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- 10. [Lipase-catalyzed kinetic resolution of 2-substituted cycloalkanols] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Kinetic resolution of racemic 1-phenyl 1-propanol by lipase catalyzed enantioselective esterification reaction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. The production of enantiomerically pure 1-phenylethanol by enzymatic kinetic resolution method using response surface methodology - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Enantiomeric Excess (ee) and Specific Rotation Practice Problems [chemistrysteps.com]
- 15. triggered.stanford.clockss.org [triggered.stanford.clockss.org]
- 16. ethz.ch [ethz.ch]
The Central Role of Titanium Tetra(isopropoxide) in Sharpless Epoxidation: A Guide for Asymmetric Synthesis
The quest for enantiomerically pure compounds is a cornerstone of modern drug development and fine chemical synthesis. Among the arsenal of asymmetric reactions, the Sharpless-Katsuki epoxidation stands as a landmark achievement, providing a reliable and highly enantioselective method for the conversion of allylic alcohols to chiral 2,3-epoxyalcohols.[1][2] At the heart of this Nobel Prize-winning transformation lies a titanium catalyst, generated in situ from titanium tetra(isopropoxide), which orchestrates the stereochemical outcome with remarkable precision. This document provides an in-depth exploration of the multifaceted role of titanium tetra(isopropoxide) in this pivotal reaction, complemented by detailed protocols and practical insights for researchers in the field.
The Titanium Catalyst: More Than a Simple Lewis Acid
The Sharpless epoxidation system is comprised of four key components: the allylic alcohol substrate, an oxidant (typically tert-butyl hydroperoxide, TBHP), a chiral ligand (an enantiomer of diethyl tartrate, DET), and the titanium tetra(isopropoxide) catalyst.[3][4] The titanium species is not merely a passive Lewis acid; it is the central organizing element that brings the reactants together in a well-defined chiral environment, paving the way for highly stereoselective oxygen transfer.
Formation of the Active Dimeric Catalyst
Upon mixing, titanium tetra(isopropoxide) undergoes rapid ligand exchange with diethyl tartrate.[3][5] While a simple mononuclear complex might be envisioned, extensive experimental and computational studies have revealed that the active catalytic species is a C₂-symmetric homochiral dimer, [Ti₂(DET)₂(OR)₂(allylic alkoxide)(TBHP)].[6][7][8][9] This dimeric structure is crucial for creating the rigid and sterically defined catalytic pocket necessary for high enantioselectivity. The formation of this active catalyst is thermodynamically favored.[6][7]
A Multifunctional Catalyst Core
The titanium center in the active complex performs several critical functions:
-
Lewis Acidity: The titanium(IV) center acts as a Lewis acid, coordinating to the hydroxyl group of the allylic alcohol and one of the oxygen atoms of the tert-butyl hydroperoxide. This coordination activates both the substrate and the oxidant.
-
Template for Assembly: The titanium dimer serves as a scaffold, bringing the allylic alcohol, the chiral tartrate ligand, and the hydroperoxide into close proximity and a specific geometric arrangement. This pre-organization is a key factor in the efficiency and selectivity of the reaction.
-
Chiral Information Transfer: The chirality of the diethyl tartrate ligand is transferred to the entire catalytic assembly. The tartrate's stereochemistry dictates the facial selectivity of the epoxidation, determining which enantiomer of the epoxy alcohol is formed.[2][3]
Mechanism of Enantioselection: A Tale of Two Faces
The remarkable enantioselectivity of the Sharpless epoxidation arises from the specific orientation of the reactants within the chiral titanium complex. The allylic alcohol displaces one of the isopropoxide groups on the titanium center. The tert-butyl hydroperoxide then coordinates to an adjacent titanium site. The oxygen atom is delivered to one of the two faces of the double bond, and the choice of face is directed by the chirality of the diethyl tartrate.
A widely accepted mnemonic helps predict the stereochemical outcome: when the allylic alcohol is drawn in a specific orientation (with the hydroxyl group in the bottom right quadrant), L-(+)-DET directs epoxidation from the bottom face, while D-(−)-DET directs it from the top face.[3] This predictable stereocontrol makes the Sharpless epoxidation an invaluable tool for the synthesis of complex chiral molecules.
Application Note & Protocol
General Considerations for Sharpless Asymmetric Epoxidation
-
Inert Atmosphere: All reactions must be performed under an inert atmosphere (e.g., nitrogen or argon) to prevent the deactivation of the moisture-sensitive titanium catalyst.[10]
-
Anhydrous Conditions: The use of anhydrous solvents and reagents is critical for the success and reproducibility of the reaction.[10] Molecular sieves (3Å or 4Å) are often added to the reaction mixture to scavenge any trace amounts of water.[1][11]
-
Oxidant Handling: tert-Butyl hydroperoxide (TBHP) is a potent oxidizing agent and should be handled with appropriate care. Anhydrous solutions of TBHP in toluene or dichloromethane are commercially available and recommended.[10]
-
Temperature Control: The reaction is typically carried out at low temperatures (-20 °C to -30 °C) to enhance enantioselectivity.
Protocol: Catalytic Sharpless Asymmetric Epoxidation of Geraniol
This protocol describes a representative catalytic Sharpless epoxidation of geraniol to yield (2S,3S)-2,3-epoxygeraniol.
Materials:
-
Geraniol (1 equivalent)
-
Titanium(IV) isopropoxide (0.05 equivalents)
-
L-(+)-Diethyl tartrate (0.06 equivalents)
-
tert-Butyl hydroperoxide (anhydrous solution in toluene, ~5.5 M, 2 equivalents)
-
Powdered 4Å molecular sieves (activated)
-
Anhydrous dichloromethane (CH₂Cl₂)
-
10% aqueous NaOH solution
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Solvents for chromatography (e.g., hexanes, ethyl acetate)
Procedure:
-
To a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, thermometer, and nitrogen inlet, add powdered 4Å molecular sieves (approximately the weight of the geraniol).
-
Add anhydrous dichloromethane to the flask and cool the suspension to -20 °C in a suitable cooling bath (e.g., dry ice/acetonitrile).
-
To the cooled and stirred suspension, add L-(+)-diethyl tartrate via syringe, followed by the dropwise addition of titanium(IV) isopropoxide.
-
Stir the resulting mixture at -20 °C for 30 minutes to allow for the formation of the chiral catalyst.
-
Add geraniol to the reaction mixture via syringe.
-
Slowly add the pre-cooled (-20 °C) anhydrous TBHP solution in toluene dropwise over 15-20 minutes, ensuring the internal temperature does not exceed -15 °C.
-
Stir the reaction mixture at -20 °C and monitor its progress by thin-layer chromatography (TLC).
-
Upon completion (typically 2-4 hours), quench the reaction by adding a 10% aqueous solution of tartaric acid or water.
-
Allow the mixture to warm to room temperature and stir vigorously for 1 hour. A biphasic mixture should form.
-
Add a 10% aqueous NaOH solution and continue stirring for another 30-60 minutes until both phases become clear.
-
Separate the layers and extract the aqueous layer with dichloromethane or diethyl ether (3 x volume).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude epoxy alcohol by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes).
| Parameter | Typical Range/Value | Rationale |
| Catalyst Loading | 5-10 mol% | Sufficient for efficient catalysis while being cost-effective. Higher loadings may be needed for less reactive substrates. |
| Ligand:Titanium Ratio | 1.1:1 to 1.2:1 | An excess of the tartrate ligand ensures the complete formation of the chiral dimeric catalyst. |
| Temperature | -20 °C to -30 °C | Lower temperatures generally lead to higher enantioselectivity by minimizing non-selective background reactions. |
| Reaction Time | 2-24 hours | Substrate-dependent; monitoring by TLC is essential to determine the point of complete conversion. |
| Molecular Sieves | ~1 g per gram of substrate | Crucial for maintaining anhydrous conditions and protecting the catalyst from hydrolysis. |
Visualizing the Catalytic Cycle
The following diagram illustrates the key steps in the catalytic cycle of the Sharpless epoxidation, highlighting the central role of the titanium complex.
Caption: Catalytic cycle of the Sharpless epoxidation.
Applications in Drug Development
The chiral epoxy alcohols produced via Sharpless epoxidation are versatile intermediates in the synthesis of a wide range of biologically active molecules and pharmaceuticals.[12][13] The epoxide moiety can be regioselectively and stereoselectively opened by various nucleophiles to introduce new functional groups, making it a powerful building block for complex target synthesis.[13]
Examples of drugs and natural products synthesized using the Sharpless epoxidation as a key step include:
-
Antifungal agents: The synthesis of efinaconazole involves a Sharpless asymmetric epoxidation to establish a key stereocenter.[14]
-
Antihypertensive drugs: Intermediates for drugs like diltiazem have been prepared using this methodology.[14]
-
Anticancer agents: The synthesis of components of complex natural products with anticancer activity, such as taxol, has utilized Sharpless epoxidation.
-
HIV protease inhibitors: This reaction has been employed in the synthesis of chiral intermediates for drugs like atazanavir and indinavir.[14]
The reliability, predictability, and high enantioselectivity of the Sharpless epoxidation, all stemming from the well-defined catalytic environment created by the titanium tetra(isopropoxide)-diethyl tartrate complex, have solidified its position as an indispensable tool in the synthesis of chiral molecules for the pharmaceutical and fine chemical industries.
References
-
JoVE. (2023, April 30). Sharpless Epoxidation. Retrieved from [Link]
-
Rzepa, H. S. (2012, December 9). Why is the Sharpless epoxidation enantioselective? Part 1: a simple model. Retrieved from [Link]
-
Suviganu. (2025, April 6). What is Sharpless Asymmetric Epoxidation ? Mechanism, Applications | FYQ PYQ | GATE NET SET. YouTube. Retrieved from [Link]
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Wikipedia. (n.d.). Sharpless epoxidation. Retrieved from [Link]
-
Schlegel Group - Wayne State University. (2024, February 20). Mechanism of the Sharpless Epoxidation Reaction: A DFT Study. Retrieved from [Link]
-
Bach, R. D., & Schlegel, H. B. (2024). Mechanism of the Sharpless Epoxidation Reaction: A DFT Study. The Journal of Physical Chemistry A, 128(11), 2072–2091. [Link]
-
Oregon State University. (n.d.). The Sharpless-Katsuki Enantioselective Epoxidation. Retrieved from [Link]
-
Rzepa, H. S. (2012, December 17). Why the Sharpless epoxidation is enantioselective!. Henry Rzepa's Blog. Retrieved from [Link]
-
Singh, K. (n.d.). Katsuki Sharpless Asymmetric Epoxidation and its Synthetic Applications [PowerPoint slides]. SlideShare. Retrieved from [Link]
-
Sartori, S. K., Miranda, I. L., Diaz, M. A. N., & Diaz-Muñoz, G. (2021). Sharpless Asymmetric Epoxidation: Applications in the Synthesis of Bioactive Natural Products. Mini-Reviews in Organic Chemistry, 18(5), 606–620. [Link]
-
Dalal Institute. (n.d.). Sharpless Asymmetric Epoxidation. Retrieved from [Link]
-
MDPI. (n.d.). Synthetic Applications of Chiral Unsaturated Epoxy Alcohols Prepared by Sharpless Asymmetric Epoxidation. Retrieved from [Link]
-
MDPI. (n.d.). Epoxide Syntheses and Ring-Opening Reactions in Drug Development. Retrieved from [Link]
-
MDPI. (n.d.). Efficient Polymer-Supported Sharpless Alkene Epoxidation Catalyst. Retrieved from [Link]
-
ResearchGate. (n.d.). Application of Sharpless' asymmetric epoxidation to the synthesis of drug candidates. Retrieved from [Link]
-
ResearchGate. (n.d.). Enantioselective synthesis of epoxides: Sharpless epoxidation of alkenylsilanols. Retrieved from [Link]
-
Chem-Station. (2014, April 15). Sharpless-Katsuki Asymmetric Epoxidation (Sharpless AE). Retrieved from [Link]
-
Wiley Online Library. (n.d.). Asymmetric Epoxidation of Allylic Alcohols: the Katsuki–Sharpless Epoxidation Reaction. Retrieved from [Link]
-
Wiley Online Library. (2004, April 15). Asymmetric Epoxidation of Allylic Alcohols: the Katsuki–Sharpless Epoxidation Reaction. Retrieved from [Link]
-
Organic Syntheses. (n.d.). Organic Syntheses Procedure. Retrieved from [Link]
-
Chemistry Notes. (2021, September 6). Sharpless Epoxidation: Easy Mechanism. Retrieved from [Link]
-
ResearchGate. (n.d.). Katsuki‐Sharpless asymmetric epoxidation. Retrieved from [Link]
-
Ataman Kimya. (n.d.). TITANIUM TETRAISOPROPOXIDE. Retrieved from [Link]
-
ResearchGate. (n.d.). Titanium tartrate complex catalyzed epoxidation of allylic alcohols: Sharpless asymmetric epoxidation (a), and kinetic resolution (b). Retrieved from [Link]
-
Wikipedia. (n.d.). Titanium isopropoxide. Retrieved from [Link]
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Synthesis of Epoxy Alcohols from (R)-1-Phenyl-2-propen-1-ol: A Detailed Guide for Drug Development Professionals
Introduction: The Strategic Importance of Chiral Epoxy Alcohols
Chiral epoxy alcohols are invaluable building blocks in the synthesis of complex, biologically active molecules, including a wide array of pharmaceuticals. Their inherent stereochemistry and the versatile reactivity of the epoxide ring allow for the precise construction of stereogenic centers, a critical aspect of modern drug design. This guide provides a detailed exploration of reliable and diastereoselective methods for the synthesis of epoxy alcohols, with a specific focus on the transformation of (R)-1-Phenyl-2-propen-1-ol. The protocols and insights presented herein are tailored for researchers, scientists, and drug development professionals seeking to leverage these key intermediates in their synthetic endeavors. We will delve into the mechanistic underpinnings of widely-used epoxidation reactions, offering practical, step-by-step protocols that emphasize safety, efficiency, and reproducibility.
Strategic Approaches to the Diastereoselective Epoxidation of this compound
The synthesis of epoxy alcohols from allylic alcohols like this compound can be achieved through several methods. The choice of reagent and catalyst is paramount in controlling the diastereoselectivity of the reaction, ultimately dictating the stereochemical outcome of the final product. This guide will focus on two robust and widely adopted strategies: the Sharpless Asymmetric Epoxidation and substrate-directed epoxidation using meta-chloroperoxybenzoic acid (m-CPBA) and vanadium-based catalysts.
The Sharpless Asymmetric Epoxidation: A Powerful Tool for Enantioselective Synthesis
The Sharpless Asymmetric Epoxidation is a cornerstone of modern organic synthesis, enabling the highly enantioselective conversion of primary and secondary allylic alcohols to their corresponding epoxy alcohols.[1][2] The reaction utilizes a titanium tetra(isopropoxide) catalyst in conjunction with a chiral diethyl tartrate (DET) ligand and tert-butyl hydroperoxide (TBHP) as the oxidant.[3] The chirality of the DET ligand dictates the facial selectivity of the epoxidation, allowing for the predictable synthesis of a specific enantiomer.[2]
Mechanism of Action:
The catalytic cycle of the Sharpless epoxidation begins with the formation of a chiral titanium-tartrate complex. The allylic alcohol substrate coordinates to the titanium center, positioning the double bond for a directed oxygen transfer from the TBHP oxidant. The stereochemistry of the resulting epoxy alcohol is determined by the specific enantiomer of DET used.
Experimental Workflow: Sharpless Asymmetric Epoxidation
Sources
Application Notes & Protocols: Asymmetric Allylation of Aldehydes using Organozinc Reagents and Chiral Ligands
Introduction: The Synthetic Value of Chiral Homoallylic Alcohols
The enantioselective carbon-carbon bond formation is a cornerstone of modern organic synthesis, enabling the construction of complex, stereochemically-defined molecules that are fundamental to the pharmaceutical and agrochemical industries. Among these transformations, the asymmetric allylation of aldehydes stands out as a powerful method for producing chiral homoallylic alcohols. These structural motifs are versatile intermediates, serving as key building blocks in the synthesis of numerous natural products and bioactive compounds.[1]
The use of organozinc reagents in these additions offers distinct advantages over other organometallics like Grignard or organolithium reagents. Their moderate reactivity reduces the incidence of side reactions such as enolization and pinacol coupling, and they exhibit high functional group tolerance. When combined with a substoichiometric amount of a chiral ligand, allylzinc reagents can add to prochiral aldehydes with high levels of enantioselectivity, making this a highly practical and atom-economical approach.
This guide provides an in-depth exploration of the asymmetric allylation of aldehydes using organozinc reagents. We will dissect the reaction mechanism, compare influential chiral ligands, and provide detailed, field-proven protocols for researchers in synthetic chemistry and drug development.
Reaction Mechanism: A Tale of Chirality Transfer
The stereochemical outcome of the reaction is rationalized by the Zimmerman-Traxler model, which postulates a chair-like, six-membered transition state.[2][3][4][5] The catalytic cycle, driven by the chiral ligand-zinc complex, is a finely tuned process of coordination and stereoselective bond formation.
Catalytic Cycle Breakdown:
-
Ligand Exchange: The chiral ligand (L*), typically a β-amino alcohol, displaces a solvent molecule or a weakly coordinated ligand on the allylzinc reagent (R₂Zn or RZnX) to form a chiral zinc complex.
-
Aldehyde Coordination: The aldehyde coordinates to the zinc center of the chiral complex. This pre-organization is crucial for facial discrimination.
-
C-C Bond Formation: The allyl group is transferred intramolecularly to one of the enantiotopic faces of the aldehyde carbonyl. This occurs via a highly ordered, chair-like transition state. The steric environment created by the chiral ligand dictates which face is accessible, thereby determining the absolute stereochemistry of the product.[2][6]
-
Product Release & Catalyst Regeneration: The resulting zinc alkoxide of the homoallylic alcohol is formed. In a catalytic system, this alkoxide is displaced by another molecule of the organozinc reagent, regenerating the active chiral catalyst and allowing the cycle to continue.
The elegance of this mechanism lies in the "multiplication of chirality," where a small amount of a chiral ligand can generate a large quantity of an enantioenriched product.[7][8][9][10]
Key Reaction Components
Organozinc Reagents
Allylzinc reagents are typically prepared in situ from the corresponding allyl bromide and zinc dust in a solvent like tetrahydrofuran (THF). While commercial zinc dust can be used, activation is sometimes required to initiate the reaction. The resulting allylzinc bromide can be used directly. For catalytic versions, dialkylzinc reagents like diethylzinc (Et₂Zn) are often used, which generate the active allylzinc species after reaction with the chiral ligand and subsequent transmetalation steps.
Chiral Ligands: The Source of Asymmetry
The choice of chiral ligand is the most critical factor for achieving high enantioselectivity. A vast array of ligands has been developed, with β-amino alcohols and chiral diols being among the most successful classes.
| Ligand Name | Structure | Typical ee (%) | Notes |
| (-)-DAIB | (-)-3-exo-(Dimethylamino)isoborneol | 95 - 99% | One of the earliest and most reliable ligands developed by Noyori's group.[1] Particularly effective for the addition of diethylzinc to aromatic aldehydes.[11] |
| (R)-BINOL | (R)-(+)-1,1'-Bi(2-naphthol) | 90 - >99% | A versatile C₂-symmetric ligand. Its derivatives are highly effective for a broad range of aldehydes, including aliphatic and α,β-unsaturated ones.[12] |
| TADDOL | α,α,α',α'-Tetraaryl-1,3-dioxolane-4,5-dimethanol | 90 - 99% | Derived from tartaric acid, these C₂-symmetric diols are robust and provide high enantioselectivity with a variety of substrates.[1] |
| Carbohydrate-based Ligands | Various (e.g., from fructose) | up to 96% | Offer a "chiral pool" approach, being inexpensive, structurally diverse, and effective catalysts.[13] |
Expert Insight: The success of ligands like (-)-DAIB and BINOL derivatives lies in their ability to form a rigid, well-defined coordination complex with the zinc atom. This rigidity minimizes conformational flexibility in the transition state, leading to a large energy difference between the two pathways leading to the R and S products, and thus high enantioselectivity.
Detailed Experimental Protocols
Safety First: Organozinc reagents, especially dialkylzincs, are pyrophoric and react violently with water. All manipulations must be performed under an inert atmosphere (Argon or Nitrogen) using anhydrous solvents and proper Schlenk line or glovebox techniques. Always wear appropriate personal protective equipment (PPE), including safety glasses, a flame-retardant lab coat, and gloves.
Protocol A: Classic (-)-DAIB-Catalyzed Asymmetric Allylation of Benzaldehyde
This protocol is a robust and well-established procedure for achieving high enantioselectivity with aromatic aldehydes.[1][11]
Materials & Reagents:
-
(-)-DAIB ((-)-3-exo-(Dimethylamino)isoborneol)
-
Allyl Bromide
-
Zinc Dust (<10 micron, activated)
-
Benzaldehyde (freshly distilled)
-
Diethylzinc (1.0 M solution in hexanes)
-
Anhydrous Toluene
-
Anhydrous Tetrahydrofuran (THF)
-
Saturated aqueous NH₄Cl solution
-
1 M HCl solution
-
Saturated aqueous NaHCO₃ solution
-
Brine (Saturated aqueous NaCl solution)
-
Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)
Experimental Workflow:
Sources
- 1. Asymmetric addition of dialkylzinc compounds to aldehydes - Wikipedia [en.wikipedia.org]
- 2. Axial Preferences in Allylation Reactions via the Zimmerman-Traxler Transition State - PMC [pmc.ncbi.nlm.nih.gov]
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- 4. researchgate.net [researchgate.net]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. Axial Preferences in Allylations via the Zimmerman–Traxler Transition State - PMC [pmc.ncbi.nlm.nih.gov]
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- 8. nobelprize.org [nobelprize.org]
- 9. R. Noyori, “Asymmetric Catalysis in Organic Synthesis,” In R. Noyori, Ed., Wiley, New York, 1994. - References - Scientific Research Publishing [scirp.org]
- 10. Ryoji NOYORI - Google Scholar [scholar.google.com]
- 11. researchgate.net [researchgate.net]
- 12. pubs.acs.org [pubs.acs.org]
- 13. Carbohydrate-Based Chiral Ligands for the Enantioselective Addition of Diethylzinc to Aldehydes - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes: (R)-1-Phenyl-2-propen-1-ol as a Versatile Chiral Synthon in Natural Product Synthesis
Introduction: The Strategic Value of (R)-1-Phenyl-2-propen-1-ol
In the intricate field of natural product synthesis, the efficient construction of stereochemically complex molecules is a paramount objective. Chiral allylic alcohols are premier building blocks in this endeavor, offering a rich platform of reactivity combined with a defined stereocenter. Among these, this compound stands out as a particularly versatile and valuable synthon.[1] Its structure, featuring a stereogenic carbinol center adjacent to a reactive allyl moiety and a bulky phenyl group, allows for a high degree of stereocontrol in a variety of powerful synthetic transformations.
The strategic importance of this chiral alcohol lies in its ability to serve as a linchpin for chirality transfer, diastereoselective functionalization of its double bond, and as a precursor for stereospecific rearrangements. These notes will detail key applications and provide validated protocols for leveraging the unique reactivity of this compound and its derivatives in the asymmetric synthesis of complex natural products.
Application I: Chirality Transfer via the Overman Rearrangement
The most powerful and widely used application of chiral allylic alcohols is in the[2][2]-sigmatropic Overman rearrangement.[3][4] This reaction facilitates a suprafacial, concerted rearrangement of an allylic trichloroacetimidate to an allylic trichloroacetamide, effectively transposing the alcohol and amine functionalities with near-perfect chirality transfer.[3] The this compound scaffold is an ideal substrate for this transformation, leading to the formation of a new C-N bond and a transposed C=C bond with the stereochemical information from the starting alcohol faithfully relayed to the newly formed allylic amine.
This strategy has been a cornerstone in the synthesis of numerous nitrogen-containing natural products and pharmaceuticals, including alkaloids and non-proteinogenic amino acids.[4][5]
Workflow: From Chiral Alcohol to Chiral Amine
The process involves two main steps: formation of the allylic trichloroacetimidate followed by the thermal or metal-catalyzed rearrangement. The entire sequence can often be performed in one pot.
Caption: General workflow for the Overman Rearrangement.
Protocol 1: Synthesis of (S)-N-(1-Phenylallyl)-2,2,2-trichloroacetamide
This protocol is a representative procedure for the Overman rearrangement of this compound.
Materials:
-
This compound (1.0 equiv)
-
Trichloroacetonitrile (1.5 equiv)
-
Sodium hydride (NaH), 60% dispersion in mineral oil (0.05 equiv)
-
Anhydrous diethyl ether or THF
-
Anhydrous xylene
-
Standard glassware for inert atmosphere reactions (Schlenk line, argon/nitrogen)
Procedure:
-
Imidate Formation:
-
To a flame-dried, two-neck round-bottom flask under an argon atmosphere, add a solution of this compound in anhydrous diethyl ether.
-
Cool the solution to 0 °C in an ice bath.
-
Carefully add sodium hydride (catalytic amount) to the stirred solution. Allow the mixture to stir for 10 minutes.
-
Slowly add trichloroacetonitrile dropwise to the reaction mixture at 0 °C.
-
After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature, stirring for 1-2 hours. The formation of the imidate can be monitored by TLC.
-
-
Rearrangement:
-
Once the imidate formation is complete, carefully concentrate the reaction mixture in vacuo to remove the diethyl ether.
-
Add anhydrous xylene to the flask to dissolve the crude imidate.
-
Fit the flask with a reflux condenser and heat the solution to reflux (approx. 140 °C) under argon.
-
Monitor the rearrangement by TLC until the starting imidate is fully consumed (typically 4-12 hours).
-
-
Work-up and Purification:
-
Cool the reaction mixture to room temperature and concentrate in vacuo.
-
Purify the resulting crude trichloroacetamide by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield the pure product. The resulting amide can be hydrolyzed under basic conditions (e.g., K2CO3/MeOH) to afford the free allylic amine.
-
Application II: Diastereoselective Epoxidation
The resident stereocenter in a chiral allylic alcohol can exert powerful directing effects on the epoxidation of the adjacent double bond.[6] While the Sharpless Asymmetric Epoxidation is a cornerstone for creating chiral epoxides from prochiral alcohols, starting with an already chiral alcohol like this compound allows for substrate-controlled diastereoselective epoxidation.[7]
Using reagents like meta-chloroperoxybenzoic acid (m-CPBA), the epoxidation often proceeds syn to the hydroxyl group due to a hydrogen-bonding interaction between the alcohol and the peracid in the transition state.[6] Conversely, vanadium-catalyzed epoxidations with peroxides also show high syn-selectivity.[6] This provides a reliable method to install a new epoxide ring with predictable stereochemistry, creating a valuable 2,3-epoxy alcohol intermediate.
Protocol 2: syn-Selective Epoxidation of this compound
This protocol describes a typical substrate-directed epoxidation using m-CPBA.
Materials:
-
This compound (1.0 equiv)
-
meta-Chloroperoxybenzoic acid (m-CPBA, ~77%, 1.1 equiv)
-
Anhydrous dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Saturated aqueous sodium thiosulfate (Na₂S₂O₃) solution
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
Reaction Setup:
-
Dissolve this compound in anhydrous DCM in a round-bottom flask.
-
Cool the solution to 0 °C using an ice bath.
-
In a separate flask, dissolve m-CPBA in DCM.
-
-
Epoxidation:
-
Slowly add the m-CPBA solution to the stirred alcohol solution at 0 °C over 30 minutes.
-
Allow the reaction to stir at 0 °C, monitoring its progress by TLC. The reaction is typically complete within 1-4 hours.
-
-
Work-up and Purification:
-
Quench the reaction by adding saturated aqueous Na₂S₂O₃ solution to destroy excess peroxide.
-
Transfer the mixture to a separatory funnel and wash sequentially with saturated aqueous NaHCO₃ solution (2-3 times, to remove m-chlorobenzoic acid) and brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate in vacuo.
-
Purify the crude product by flash column chromatography on silica gel to afford the (2R,3R)-2-(phenyl)-3-vinyloxirane-2-ol.
-
The resulting chiral epoxy alcohol is a versatile intermediate for the synthesis of polyketides and other oxygenated natural products via regioselective and stereoselective ring-opening reactions.[8]
Application III: Palladium-Catalyzed Asymmetric Allylic Alkylation (AAA)
While many Pd-catalyzed AAA reactions create a stereocenter by using a chiral ligand to control the nucleophilic attack on a prochiral π-allyl complex, an alternative strategy involves using a chiral allylic electrophile.[9][10] Derivatives of this compound, such as the corresponding acetate or carbonate, can undergo ionization by a Pd(0) catalyst. The stereochemistry of the subsequent nucleophilic attack can be influenced by the chiral ligand, often proceeding with overall retention of the original stereochemistry.[9]
This approach is valuable for constructing quaternary carbon centers or for reactions where controlling stereochemistry at the nucleophile is challenging.[11][12]
Comparative Data for Key Transformations
The following table summarizes typical outcomes for the transformations discussed, highlighting the high degree of stereocontrol achievable with this compound derivatives.
| Transformation | Reagents/Catalyst | Key Feature | Typical Stereochemical Outcome | Application |
| Overman Rearrangement | 1. Cl₃CCN, cat. Base2. Heat or Pd(II) | [2][2]-Sigmatropic Shift | >98% Chirality Transfer | Synthesis of Chiral Amines, Alkaloids (e.g., Epibatidine analogues)[2][13][14] |
| Diastereoselective Epoxidation | m-CPBA or V-catalyst/t-BuOOH | Substrate-Directed syn-Epoxidation | High diastereoselectivity (syn:anti > 95:5) | Polyketide & Tetrahydrofuran synthesis[15] |
| Pd-Catalyzed AAA | Pd(0), Chiral Ligand (e.g., Trost ligand) | Stereoretentive Substitution | High enantiomeric excess (e.e. >90%) | Synthesis of Acyclic Stereocenters[9] |
Conclusion
This compound is a foundational chiral building block whose synthetic utility extends far beyond that of a simple secondary alcohol. Its true power is realized in its application in stereospecific rearrangements, substrate-directed reactions, and stereoretentive cross-coupling, making it an indispensable tool for the modern synthetic chemist targeting complex natural products. The protocols and applications outlined here provide a robust framework for researchers and drug development professionals to harness the full potential of this versatile synthon.
References
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Trost, B. M., & Van Vranken, D. L. (1996). Asymmetric Transition Metal-Catalyzed Allylic Alkylations. Chemical Reviews, 96(1), 395-422. [Link]
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Trost, B. M., & Jiao, Z. (2021). Palladium-catalyzed asymmetric allylic alkylation (AAA) with alkyl sulfones as nucleophiles. Chemical Science, 12(30), 10252-10257. [Link]
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Evans, D. A., Scheidt, K. A., & Downey, C. W. (2001). Synthesis of (-)-epibatidine. Organic Letters, 3(19), 3009–3012. [Link]
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Gu, Q., & You, S.-L. (2020). Palladium-Catalyzed Asymmetric Allylic C–H Functionalization: Mechanism, Stereo- and Regioselectivities, and Synthetic Applications. Accounts of Chemical Research, 53(10), 2159-2174. [Link]
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Sartori, S. K., Miranda, I. L., Diaz, M. A. N., & Diaz, G. (2022). Sharpless Asymmetric Epoxidation: Applications in the Synthesis of Bioactive Natural Products. ResearchGate. [Link]
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Yadav, J. S., Satheesh, G., & Murthy, C. V. S. R. (2010). Synthesis of (+)-lycoricidine by the application of oxidative and regioselective ring-opening of aziridines. Organic Letters, 12(11), 2544–2547. [Link]
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Muzart, J. (2005). Palladium-catalyzed asymmetric allylic alkylation using chiral hydrazones as ligands. The Journal of Organic Chemistry, 70(18), 7317-7320. [Link]
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Trost, B. M., & Jiao, Z. (2021). Palladium-catalyzed asymmetric allylic alkylation (AAA) with alkyl sulfones as nucleophiles. Chemical Science. [Link]
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Schmalz, H.-G., & Siegel, S. (2020). syn-Selective Epoxidation of Chiral Terminal Allylic Alcohols with a Titanium Salalen Catalyst and Hydrogen Peroxide. Angewandte Chemie International Edition, 60(3), 1435-1439. [Link]
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Marco-Contelles, J., & Rodríguez, M. (2007). Synthetic Applications of Chiral Unsaturated Epoxy Alcohols Prepared by Sharpless Asymmetric Epoxidation. Molecules, 12(2), 225-245. [Link]
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Chiou, W., & Chiang, Y. (2014). Synthesis of (−)-epibatidine. RSC Advances, 4(22), 11444-11446. [Link]
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Hudlicky, T., et al. (2002). A short synthesis of (+)-lycoricidine. Journal of the American Chemical Society, 124(35), 10263-10271. [Link]
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Wikipedia contributors. (2023). Epoxidation of allylic alcohols. Wikipedia. [Link]
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Shilov, A. A., et al. (2023). Stereoselective Epoxidation of Triterpenic Allylic Alcohols and Cytotoxicity Evaluation of Synthesized Compounds. Molecules, 28(2), 541. [Link]
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Yadav, J. S., Satheesh, G., & Murthy, C. V. S. R. (2010). Synthesis of (+)-lycoricidine by the application of oxidative and regioselective ring-opening of aziridines. PubMed. [Link]
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Huang, D.-F., et al. (1996). Synthesis of (±)-Epibatidine and Its Analogues. The Journal of Organic Chemistry, 61(13), 4475-4479. [Link]
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Clayton, J. P., & Fletcher, S. R. (2005). Gram-scale synthesis of (-)-epibatidine. Organic Letters, 7(15), 3283–3286. [Link]
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Oishi, T., & Onuma, S. (1980). Synthetic Studies on Lycoricidine and Related Compounds. II. Total Synthesis of (±)-Lycoricidine. Chemical and Pharmaceutical Bulletin, 28(8), 2411-2420. [Link]
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Fletcher, S. R., et al. (1994). The synthesis of (+)- and (–)-epibatidine. Journal of the Chemical Society, Chemical Communications, (10), 1216. [Link]
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Wikipedia contributors. (2023). Overman rearrangement. Wikipedia. [Link]
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Organic Chemistry Portal. (n.d.). Overman Rearrangement. Organic Chemistry Portal. [Link]
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PubChem. (n.d.). This compound. PubChem. [Link]
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Banwell, M. G., et al. (2017). Stereoselective Syntheses of Certain Natural Products and their Analogues from Chiral-pool and Enzymatically-derived Building Blocks. ANU Open Research. [Link]
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Denmark, S. E., & Chi, A. H. (2011). Enantioselective Dichlorination of Allylic Alcohols. Journal of the American Chemical Society, 133(49), 19574-19577. [Link]
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Maji, M., & Kumar, V. S. (2016). Recent advances in the Overman rearrangement: synthesis of natural products and valuable compounds. Organic & Biomolecular Chemistry, 14(45), 10592-10604. [Link]
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Anderson, C. E., & Overman, L. E. (2003). The Enantioselective Overman Rearrangement. Journal of the American Chemical Society, 125(41), 12412-12413. [Link]
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Gotor-Fernández, V., et al. (2021). High Regio- and Stereoselective Multi-enzymatic Synthesis of All Phenylpropanolamine Stereoisomers from β-Methylstyrene. Chemistry – A European Journal, 27(30), 8031-8036. [Link]
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Royal Society of Chemistry. (2022). Natural product synthesis. RSC Publishing. [Link]
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The Art of Asymmetric Induction: A Detailed Guide to the Diethylzinc Addition to Benzaldehyde Catalyzed by Chiral Amino Alcohols
For researchers, medicinal chemists, and professionals in drug development, the enantioselective synthesis of chiral alcohols is a cornerstone of modern organic chemistry. Among the myriad of available methods, the catalytic asymmetric addition of organozinc reagents to aldehydes stands out for its reliability and high stereocontrol. This technical guide provides an in-depth exploration of the addition of diethylzinc to benzaldehyde, a benchmark reaction, catalyzed by chiral β-amino alcohols. We will delve into the mechanistic underpinnings, provide a field-proven experimental protocol, and offer insights into optimizing this powerful transformation for the synthesis of enantiomerically enriched 1-phenyl-1-propanol, a valuable chiral building block.
Theoretical Framework and Mechanistic Insights
The enantioselective addition of diethylzinc to aldehydes is a classic example of a ligand-accelerated catalysis.[1] Diethylzinc itself reacts sluggishly with benzaldehyde. However, in the presence of a chiral β-amino alcohol, the reaction rate and enantioselectivity are dramatically enhanced. The seminal work by Noyori and others has established that the active catalyst is a zinc-alkoxide complex formed in situ.
The Noyori Catalytic Cycle: A Tale of Two Zinc Atoms
The widely accepted mechanism, proposed by Ryoji Noyori, involves a bimetallic, dimeric zinc complex. This model elegantly explains the high degree of enantioselectivity observed in these reactions.
The key steps are as follows:
-
Catalyst Formation: The chiral amino alcohol reacts with one equivalent of diethylzinc to form a monomeric zinc alkoxide, releasing a molecule of ethane. This monomer then dimerizes to form a more stable, chair-like six-membered ring structure. This pre-formation of the catalyst is crucial for achieving high enantioselectivity.
-
Aldehyde Coordination: The benzaldehyde coordinates to one of the zinc atoms in the dimeric complex. The chirality of the amino alcohol ligand dictates a preferred orientation of the aldehyde, exposing one of its prochiral faces to the ethyl group.
-
Intramolecular Ethyl Transfer: An ethyl group from the other zinc atom is transferred to the carbonyl carbon of the coordinated benzaldehyde via a six-membered transition state. This intramolecular transfer is the key stereodetermining step.
-
Product Release and Catalyst Regeneration: The resulting zinc alkoxide of the product, 1-phenyl-1-propanol, is displaced by a new molecule of benzaldehyde, regenerating the active catalytic species and allowing the cycle to continue.
Figure 1: A simplified representation of the Noyori catalytic cycle for the diethylzinc addition to benzaldehyde.
The Choice of Chiral Ligand: A Comparative Overview
The success of this enantioselective transformation is critically dependent on the structure of the chiral amino alcohol ligand. A wide variety of ligands have been developed, each with its own advantages. Below is a comparative table of some commonly used chiral amino alcohols for the addition of diethylzinc to benzaldehyde.
| Chiral Amino Alcohol Ligand | Structure | Catalyst Loading (mol%) | Temp (°C) | Solvent | Yield (%) | e.e. (%) | Reference |
| (-)-DAIB | Image of (-)-DAIB structure | 2 | 25 | Toluene | 97 | 98 (S) | |
| (1R,2S)-N,N-Dibutylnorephedrine | Image of (1R,2S)-N,N-Dibutylnorephedrine structure | 5 | 0 | Hexane | 95 | 95 (R) | |
| Camphor-derived 1,4-amino alcohol | Image of Camphor-derived 1,4-amino alcohol structure | 10 | 0 | Toluene | >95 | 95 (S) | [2] |
| Fructose-derived β-amino alcohol | Image of Fructose-derived β-amino alcohol structure | 20 | 0 | Hexane | 100 | 92 (S) | [3] |
Note: The enantiomeric excess (e.e.) and yield can vary based on the specific reaction conditions and purity of reagents.
(-)-3-exo-(Dimethylamino)isoborneol ((-)-DAIB) is a particularly effective and widely used catalyst for this transformation, consistently providing high yields and excellent enantioselectivities.[4] Its rigid bicyclic structure provides a well-defined chiral environment for the reaction to occur.
Experimental Protocol: Synthesis of (S)-1-Phenyl-1-propanol using (-)-DAIB
This protocol is adapted from a robust procedure published in Organic Syntheses, a testament to its reliability and reproducibility.[4]
Materials and Reagents:
-
(-)-3-exo-(Dimethylamino)isoborneol ((-)-DAIB)
-
Diethylzinc (1.0 M solution in hexanes)
-
Benzaldehyde (freshly distilled)
-
Anhydrous Toluene
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Anhydrous magnesium sulfate (MgSO₄)
-
Standard laboratory glassware, oven-dried and assembled under an inert atmosphere (Argon or Nitrogen)
Experimental Workflow:
Sources
Troubleshooting & Optimization
Technical Support Center: Optimizing Reaction Conditions for (R)-1-Phenyl-2-propen-1-ol Synthesis
Welcome to the technical support center for the synthesis of (R)-1-Phenyl-2-propen-1-ol. This guide is designed for researchers, scientists, and professionals in drug development who are looking to optimize this critical enantioselective synthesis. Here, we provide in-depth troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during this procedure. Our approach is rooted in explaining the causal relationships behind experimental choices to ensure both high yield and excellent enantioselectivity.
Core Synthesis Overview: Asymmetric Reduction of Benzalacetone
The most reliable and widely employed method for synthesizing this compound is the asymmetric reduction of the prochiral α,β-unsaturated ketone, benzalacetone. Among the various methods available, the Corey-Bakshi-Shibata (CBS) reduction stands out for its high degree of enantioselectivity and predictability.[1][2] This method utilizes a chiral oxazaborolidine catalyst to stereoselectively deliver a hydride from a borane source to the ketone, yielding the desired (R)-allylic alcohol.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
This section addresses common issues encountered during the synthesis of this compound via CBS reduction.
FAQ 1: Low Enantiomeric Excess (ee)
Question: I am observing a low enantiomeric excess for my this compound. What are the likely causes and how can I improve it?
Answer: Low enantiomeric excess is a common issue in asymmetric synthesis and can be attributed to several factors. Here is a systematic guide to troubleshooting and optimizing your reaction for higher ee.
Troubleshooting Workflow for Low Enantiomeric Excess
Caption: A systematic workflow for troubleshooting low enantiomeric excess.
-
Purity of Starting Materials and Catalyst:
-
Substrate (Benzalacetone): Impurities in the starting ketone can interfere with the catalyst. Benzalacetone can be synthesized via a Claisen-Schmidt condensation of benzaldehyde and acetone.[3][4] A common byproduct is dibenzalacetone, which can arise from a second condensation.[3] Ensure your benzalacetone is pure by checking its melting point (40-42°C) and NMR spectrum. Recrystallization or column chromatography may be necessary.
-
Catalyst ((S)-Me-CBS-oxazaborolidine): The chiral catalyst is the cornerstone of enantioselectivity. Commercially available catalysts can degrade over time, especially if not stored under an inert atmosphere. It is advisable to use a freshly opened bottle or a recently purchased batch. Alternatively, the catalyst can be generated in situ.[5]
-
Solvent: Solvents must be anhydrous. The presence of water can react with the borane reagent and the catalyst, leading to non-selective reduction.[6][7] It is recommended to use freshly distilled solvents or solvents from a solvent purification system.
-
-
Strictly Anhydrous Reaction Conditions:
-
The CBS reduction is highly sensitive to moisture.[8] Ensure all glassware is oven-dried and cooled under a stream of dry nitrogen or argon. The reaction should be carried out under an inert atmosphere. The use of molecular sieves can be considered, but ensure they are properly activated.
-
-
Reaction Temperature:
-
Temperature plays a crucial role in enantioselectivity.[6] Generally, lower temperatures favor higher ee.[9] A typical starting point is -78°C (dry ice/acetone bath). If the reaction is sluggish, it can be slowly warmed to -40°C. It is important to maintain a consistent temperature throughout the reaction. A study on the reduction of benzalacetone showed that enantioselectivity increased as the temperature was lowered from 0°C to -40°C, but then decreased at -60°C, suggesting an optimal low-temperature range.[5]
Temperature (°C) Enantiomeric Excess (% ee) 0 Lower -20 Moderate -40 Optimal -78 High (potentially slower reaction) Table 1: Illustrative Effect of Temperature on Enantioselectivity -
-
Catalyst Loading:
-
While the CBS reduction is catalytic, the amount of catalyst used can influence the enantioselectivity. A typical catalyst loading is 5-10 mol%. Insufficient catalyst can lead to a significant background, non-catalyzed reduction by borane, resulting in a racemic product. Conversely, excessively high catalyst loading is not cost-effective and may not significantly improve ee.
-
-
Borane Source and Stoichiometry:
-
The choice of borane reagent can impact the outcome. BH₃·THF is commonly used, but catecholborane is another option, particularly for reactions at very low temperatures.[5][6] The stoichiometry of the borane is also critical. An excess of borane is required for the reduction, but a very large excess can increase the rate of the non-catalyzed racemic reduction. A typical stoichiometry is 1.5-2.0 equivalents of borane relative to the ketone. It has been reported that commercially available BH₃·THF solutions can contain borohydride species that contribute to non-selective reduction.[6]
-
-
Solvent Effects:
-
The solvent can influence the conformation of the transition state and thus the enantioselectivity. Tetrahydrofuran (THF) and toluene are the most common solvents for CBS reductions.[5] If you are experiencing low ee in one, it is worthwhile to screen the other. Toluene has been shown to afford higher yields in some cases.[5]
-
FAQ 2: Low Reaction Yield
Question: My reaction is complete, but the isolated yield of this compound is low. What are the potential reasons?
Answer: Low yield can be due to incomplete reaction, side reactions, or issues during workup and purification.
Troubleshooting Workflow for Low Yield
Caption: A systematic workflow for troubleshooting low reaction yield.
-
Incomplete Reaction:
-
Monitor the reaction progress using Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS). If the starting material is still present after the expected reaction time, consider extending the reaction time or slowly warming the reaction to a slightly higher temperature (e.g., from -78°C to -40°C).
-
-
Side Reactions:
-
Hydroboration: A potential side reaction with α,β-unsaturated ketones is the hydroboration of the carbon-carbon double bond by the borane reagent.[6] This would lead to the formation of a saturated alcohol. This is generally minimized under the standard CBS reduction conditions which favor 1,2-reduction.[2]
-
Analysis of Byproducts: A crude ¹H NMR spectrum can provide valuable information about the presence of byproducts. Look for the absence of vinylic protons (typically 6-7 ppm) which would indicate saturation of the double bond.
-
-
Workup and Purification:
-
Quenching: The reaction is typically quenched by the slow addition of methanol at low temperature, followed by warming to room temperature and the addition of a mild acid (e.g., saturated NH₄Cl solution) or base (e.g., saturated NaHCO₃ solution).[7] A vigorous quench can lead to product degradation.
-
Purification: this compound is a relatively volatile oil. Care must be taken during solvent removal under reduced pressure to avoid product loss. Purification is typically achieved by flash column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent.
-
FAQ 3: Product Characterization and Analysis
Question: How do I confirm the structure and determine the enantiomeric excess of my product?
Answer: Standard spectroscopic methods and chiral chromatography are used for product characterization.
-
Structural Confirmation (¹H and ¹³C NMR):
-
Nuclear Magnetic Resonance (NMR) spectroscopy is used to confirm the structure of the product. The ¹H NMR spectrum should show characteristic peaks for the phenyl, vinyl, and hydroxyl protons.
-
-
Determination of Enantiomeric Excess (Chiral HPLC):
-
High-Performance Liquid Chromatography (HPLC) using a chiral stationary phase (CSP) is the standard method for determining the enantiomeric excess of the product.[10] Polysaccharide-based columns (e.g., Chiralcel OD-H, Chiralpak AD-H) are often effective for separating chiral alcohols.[11]
-
Method Development: A typical starting mobile phase for normal-phase chiral HPLC is a mixture of n-hexane and isopropanol (e.g., 90:10 v/v).[11] The ratio of the alcohol modifier can be adjusted to optimize the separation. A lower percentage of the alcohol modifier generally increases retention and can improve resolution.[11] The flow rate can also be optimized; a lower flow rate often leads to better resolution.[11]
-
Experimental Protocol: CBS Reduction of Benzalacetone
This protocol provides a detailed methodology for the synthesis of this compound.
Materials and Reagents:
-
Benzalacetone (purified)
-
(S)-2-Methyl-CBS-oxazaborolidine (1.0 M in toluene)
-
Borane-tetrahydrofuran complex (BH₃·THF, 1.0 M in THF)
-
Anhydrous Tetrahydrofuran (THF)
-
Methanol
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Ethyl acetate
-
Hexane
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
To a flame-dried, two-necked round-bottom flask equipped with a magnetic stir bar and under an argon atmosphere, add (S)-2-Methyl-CBS-oxazaborolidine (1.0 M in toluene, 0.1 eq.).
-
Cool the flask to 0°C and add BH₃·THF (1.0 M in THF, 0.6 eq.) dropwise. Stir the mixture at 0°C for 15 minutes.
-
Cool the reaction mixture to -78°C (dry ice/acetone bath).
-
In a separate flame-dried flask, dissolve benzalacetone (1.0 eq.) in anhydrous THF.
-
Add the solution of benzalacetone to the catalyst mixture dropwise at -78°C over 30 minutes.
-
Stir the reaction mixture at -78°C for 3-5 hours, monitoring the progress by TLC.
-
Upon completion, quench the reaction by the slow, dropwise addition of methanol at -78°C.
-
Allow the mixture to warm to room temperature and then add saturated aqueous NH₄Cl solution.
-
Extract the aqueous layer with ethyl acetate (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel (hexane/ethyl acetate gradient) to afford this compound as a colorless oil.
Catalytic Cycle of CBS Reduction
Caption: A simplified catalytic cycle for the Corey-Bakshi-Shibata (CBS) reduction.
References
-
ResearchGate. (n.d.). Optimization of reaction temperature. [Image attached to a research article]. Retrieved from [Link]
- Grimme, S., & Hansen, A. (2018). London Dispersion Interactions Rather than Steric Hindrance Determine the Enantioselectivity of the Corey–Bakshi–Shibata Reduction.
-
I.B.S. (n.d.). Chiral HPLC Method Development. I.B.S. Analytical. Retrieved from [Link]
-
Wikipedia. (2023, November 29). Corey–Itsuno reduction. In Wikipedia. Retrieved from [Link]
-
NROChemistry. (n.d.). Corey-Bakshi-Shibata Reduction: Mechanism & Examples. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Corey-Bakshi-Shibata Reduction. Retrieved from [Link]
- Bakale, R. P., & Jala, A. R. (2007). A Strategy for Developing HPLC Methods for Chiral Drugs. LCGC North America, 25(7), 646-656.
-
Phenomenex. (n.d.). Chiral HPLC Separations. Retrieved from [Link]
-
ResearchGate. (n.d.). A Convenient Enantioselective CBS-Reduction of Arylketones in Flow-Microreactor Systems. [Image attached to a research article]. Retrieved from [Link]
- Cho, B. T., & Kim, D. J. (2018). Practical Enantioselective Reduction of Ketones Using Oxazaborolidine Catalysts Generated In Situ from Chiral Lactam Alcohols. Molecules, 23(10), 2408.
-
YouTube. (2021, April 30). Corey-Itsuno, Corey-Bakshi-Shibata Reduction [Video]. Organic Chemistry. Retrieved from [Link]
-
Chem-Station. (2014, June 18). Corey-Bakshi-Shibata (CBS) Reduction. Retrieved from [Link]
- BouzBouz, S., & Hamdani, M. (2014). An efficient and selective microwave-assisted Claisen-Schmidt reaction for the synthesis of functionalized benzalacetones. Chemistry Central Journal, 8(1), 1-7.
-
Regis Technologies. (2022, October 14). Getting Started with Chiral Method Development. Retrieved from [Link]
-
Magritek. (2021, June 10). CBS reduction of acetophenone followed by 11B NMR. Retrieved from [Link]
-
YouTube. (2023, March 8). Corey-Bakshi-Shibata reduction [Video]. Chemistry with Dr. G. Retrieved from [Link]
-
YouTube. (2021, September 15). CBS Reduction, Enantioselective Catalysis [Video]. The Organic Chemistry Tutor. Retrieved from [Link]
- Corey, E. J., Bakshi, R. K., & Shibata, S. (1987). A stable and easily prepared catalyst for the enantioselective reduction of ketones. Applications to multistep syntheses. Journal of the American Chemical Society, 109(25), 7925-7926.
-
Journal of Chemical Education. (2023). Optimization in the Enolate-Driven Aldol Condensation of Benzaldehyde and Acetone for Targeted Product Isolation. Retrieved from [Link]
- Hunter, G. W., & Locuson, C. W. (2006).
-
PacBio. (2018, August 1). Guide - Low Yield Troubleshooting. Retrieved from [Link]
-
Organic Syntheses. (n.d.). CATALYTIC ENANTIOSELECTIVE ADDITION OF DIALKYLZINCS TO ALDEHYDES USING (2S)-(-)-3-EXO-(DIMETHYLAMINO)ISOBORNEOL [(2S)-DAIB]: (S)-1-PHENYL-1-PROPANOL. Retrieved from [Link]
-
PubChem. (n.d.). This compound. National Center for Biotechnology Information. Retrieved from [Link]
-
Organic Syntheses. (n.d.). BENZALACETONE. Retrieved from [Link]
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Troubleshooting low yield in the enantioselective reduction of α,β-unsaturated ketones
Technical Support Center: Enantioselective Reduction of α,β-Unsaturated Ketones
Welcome to the technical support center for troubleshooting enantioselective reductions of α,β-unsaturated ketones. This guide is designed for researchers, scientists, and drug development professionals to diagnose and resolve common issues encountered during these sensitive transformations. Our goal is to move beyond simple procedural lists and provide a deeper understanding of the causality behind experimental outcomes, empowering you to optimize your reactions effectively.
The asymmetric reduction of α,β-unsaturated ketones to chiral allylic alcohols is a cornerstone transformation in modern organic synthesis. However, achieving high yields and excellent enantioselectivity can be challenging due to competing reaction pathways, catalyst instability, and sensitivity to reaction conditions. This guide addresses the most frequent problems in a direct question-and-answer format.
Troubleshooting Guide: From Low Yield to High Fidelity
This section is structured to help you diagnose the root cause of poor reaction outcomes, starting with the most common symptom: low isolated yield of the desired chiral allylic alcohol.
Caption: A logical workflow for troubleshooting low-yield reactions.
Category 1: Issues with Reaction Conversion & Yield
Q: My reaction has stalled, showing low or no conversion of the starting material. What are the primary causes?
A: Low conversion is typically rooted in one of three areas: the catalyst, the reagents, or the reaction conditions.
-
Catalyst Inactivity or Deactivation: This is the most common culprit.
-
Causality: Chiral catalysts, particularly transition-metal complexes like those used in Noyori-type hydrogenations, are susceptible to deactivation. This can occur through various pathways, such as the formation of inactive dimeric species, loss of ligands, or oxidation from trace oxygen.[1][2] For instance, in Ru-diamine systems, the active Ru-hydride species can decompose during the reaction.[1] In transfer hydrogenations, excess base can act as a competitive inhibitor, while the active hydride may undergo a first-order decay.[3]
-
Solution:
-
Verify Catalyst Source & Handling: Ensure the catalyst was purchased from a reputable supplier and has been stored under an inert atmosphere (Argon or Nitrogen) at the recommended temperature. Avoid repeated exposure to air and moisture.
-
Use Freshly Prepared Pre-catalyst: For reactions involving in-situ catalyst generation (e.g., from [RuCl₂(benzene)]₂ and BINAP), use freshly opened or purified precursors.[4]
-
Degas Solvents and Reagents: Thoroughly degas all solvents and liquid reagents via sparging with an inert gas or through freeze-pump-thaw cycles. Oxygen is a potent inhibitor for many hydrogenation catalysts.
-
-
-
Reagent Quality and Stoichiometry:
-
Causality: The hydride source is critical. In CBS reductions, commercially available borane-THF (BH₃•THF) solutions can contain trace borohydride species that lead to a non-selective background reduction.[5] In transfer hydrogenations, the hydrogen donor (e.g., isopropanol, formic acid) must be of high purity.
-
Solution:
-
Check Hydride Source: For CBS reductions, consider using catecholborane, which can be effective at very low temperatures, or titrate your BH₃•THF solution to confirm its molarity.[5]
-
Purify Hydrogen Donors: Ensure isopropanol or formic acid/triethylamine mixtures are anhydrous and free of contaminants.
-
Confirm Stoichiometry: Double-check the equivalents of all reagents, especially the hydride source and any additives like bases or acids.
-
-
-
Suboptimal Reaction Conditions:
-
Causality: Every catalytic system has an optimal operational window. For hydrogenations, insufficient hydrogen pressure will naturally lead to low conversion.[6] For all systems, temperatures that are too low may render the reaction impractically slow, even if selectivity is high.
-
Solution:
-
Hydrogen Pressure: For gas-phase hydrogenations, ensure your system is leak-free and the pressure is maintained. For some systems, higher pressure can be beneficial, but this may also impact selectivity.[7]
-
Temperature: While lower temperatures often favor higher enantioselectivity, there is a trade-off with reaction rate.[8][9] If conversion is the primary issue, consider a modest increase in temperature after confirming your catalyst is stable at that temperature.
-
-
Q: The reaction goes to full conversion, but I have a low yield of my desired allylic alcohol due to a major side product. What is happening?
A: With α,β-unsaturated ketones, the most common side reaction is 1,4-conjugate reduction, which produces the corresponding saturated ketone. The challenge is to control the regioselectivity of hydride addition.
Caption: Competing 1,2- and 1,4-reduction pathways.
-
Causality: The regiochemical outcome is a delicate balance of steric and electronic factors, dictated by the catalyst, substrate, and hydride source.[10] Hard nucleophiles tend to favor 1,2-addition, while softer nucleophiles favor 1,4-addition. In catalytic systems, the ligand environment around the metal center is paramount. For example, standard hydrogenation with H₂/Pd-C almost exclusively gives the 1,4-reduction product.[11] Certain copper hydride systems, however, can be tuned with specific phosphine ligands to dramatically favor the 1,2-reduction pathway.[10]
-
Solution:
-
Re-evaluate Your Catalyst System: If 1,4-reduction is dominant, your chosen catalyst may be unsuitable for this substrate.
-
CBS Reduction: This method is generally excellent for promoting 1,2-reduction of enones.[5]
-
Noyori-type Hydrogenation: While highly effective for many ketones, the choice of phosphine and diamine ligands is critical for directing regioselectivity with enones.[7][12]
-
Enzymatic Reductions: Ketoreductases can offer exquisite chemo- and regioselectivity, often favoring 1,2-reduction with high enantioselectivity.[13][14][15]
-
-
Modify Reaction Conditions:
-
Temperature: Lowering the temperature can sometimes increase the kinetic preference for 1,2-addition.
-
Solvent: The polarity and coordinating ability of the solvent can influence the transition state and thus the regioselectivity. An empirical screen of solvents like THF, Toluene, and CH₂Cl₂ is often worthwhile.[8]
-
-
Category 2: Issues with Enantioselectivity
Q: My conversion is high and clean, but the enantiomeric excess (ee) is poor. How can I improve it?
A: Low enantioselectivity indicates that the chiral environment of the catalyst is not effectively discriminating between the two faces of the prochiral ketone. This can be due to an competing non-selective reaction or suboptimal conditions.
-
Uncatalyzed Background Reaction:
-
Causality: This is a frequently overlooked problem. The "uncatalyzed" reduction of the ketone by the hydride source (e.g., borane) can compete with the much faster, enantioselective catalytic pathway.[16][8] This background reaction is, of course, racemic and will erode the overall ee. This issue becomes more pronounced at higher temperatures, where the rate of the uncatalyzed reaction increases significantly.[16]
-
Solution:
-
Lower the Temperature: This is the most effective way to suppress the background reaction. The optimal temperature for many CBS and Noyori reductions is often between 0°C and -40°C.[9][17]
-
Slow Addition: Add the hydride source (e.g., borane solution) slowly to the mixture of the substrate and catalyst. This keeps the instantaneous concentration of the reducing agent low, favoring the faster catalytic cycle over the slower background reaction.
-
-
-
Suboptimal Temperature:
-
Causality: Enantioselectivity is highly temperature-dependent. For a given catalyst and substrate, there is usually an optimal temperature range to achieve maximum ee.[9] Increasing the temperature can lead to a loss of conformational rigidity in the catalyst-substrate complex, resulting in poorer stereochemical communication. Conversely, excessively low temperatures might not always be better and can sometimes lead to lower ee.[9]
-
Solution:
-
Systematic Temperature Screening: Perform a series of small-scale reactions at different temperatures (e.g., 25°C, 0°C, -20°C, -40°C) to identify the optimum.
-
-
-
Presence of Contaminants:
-
Causality: Water is particularly detrimental in CBS reductions, as it can hydrolyze the catalyst and the borane reagent, leading to non-selective pathways.[5][18] Other impurities in the substrate or solvent can sometimes coordinate to the catalyst and disrupt the chiral environment.
-
Solution:
-
Strict Anhydrous Conditions: Ensure all glassware is rigorously oven- or flame-dried. Use anhydrous solvents, preferably from a solvent purification system or a freshly opened bottle.[18] Run the reaction under a positive pressure of a dry, inert gas.
-
Purify the Substrate: If the starting ketone is impure, purify it by chromatography, distillation, or recrystallization before the reaction.
-
-
| Parameter | Effect on Conversion/Yield | Effect on Enantioselectivity (ee) | Recommended Action |
| Temperature | Increases with temperature | Often decreases at higher temperatures[16][8] | Screen temperatures from -40°C to RT to find optimal balance. |
| Catalyst Loading | Increases with loading | Generally stable, but very low loading can slow reaction, allowing background reduction to compete. | Use 1-10 mol% as a starting point. |
| Solvent | Can affect solubility and rates | Can have a significant impact[8] | Screen non-coordinating (Toluene), and coordinating (THF, CH₂Cl₂) solvents. |
| Water/Oxygen | Can deactivate catalyst, lowering yield[1][18] | Can lead to non-selective pathways, lowering ee[5] | Use rigorous anhydrous and anaerobic techniques. |
| Reagent Addition Rate | No major effect | Slow addition of hydride can suppress background reaction, increasing ee. | Add hydride source dropwise over 30-60 minutes. |
Frequently Asked Questions (FAQs)
Q1: How do I choose between a Noyori-type hydrogenation and a CBS reduction for my α,β-unsaturated ketone?
A1: The choice depends heavily on the substrate structure and available equipment.
-
Noyori Asymmetric Hydrogenation: This family of catalysts (typically Ru- or Rh-based with phosphine and diamine ligands) is exceptionally powerful.[7][19] It is often the method of choice for substrates that have a nearby functional group capable of coordinating to the metal, which can enhance both reactivity and selectivity.[6] These reactions can be run as transfer hydrogenations (using isopropanol or HCOOH/NEt₃) or with H₂ gas, which may require specialized pressure equipment.[19][20]
-
Corey-Bakshi-Shibata (CBS) Reduction: This method uses a chiral oxazaborolidine catalyst with a stoichiometric borane source.[5][19] It is a very general and reliable method, particularly for ketones that lack other coordinating functional groups.[21][22] The experimental setup is often simpler than high-pressure hydrogenations.
Q2: I suspect my catalyst is being deactivated. Is there a visual cue?
A2: Yes, for many transition metal-catalyzed hydrogenations, a common deactivation pathway involves the formation of metal nanoparticles.[2][3] If your initially homogeneous, clear, and colored reaction mixture turns black or develops a black precipitate, it is a strong indication that the catalyst has decomposed to form metal(0) particles, leading to a loss of activity.
Q3: Can the structure of the α,β-unsaturated ketone itself be the problem?
A3: Absolutely. The steric and electronic properties of the substrate are critical.
-
Steric Hindrance: Very bulky substituents near the carbonyl group can hinder its approach to the catalyst's active site, slowing the reaction or reducing selectivity.[23]
-
α-Substituents: Cycloalkenones with α-substituents (like alkyl or aryl groups) often give higher enantioselectivity in certain reductions compared to their unsubstituted counterparts.[24]
-
Electronic Effects: Electron-withdrawing or -donating groups on the substrate can influence the reactivity of the carbonyl group and its interaction with the catalyst.[13]
Reference Experimental Protocol: Asymmetric Transfer Hydrogenation
This protocol is a representative example based on established Noyori-type procedures and should be adapted for your specific substrate.
Objective: Enantioselective reduction of benzalacetone to (R)-4-phenyl-3-buten-2-ol.
Materials:
-
[RuCl(p-cymene)((S,S)-TsDPEN)] catalyst
-
Benzalacetone (substrate)
-
Formic acid (HCOOH)
-
Triethylamine (NEt₃)
-
Anhydrous, degassed solvent (e.g., Acetonitrile)
-
Schlenk flask and standard inert atmosphere equipment
Procedure:
-
Preparation: Under an argon atmosphere, add the [RuCl(p-cymene)((S,S)-TsDPEN)] catalyst (e.g., 0.01 equivalents) to a dry Schlenk flask.
-
Reagent Mixture: In a separate flask, prepare a 5:2 azeotropic mixture of formic acid and triethylamine. Degas this mixture thoroughly with argon.
-
Reaction Setup: Dissolve the benzalacetone (1.0 equivalent) in the anhydrous, degassed solvent and add it to the Schlenk flask containing the catalyst.
-
Initiation: Add the HCOOH/NEt₃ mixture (e.g., 2.5 equivalents) to the reaction flask.
-
Reaction: Stir the mixture at the desired temperature (e.g., 28 °C) and monitor the reaction progress by TLC or GC/LC-MS.
-
Workup: Once the reaction is complete, quench by adding water and extract the product with an organic solvent (e.g., ethyl acetate). Wash the organic layer with saturated NaHCO₃ solution and brine.
-
Purification & Analysis: Dry the organic layer over Na₂SO₄, concentrate in vacuo, and purify the resulting alcohol by flash column chromatography. Determine the yield and measure the enantiomeric excess using chiral HPLC or GC.
References
- Chiral Catalyst Deactivation during the Asymmetric Hydrogen
- Kinetics of Asymmetric Transfer Hydrogenation, Catalyst Deactivation, and Inhibition with Noyori Complexes As Revealed by Real-Time High-Resolution FlowNMR Spectroscopy.
- Kinetics of Asymmetric Transfer Hydrogenation, Catalyst Deactivation, and Inhibition with Noyori Complexes As Revealed by Real-Time High-Resolution FlowNMR Spectroscopy.
- Technical Support Center: Overcoming Substrate Limitations in Enantioselective Reductions. Benchchem.
- Effect of Temperature on the Enantioselectivity in the Oxazaborolidine-Catalyzed Asymmetric Reduction of Ketones.
- Correction to Kinetics of Asymmetric Transfer Hydrogenation, Catalyst Deactivation, and Inhibition With Noyori Complexes as Revealed by Real-Time High-Resolution FlowNMR Spectroscopy. Amanote Research.
- Practical Enantioselective Reduction of Ketones Using Oxazaborolidine Catalysts Generated In Situ from Chiral Lactam Alcohols. MDPI. (2018-09-20).
- Effect of Temperature on the Enantioselectivity in the Oxazaborolidine-Catalyzed Asymmetric Reduction of Ketones.
- Enantioselective reduction of ketones. Wikipedia.
- Highly Selective Reduction of α, β-Unsaturated Aldehydes and Ketones under Ambient Conditions using Tetraalkylphosphonium-based Ionic Liquids. Queen's University Belfast. (2018-04-12).
- Asymmetric reduction of ketones and β-keto esters by (S)
- Asymmetric Hydrogen
- Ketone Reduction. Wordpress.
- Noyori, R.
- New Methodology for the Asymmetric Reduction of Ketones.
- Corey–Itsuno reduction. Wikipedia.
- CuH-Catalyzed Enantioselective 1,2-Reductions of α,β-Unsatur
- How can I know what is the best condition for CBS reduction of my ketone compound?
- The Noyori Asymmetric Hydrogenation Reaction. Andrew G. Myers Research Group, Harvard University.
- Asymmetric hydrogenation of ketones: Tactics to achieve high reactivity, enantioselectivity, and wide scope. NIH.
- Recent trends in organocatalyzed asymmetric reduction of prochiral ketones. Catalysis Science & Technology (RSC Publishing).
- Technical Support Center: Optimization of Reaction Conditions for Asymmetric Reduction of 1-Phenyldecanone. Benchchem.
- New Advances in Asymmetric Hydrogenation of Ketones.
- CBS Reduction, Enantioselective Catalysis. Organic Chemistry, Reaction Mechanism. (2021-09-15).
- Enantioselective Reduction of α,β-Unsaturated Ketones and Aryl Ketones by Perakine Reductase.
- Corey-Bakshi-Shibata Reduction: Mechanism & Examples. NROChemistry.
- reduction of unsatur
- Highly Enantioselective and Regioselective Carbonyl Reduction of Cyclic α,β-Unsaturated Ketones Using TarB-NO2 and Sodium Borohydride.
- Techniques for Enzyme Purific
- Alpha Beta Unsaturated Ketone: Form
- Enantioselective Reduction of α,β-Unsaturated Ketones and Aryl Ketones by Perakine Reductase. PubMed. (2019-06-21).
- 1,4-Reduction of α,β-unsaturated compounds. Organic Chemistry Portal.
- Substrate-Directed Enantioselective Aziridination of Alkenyl Alcohols Controlled by a Chiral Cation. Journal of the American Chemical Society. (2023-03-24).
- 6.5 Reactions of α,β-unsaturated Aldehydes and Ketones. Organic Chemistry II.
- Recent Developments in the Catalytic Enantioselective Sakurai Reaction. MDPI.
- Catalytic Enantioselective 6π Photocyclization of Acrylanilides. PMC - NIH. (2022-12-26).
- Enantioselective Catalysis by the Umpolung of Conjugate Acceptors Involving N-Heterocyclic Carbene or Organophosphine 1,4-Addition.
Sources
- 1. mdpi.com [mdpi.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. pubs.acs.org [pubs.acs.org]
- 4. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 5. Corey–Itsuno reduction - Wikipedia [en.wikipedia.org]
- 6. ethz.ch [ethz.ch]
- 7. nobelprize.org [nobelprize.org]
- 8. researchgate.net [researchgate.net]
- 9. mdpi.com [mdpi.com]
- 10. CuH-Catalyzed Enantioselective 1,2-Reductions of α,β-Unsaturated Ketones - PMC [pmc.ncbi.nlm.nih.gov]
- 11. youtube.com [youtube.com]
- 12. Asymmetric hydrogenation of ketones: Tactics to achieve high reactivity, enantioselectivity, and wide scope - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Asymmetric reduction of ketones and β-keto esters by (S)-1-phenylethanol dehydrogenase from denitrifying bacterium Aromatoleum aromaticum - PMC [pmc.ncbi.nlm.nih.gov]
- 14. pubs.acs.org [pubs.acs.org]
- 15. Enantioselective Reduction of α,β-Unsaturated Ketones and Aryl Ketones by Perakine Reductase - PubMed [pubmed.ncbi.nlm.nih.gov]
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- 17. pdf.benchchem.com [pdf.benchchem.com]
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- 20. Ketone Reduction - Wordpress [reagents.acsgcipr.org]
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- 22. youtube.com [youtube.com]
- 23. pdf.benchchem.com [pdf.benchchem.com]
- 24. pubs.acs.org [pubs.acs.org]
Technical Support Center: Purification of (R)-1-Phenyl-2-propen-1-ol by Flash Column Chromatography
Welcome to the technical support center for the purification of (R)-1-Phenyl-2-propen-1-ol. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, practical solutions to common challenges encountered during flash column chromatography. Our focus is on explaining the causality behind experimental choices to empower you to troubleshoot effectively and optimize your purification workflow.
Frequently Asked Questions (FAQs)
This section addresses foundational questions regarding the setup and theory of purifying this compound.
Q1: Why is flash column chromatography the preferred method for purifying this compound post-synthesis?
Flash column chromatography is a rapid form of preparative liquid chromatography that utilizes moderate pressure to accelerate solvent flow through the stationary phase. This technique is ideal for purifying moderate quantities (milligrams to grams) of a target compound from a reaction mixture. For a small, relatively polar molecule like this compound, it offers an excellent balance between speed, resolution, and scale, allowing for the efficient removal of nonpolar starting materials, catalysts, and more polar byproducts.[1][2][3]
Q2: How do I select the correct stationary phase?
For routine purification of neutral to moderately polar organic compounds like this compound, silica gel (SiO₂) 60 Å, 40-63 µm particle size is the industry standard and most cost-effective choice.[4] Its hydroxyl groups (silanols) provide a polar surface that interacts with polar functional groups, such as the alcohol in your target compound.
However, if your compound is sensitive to acid (silica gel is weakly acidic), you might encounter degradation.[5][6] In such cases, consider these alternatives:
-
Deactivated Silica: Neutralize the acidic silanol groups by pre-flushing the column with an eluent containing a small amount (0.5-2%) of a base like triethylamine (Et₃N).[6]
-
Alumina (Al₂O₃): Available in neutral, basic, or acidic forms, alumina can be a suitable alternative for acid-sensitive compounds.[5]
Q3: How do I determine the optimal mobile phase (eluent)?
The key is to use Thin-Layer Chromatography (TLC) for method development. The goal is to find a solvent system that provides a good separation between your target compound and its impurities.
-
Start with a Standard Solvent System: A binary mixture of a non-polar solvent (e.g., hexanes or petroleum ether) and a more polar solvent (e.g., ethyl acetate or diethyl ether) is typical. A common starting point is a 9:1 or 4:1 mixture of Hexanes:Ethyl Acetate.
-
Aim for a Target Rf Value: The retention factor (Rf) on TLC is predictive of column behavior. For the best separation in flash chromatography, the Rf of the target compound, this compound, should be between 0.2 and 0.35 .[4][7]
-
If Rf is too high (>0.4), the compound will elute too quickly, resulting in poor separation from less polar impurities. Decrease the proportion of the polar solvent (ethyl acetate).
-
If Rf is too low (<0.2), the elution will be slow, leading to band broadening and excessive solvent use. Increase the proportion of the polar solvent.[4]
-
| Observed Rf on TLC | Action for Column Eluent | Rationale |
| > 0.4 | Decrease % of Ethyl Acetate | Increase retention on the column for better separation. |
| 0.2 - 0.35 | Optimal | Ideal balance of retention and elution time. [4] |
| < 0.2 | Increase % of Ethyl Acetate | Reduce retention to prevent band broadening and long run times.[4] |
Q4: What is the difference between wet and dry sample loading, and which should I use?
Both methods aim to apply your sample to the column in a narrow, concentrated band.[8]
-
Wet Loading: The crude sample is dissolved in a minimal amount of the mobile phase (or a weaker solvent) and carefully pipetted onto the top of the column bed.[8] This is fast and convenient for samples that are readily soluble in the eluent. Caution: Using a solvent stronger than the mobile phase will compromise separation.[9]
-
Dry Loading (Adsorption): The crude sample is dissolved in a volatile solvent (like dichloromethane or acetone), mixed with a small amount of silica gel, and the solvent is removed under vacuum to yield a free-flowing powder.[2][6] This powder is then carefully added to the top of the column. This is the superior method for samples that have poor solubility in the starting eluent or when maximum resolution is required.[6]
For this compound, which is a liquid, either method can work. However, for large-scale purifications or difficult separations, dry loading is highly recommended to ensure the best possible resolution.[1]
Troubleshooting Guide
This section is formatted to directly address specific problems you may encounter during your experiment.
Problem: My compound is not eluting from the column.
-
Q: I've collected many fractions, but TLC analysis shows my product is still at the top of the column. What's wrong? A: This is a classic sign that your mobile phase is not polar enough to displace the compound from the stationary phase. Your compound, with its polar hydroxyl group, is strongly adsorbed to the silica.
-
Immediate Solution: Gradually increase the polarity of your eluent. For example, if you are using 10% Ethyl Acetate in Hexanes, switch to 15%, then 20%.[5] This is known as a gradient elution . Make these changes gradually to avoid "cracking" the silica bed.[7]
-
Preventative Measure: Always perform thorough TLC analysis beforehand to ensure your chosen solvent system gives the target compound an Rf of ~0.2-0.35.[4][7]
-
Alternative Cause: In rare cases, the compound may have decomposed on the acidic silica.[5] You can test for this by spotting your crude mixture on a TLC plate, letting it sit for 30-60 minutes, and then eluting it to see if new spots have appeared.
-
Problem: All my compounds are eluting together at the solvent front.
-
Q: My first few fractions contain my product mixed with everything else. Why did I get no separation? A: This occurs when the mobile phase is too polar. The eluent is so strong that it displaces all compounds—regardless of their individual polarity—and flushes them through the column without allowing for differential adsorption.
-
Solution: You must restart the chromatography with a less polar mobile phase. Decrease the percentage of ethyl acetate in your system. For example, if you used 40% Ethyl Acetate, try 15% or 20%.
-
Underlying Cause: This issue again highlights the critical importance of preliminary TLC analysis. An Rf value close to 1.0 on TLC for all components would have predicted this outcome.
-
Problem: My TLC showed perfect separation, but the column gave me mixed fractions (co-elution).
-
Q: There was a large ΔRf on my TLC plate, but the column fractions are all cross-contaminated. What happened? A: This is a frustrating but common issue that can stem from several procedural errors.[10]
-
Column Overloading: The most frequent cause is loading too much crude material.[11] A general rule of thumb is to use a silica-to-sample mass ratio of at least 50:1 for good separation, and up to 100:1 for difficult separations.
-
Poor Sample Loading: If the initial sample band is too wide, it will occupy a large volume of the column from the start, making separation impossible. This happens if you dissolve the sample in too much solvent during wet loading or use a solvent that is significantly more polar than the eluent.[9][12] The best practice is to use the dry loading method.[6]
-
Inefficient Column Packing: If the silica bed is not packed uniformly, channels or cracks can form. The solvent and sample will flow through these channels instead of interacting with the stationary phase, leading to co-elution.[1][13] Always ensure you pack a homogenous slurry and that the top surface of the silica is perfectly flat and protected by a layer of sand.[4]
-
Problem: My collected product peaks are showing significant tailing.
-
Q: The chromatogram (or TLC of my fractions) shows my product eluting over a large number of fractions with a "tail". How can I get sharper peaks? A: Peak tailing occurs when a fraction of the analyte molecules are retained more strongly than the bulk.
-
Cause 1: Secondary Interactions: The acidic silanol groups on the silica surface can strongly and sometimes irreversibly interact with polar functional groups like the alcohol in your product.[14] This is a common cause of tailing for alcohols and amines.
-
Solution: Add a modifier to your mobile phase. For an alcohol like this compound, adding a small amount of a competitive hydrogen-bonding agent like methanol (~0.5%) can sometimes sharpen the peak. If the issue is interaction with acidic sites, adding a base like triethylamine (0.5-1%) can also resolve the problem by neutralizing the active sites.[4]
-
-
Cause 2: Column Overload: Too much sample can saturate the stationary phase, leading to tailing.[14]
-
Solution: Reduce the amount of sample loaded onto the column.
-
-
Cause 3: Channeling/Poor Packing: A poorly packed column can cause distorted flow paths, contributing to asymmetrical peaks.
-
Solution: Ensure the column is packed evenly without any voids or cracks.[13]
-
-
Problem: My peaks are fronting.
-
Q: My product peak is asymmetrical with a sharp front and a sloping tail. What does this indicate? A: Peak fronting is less common than tailing but typically points to a few specific issues.
-
Cause 1: Mass Overload: The most common cause is simply loading too much sample.[11][15] The stationary phase becomes saturated, and excess molecules are pushed ahead, eluting earlier than they should.
-
Solution: Reduce the sample concentration or the total mass loaded.[11]
-
-
Cause 2: Sample Solvent Mismatch: If you dissolve your sample in a solvent that is much stronger (more polar) than your mobile phase, the solvent plug itself will carry the compound down the column too quickly, causing fronting.[11][16]
-
Solution: Always dissolve your sample in the mobile phase itself or use the dry loading technique.[12]
-
-
Cause 3: Column Void/Collapse: A physical void or collapse at the head of the column can disrupt the flow path, leading to a distorted peak shape.[15][17]
-
Solution: This requires repacking the column. Ensure the bed is settled and stable before loading the sample.[17]
-
-
Experimental Protocols & Visualizations
Protocol 1: Step-by-Step Flash Column Purification
This protocol outlines the complete workflow for purifying this compound.
-
Method Development (TLC):
-
Prepare several TLC chambers with varying ratios of Hexanes:Ethyl Acetate (e.g., 9:1, 4:1, 7:3).
-
Spot your crude reaction mixture on a TLC plate.
-
Develop the plates and visualize under a UV lamp and/or with a potassium permanganate stain.
-
Identify the solvent system that gives your target product an Rf value of approximately 0.2-0.35.[4]
-
-
Column Preparation:
-
Select an appropriate size column based on your sample mass (target a 50:1 to 100:1 silica:sample ratio).
-
Place a cotton or glass wool plug at the bottom and add a small layer of sand.
-
Prepare a slurry of silica gel in the chosen starting eluent.
-
Pour the slurry into the column and use gentle air pressure to pack the bed, tapping the column gently to remove air bubbles.[4] The final bed should be uniform and stable.
-
Add a protective layer of sand on top of the flat silica bed.[4]
-
-
Sample Loading (Dry Method Recommended):
-
Dissolve your crude product in a minimal amount of a volatile solvent (e.g., CH₂Cl₂).
-
Add silica gel (approx. 2-3 times the mass of your crude product).
-
Remove the solvent by rotary evaporation until a dry, free-flowing powder is obtained.
-
Carefully add this powder onto the top layer of sand in the column.
-
-
Elution and Fraction Collection:
-
Carefully add the eluent to the column, ensuring not to disturb the top layer.
-
Apply positive pressure (air or nitrogen) to achieve a steady flow rate (a solvent level drop of about 2 inches/minute is a good starting point).[4]
-
Collect fractions in an ordered array of test tubes.
-
Monitor the elution process by spotting fractions onto TLC plates to determine which contain your purified product.
-
-
Product Isolation:
-
Combine the pure fractions (as determined by TLC).
-
Remove the solvent using a rotary evaporator to yield the purified this compound.
-
Diagrams
Workflow for Flash Chromatography Purification
Caption: A typical workflow for purifying an organic compound.
Troubleshooting Decision Tree
Caption: A decision tree for common flash chromatography issues.
References
- Benchchem. (n.d.). Technical Support Center: Chiral Separation of 2-Phenyl-1-propanol by HPLC.
- Hawach. (2025). Several Problems of Flash Column Chromatography.
- Waters. (n.d.). What are some common causes of peak fronting? - WKB255705. Waters Knowledge Base.
- University of Rochester, Department of Chemistry. (n.d.). Troubleshooting Flash Column Chromatography.
- Cytiva. (2024). How to fix asymmetrical chromatography peaks?.
- GMP Insiders. (n.d.). Peak Tailing In Chromatography: Troubleshooting Basics.
- PerkinElmer. (n.d.). What is Peak Fronting?.
- Biotage. (2023). Six key factors that impact flash chromatography.
- Dolan, J. W. (2012). Troubleshooting Basics, Part IV: Peak Shape Problems. LCGC International.
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- Ucci, A. (2019). A Tale of Two Peaks: Troubleshooting Poor Peak Shape. Agilent.
- ALWSCI. (2025). Troubleshooting Poor Peak Shape: A Complete Workflow From Mobile Phase To Consumables.
- Patsnap Eureka. (2025). How to Use Flash Column Chromatography for Rapid Purification — Best Practices and Yield Benchmarks.
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- University of Rochester, Department of Chemistry. (n.d.). Purification: Tips for Flash Column Chromatography.
- SOP: FLASH CHROMATOGRAPHY. (n.d.).
- Benchchem. (n.d.). Resolving co-elution issues in the HPLC analysis of citronellol enantiomers.
- Reddit. (2023). Unavoidable Coelution - Flash Chromatography - Help!. r/Chempros.
- Reddit. (2017). How to improve efficiency on flash chromatography. r/chemistry.
- MIT OpenCourseWare. (n.d.). Flash Column Chromatography Guide.
- ChemistryViews. (2012). Tips and Tricks for the Lab: Column Troubleshooting and Alternatives.
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Technical Support Center: Optimization of Catalyst Loading for Asymmetric Transfer Hydrogenation
Welcome to the Technical Support Center for Asymmetric Transfer Hydrogenation (ATH). This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into optimizing catalyst loading and troubleshooting common experimental challenges. Our focus is on the causality behind experimental choices to ensure robust and reproducible outcomes.
Frequently Asked Questions (FAQs)
Q1: What is a typical starting catalyst loading for an asymmetric transfer hydrogenation reaction?
For initial screening and optimization, a catalyst loading in the range of 0.5 to 1.0 mol% is a common starting point.[1] While many ATH reactions are highly efficient and can be effective at much lower loadings, beginning with a slightly higher concentration helps to ensure that the catalyst concentration is not the limiting factor in initial trials.[2]
Q2: How does catalyst loading affect the reaction rate and enantioselectivity (ee)?
Generally, increasing the catalyst loading will increase the reaction rate, assuming the catalyst is not prone to aggregation or deactivation at higher concentrations.[3] The effect on enantioselectivity is more complex. In many well-behaved systems, the ee remains high across a range of catalyst loadings. However, at very low loadings, background (uncatalyzed) reduction or reaction with trace impurities can become more significant, potentially lowering the ee. Conversely, excessively high loadings could in some cases lead to the formation of less selective catalytic species.[4]
Q3: Can I reduce the catalyst loading for a large-scale reaction?
Yes, reducing catalyst loading is a primary goal for process development to improve cost-effectiveness and reduce residual metal content in the final product. Once optimal reaction conditions have been established on a smaller scale, a catalyst loading study should be performed by systematically decreasing the catalyst amount to find the minimum loading required for complete conversion within a practical timeframe without compromising enantioselectivity.[5]
Q4: My catalyst is expensive. What is the lowest achievable catalyst loading?
State-of-the-art ATH systems, particularly those using ruthenium-based catalysts, can achieve very high turnover numbers (TONs), allowing for catalyst loadings well below 0.1 mol%, and in some industrial applications, as low as 0.005 mol%.[6][7] Achieving such low loadings requires highly pure reagents and solvents, and carefully optimized reaction conditions.
Q5: What are the most common hydrogen donors for ATH?
The most frequently used hydrogen donors are isopropanol (often in the presence of a base like KOH or KOtBu) and a formic acid/triethylamine (HCOOH/NEt3) azeotropic mixture.[8][9] The choice of hydrogen donor can significantly impact reaction performance and should be considered during optimization.
Troubleshooting Guide
This section addresses specific issues you may encounter during your experiments, with a focus on the role of catalyst loading and how to diagnose and resolve the problem.
Issue 1: Low or No Conversion
Observing minimal or no conversion of your starting material is a common but solvable issue in ATH reactions. The problem often lies with the integrity of the catalytic system or the reaction conditions.
Potential Causes & Solutions
-
Insufficient Catalyst Loading : The most straightforward cause could be that the catalyst concentration is simply too low for the reaction to proceed at a reasonable rate.
-
Solution : Incrementally increase the catalyst loading. If you started at 0.1 mol%, try 0.5 mol% and then 1.0 mol%. If you observe a corresponding increase in conversion, the initial loading was likely insufficient.[10]
-
-
Catalyst Deactivation or Poisoning : ATH catalysts, particularly ruthenium and iron complexes, can be sensitive to air, moisture, and impurities in the reagents or solvents.[4][11]
-
Solution :
-
Ensure Inert Atmosphere : Rigorously de-gas all solvents and set up the reaction under a dry, inert atmosphere (e.g., argon or nitrogen).[1]
-
Purify Reagents : Use high-purity, anhydrous solvents and freshly purified substrates. Impurities with Lewis basic functional groups, such as amines or nitriles, can act as inhibitors.[5]
-
Handle Catalyst Properly : Store and handle the catalyst under inert conditions to prevent degradation.
-
-
-
Improper Catalyst Activation : Many ATH catalysts, such as Noyori-type ruthenium complexes, require a base for activation to form the active hydride species.[3][4]
-
Solution : Verify that the correct base is being used at the appropriate stoichiometry. Note that an excess of base can sometimes inhibit the catalyst.[4]
-
-
Sub-optimal Reaction Conditions : Temperature and mixing can significantly influence the reaction rate.
-
Solution : A modest increase in temperature can sometimes overcome a high activation barrier. Ensure efficient stirring, as poor mass transfer can limit the reaction rate, especially with heterogeneous catalysts.[10]
-
Troubleshooting Workflow for Low Conversion
Caption: A flowchart for troubleshooting low or no conversion in asymmetric transfer hydrogenation.
Issue 2: Good Conversion, but Low Enantioselectivity (ee)
Achieving high conversion but poor enantioselectivity is a frustrating outcome that points towards issues with the chiral induction step of the catalytic cycle.
Potential Causes & Solutions
-
Reaction Reversibility and ee Erosion : ATH reactions using isopropanol as the hydrogen donor are reversible.[8] As the reaction approaches equilibrium, the reverse reaction (oxidation of the chiral alcohol product) can occur, leading to racemization and a decrease in ee over time.[4]
-
Solution : Monitor the reaction progress over time to find the point of maximum ee. It may be necessary to stop the reaction before it reaches full conversion to preserve enantiopurity. Using an irreversible hydrogen donor like the HCOOH/NEt3 mixture can also prevent this issue.[9]
-
-
Incorrect Catalyst Loading : While less common, an inappropriate catalyst loading can sometimes affect enantioselectivity.
-
Too Low : If the catalyst loading is too low, a non-selective background reaction might contribute to the formation of the racemic product.
-
Too High : In some systems, high catalyst concentrations could lead to the formation of dimeric or aggregated species that have lower enantioselectivity.
-
Solution : Perform a catalyst loading optimization study, testing concentrations both above and below your current level (e.g., 0.1 mol%, 0.5 mol%, 1.0 mol%, 2.0 mol%) and analyze the ee at a fixed conversion point for each.
-
-
Sub-optimal Temperature : Reaction temperature can have a pronounced effect on enantioselectivity. Higher temperatures increase reaction rates but can decrease selectivity by allowing the reaction to overcome the energy difference between the diastereomeric transition states that lead to the (R) and (S) enantiomers.[1]
-
Solution : Try running the reaction at a lower temperature. This may require a longer reaction time or a slight increase in catalyst loading to achieve good conversion.
-
-
Catalyst Decomposition : Over the course of the reaction, the primary chiral catalyst may decompose into other species that are still catalytically active but are less selective or non-selective.[12]
-
Solution : As with ee erosion, monitor the reaction by time-course analysis to see if the ee decreases at later stages. If so, shorten the reaction time. Also, ensure a strictly inert atmosphere to prevent oxidative decomposition.
-
Data Presentation: Catalyst Loading vs. Reaction Outcome
| Catalyst Loading (mol%) | Reaction Time (h) | Conversion (%) | Enantiomeric Excess (ee %) |
| 0.1 | 24 | 65 | 92 |
| 0.5 | 8 | 98 | 95 |
| 1.0 | 4 | >99 | 95 |
| 2.0 | 2 | >99 | 93 |
This table illustrates a hypothetical optimization where 0.5-1.0 mol% provides the best balance of reaction time and enantioselectivity.
The Catalytic Cycle and Deactivation Pathways
Understanding the catalytic cycle is crucial for effective troubleshooting. The generally accepted mechanism for a Noyori-type Ru-TsDPEN catalyst involves the formation of a ruthenium hydride species which then transfers the hydride to the substrate.[4][13]
Caption: Simplified catalytic cycle for ATH, including common deactivation and inhibition pathways.
This diagram illustrates two key points for troubleshooting:
-
Inhibition : Excess base can form a reversible adduct with the active catalyst, temporarily taking it out of the cycle.[4]
-
Deactivation : The active ruthenium hydride can undergo irreversible decomposition, leading to a loss of activity over time.[13][14]
Experimental Protocols
Protocol 1: Screening for Optimal Catalyst Loading
This protocol outlines a systematic approach to determine the most effective catalyst loading for your specific substrate and conditions.
-
Setup : Prepare a stock solution of your substrate in the chosen anhydrous solvent (e.g., isopropanol). Prepare a separate stock solution of the catalyst and, if required, the base.
-
Reaction Array : In parallel, set up a series of reactions in vials under an inert atmosphere. To each vial, add the substrate solution.
-
Variable Addition : Add varying amounts of the catalyst stock solution to each vial to achieve a range of final catalyst loadings (e.g., 0.05, 0.1, 0.25, 0.5, 1.0 mol%).
-
Initiation : Add the base (if required) and/or hydrogen donor to start the reactions simultaneously.
-
Monitoring : Stir all reactions at the desired temperature. Take aliquots from each vial at set time intervals (e.g., 1h, 2h, 4h, 8h, 24h).
-
Analysis : Quench the aliquots and analyze them by a suitable chiral chromatography method (e.g., HPLC or GC) to determine both conversion and enantiomeric excess.
-
Data Evaluation : Plot conversion vs. time and ee vs. time for each catalyst loading. Identify the lowest catalyst loading that provides the desired conversion and ee within an acceptable timeframe.
References
- Asymmetric hydrogenation catalyzed by first-row transition metal complexes. (2021). Chemical Society Reviews.
- Technical Support Center: Asymmetric Transfer Hydrogen
- Kinetics of Asymmetric Transfer Hydrogenation, Catalyst Deactivation, and Inhibition with Noyori Complexes As Revealed by Real-Time High-Resolution FlowNMR Spectroscopy. (2019).
- Recent Developments in the Area of Asymmetric Transfer Hydrogen
- Synthesis and use of an asymmetric transfer hydrogenation catalyst based on iron(II) for the synthesis of enantioenriched alcohols and amines.PubMed.
- Asymmetric Transfer Hydrogenation C
- Chiral Catalyst Deactivation during the Asymmetric Hydrogen
- Kinetics of Asymmetric Transfer Hydrogenation, Catalyst Deactivation, and Inhibition with Noyori Complexes As Revealed by Real-Time High-Resolution FlowNMR Spectroscopy. (2019). Figshare.
- (a) Catalytic cycle of the asymmetric transfer hydrogenation of...
- Technical Support Center: Optimizing Catalysts for Stereoselective Hydrogen
- Asymmetric hydrogen
- Noyori Asymmetric Transfer Hydrogenation. (2014).
- asymmetric-hydrogen
- High-Throughput Experimentation-Enabled Asymmetric Hydrogenation. (2022).
- Mechanistic Complexity of Asymmetric Transfer Hydrogenation with Simple Mn–Diamine Catalysts. (2019).
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Effect of solvent and temperature on the stereochemical outcome of allylation reactions
Welcome to the technical support center for stereoselective allylation reactions. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance and troubleshooting advice for controlling the stereochemical outcome of allylation reactions by modulating solvent and temperature.
Frequently Asked Questions (FAQs)
Q1: What are the fundamental principles governing stereoselectivity in allylation reactions?
A1: The stereochemical outcome of an allylation reaction is primarily dictated by the geometry of the transition state through which the reaction proceeds. Two main models are often invoked:
-
Chelation Control: In the presence of a chelating group on the substrate (e.g., an α-alkoxy or α-amino group) and a suitable Lewis acid, a rigid cyclic transition state can form. This cyclic intermediate locks the conformation of the substrate, leading to a highly predictable stereochemical outcome as the allyl nucleophile attacks from the less sterically hindered face.[1][2][3][4][5]
-
Non-Chelation Control (Felkin-Ahn Model): In the absence of a chelating group or with non-chelating metals, the stereoselectivity is governed by steric and electronic interactions in an open-chain transition state.[2][4] The Felkin-Ahn model predicts that the largest substituent on the α-carbon will orient itself anti-periplanar to the incoming nucleophile to minimize steric hindrance.
The choice of allylating reagent (e.g., allylboranes, allylsilanes, allylstannanes), substrate, Lewis acid, solvent, and temperature all play crucial roles in determining which transition state model is dominant.[6][7][8][9][10]
Q2: How does the choice of solvent influence the diastereoselectivity of my allylation reaction?
A2: Solvents can have a profound impact on the stereochemical outcome by influencing the stability of the transition state and the nature of the reacting species.[11][12]
-
Polar Protic Solvents (e.g., Methanol, Ethanol): These solvents can engage in hydrogen bonding with the carbonyl oxygen, which can activate the carbonyl group towards nucleophilic attack.[13] However, they can also coordinate with the Lewis acid, potentially disrupting chelation control and leading to lower diastereoselectivity. In some cases, polar protic solvents can promote reactions even without a catalyst.[13]
-
Polar Aprotic Solvents (e.g., THF, CH₂Cl₂, Acetonitrile): These are common solvents for allylation reactions. Their polarity can help to dissolve the reactants and stabilize charged intermediates. Ethereal solvents like THF are often good choices for reactions involving organometallic reagents. The choice between different polar aprotic solvents can sometimes lead to a reversal of stereoselectivity.
-
Non-Polar Solvents (e.g., Toluene, Hexane): These solvents are less likely to coordinate with the Lewis acid, which can be advantageous for maintaining a well-defined, chelation-controlled transition state. However, the solubility of reactants can be a limiting factor.
The interplay between the solvent, substrate, and Lewis acid is complex, and the optimal solvent often needs to be determined empirically.[12][14][15][16]
Q3: What is the general effect of temperature on the stereoselectivity of allylation reactions?
A3: Generally, lowering the reaction temperature leads to higher stereoselectivity.[8][17] This is because the difference in the activation energies (ΔΔG‡) between the diastereomeric transition states becomes more significant relative to the available thermal energy (kT) at lower temperatures. Consequently, the reaction is more likely to proceed through the lower energy transition state, resulting in a higher diastereomeric or enantiomeric excess.[8] However, there are exceptions where higher temperatures have been reported to give better enantioselectivity, often due to a change in the rate-determining step or the involvement of different catalytic species at different temperatures.[18] It is crucial to note that lowering the temperature will also decrease the reaction rate, so a balance must be struck between selectivity and reaction time.
Q4: I am observing a mixture of syn and anti diastereomers. How can I favor one over the other?
A4: The syn/anti selectivity in the allylation of substituted aldehydes or ketones is often controlled by the geometry of the crotylating reagent (E or Z) and the nature of the transition state.
-
For reactions proceeding through a closed, chair-like transition state (common for allylboranes and allylstannanes):
-
An (E)-crotyl reagent will typically give the anti-product.
-
A (Z)-crotyl reagent will typically give the syn-product.
-
-
For reactions proceeding through an open transition state (sometimes observed with allylsilanes in the presence of certain Lewis acids): The stereochemical outcome is less dependent on the geometry of the allylating agent and more on the facial selectivity of the carbonyl addition.
To favor one diastereomer, you can:
-
Use a geometrically pure crotylating agent.
-
Choose a metal center and solvent system that strongly favors a closed transition state. For example, allylboranes are well-known for their high stereochemical fidelity in this regard.[8][19]
-
Employ a chiral auxiliary or catalyst that can override the inherent diastereoselectivity of the substrate and reagent.
Troubleshooting Guide
Problem 1: Low Diastereoselectivity or Enantioselectivity
| Potential Cause | Troubleshooting Steps | Scientific Rationale |
| Incorrect Solvent Choice | Screen a range of solvents with varying polarities (e.g., Toluene, CH₂Cl₂, THF). | The solvent can affect the aggregation state of the organometallic reagent and the geometry of the transition state. Non-coordinating solvents often favor rigid, chelation-controlled transition states, leading to higher selectivity.[12] |
| Suboptimal Temperature | Perform the reaction at a lower temperature (e.g., -78 °C or -100 °C). | Lowering the temperature increases the energy difference between the diastereomeric transition states, thus enhancing selectivity.[8][17] |
| Ineffective Lewis Acid | If using a chelating substrate, try a strongly chelating Lewis acid (e.g., MgBr₂, TiCl₄, SnCl₄). For non-chelating control, a non-chelating Lewis acid (e.g., BF₃·OEt₂) might be more appropriate.[5] | The Lewis acid is critical for forming a rigid chelated intermediate or for activating the carbonyl in a non-chelated fashion. The choice of Lewis acid can dictate the dominant reaction pathway.[20] |
| Moisture in the Reaction | Ensure all glassware is oven-dried and reagents and solvents are anhydrous. | Water can react with the organometallic reagents and Lewis acids, leading to decomposition and reduced selectivity. |
| Impure Allylating Reagent | Use a freshly prepared or purified allylating reagent. For crotylations, verify the geometric purity (E/Z) of the reagent. | Isomerization of the allylating reagent can lead to a mixture of diastereomeric products. |
Problem 2: No Reaction or Low Yield
| Potential Cause | Troubleshooting Steps | Scientific Rationale |
| Insufficiently Reactive Allylating Agent | Switch to a more reactive allylating agent (e.g., allylborane > allylstannane > allylsilane). | The reactivity of allylmetal reagents varies significantly. Allylsilanes often require strong Lewis acid activation, while allylboranes can react even at very low temperatures. |
| Inactive Lewis Acid | Use a freshly opened or distilled Lewis acid. | Lewis acids are often moisture-sensitive and can lose their activity over time. |
| Reaction Temperature is Too Low | Gradually increase the reaction temperature. | While lower temperatures favor selectivity, some reactions have a significant activation barrier that needs to be overcome. |
| Steric Hindrance | If the substrate or allylating reagent is very bulky, a more reactive system or higher temperatures may be required. | Steric hindrance can slow down the reaction rate by disfavoring the formation of the transition state. |
Problem 3: Formation of Unexpected Side Products
| Potential Cause | Troubleshooting Steps | Scientific Rationale |
| Protonolysis of the Allylating Reagent | Ensure the substrate and solvent are free of acidic protons. | Organometallic reagents are strong bases and can be quenched by acidic protons. |
| Rearrangement of the Allylating Reagent | Use the allylating reagent immediately after preparation. | Some allylmetal reagents can undergo rearrangements, such as 1,3-borotropic shifts in allylboranes.[21] |
| Enolization of the Carbonyl Substrate | Use a less basic allylating reagent or a milder Lewis acid. | Strongly basic conditions can lead to deprotonation of the carbonyl compound, forming an enolate that can participate in side reactions. |
Experimental Protocols & Data
Protocol 1: Diastereoselective Allylation of a Chiral α-Alkoxy Aldehyde using Allyltributylstannane (Chelation Control)
This protocol is a representative example of a chelation-controlled allylation.
-
To a solution of the α-alkoxy aldehyde (1.0 mmol) in anhydrous dichloromethane (10 mL) at -78 °C under an inert atmosphere (e.g., Argon), add a solution of SnCl₄ (1.2 mmol) in dichloromethane (2 mL) dropwise.
-
Stir the resulting mixture at -78 °C for 30 minutes.
-
Add allyltributylstannane (1.5 mmol) dropwise.
-
Continue stirring at -78 °C for 4-6 hours, monitoring the reaction by TLC.
-
Quench the reaction by adding a saturated aqueous solution of NaHCO₃ (10 mL).
-
Allow the mixture to warm to room temperature and extract with dichloromethane (3 x 15 mL).
-
Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Data Summary: Effect of Solvent and Temperature on Diastereoselectivity
The following table summarizes typical effects of solvent and temperature on the diastereomeric ratio (d.r.) for the allylation of a model aldehyde.
| Entry | Allylating Reagent | Lewis Acid | Solvent | Temperature (°C) | Diastereomeric Ratio (syn:anti) |
| 1 | Allyl-B(pin) | None | Toluene | 25 | 85:15 |
| 2 | Allyl-B(pin) | None | Toluene | -78 | 95:5 |
| 3 | Allyl-SnBu₃ | BF₃·OEt₂ | CH₂Cl₂ | -78 | 80:20 |
| 4 | Allyl-SnBu₃ | MgBr₂ | CH₂Cl₂ | -78 | >98:2 (chelation control) |
| 5 | Allyl-SiMe₃ | TiCl₄ | CH₂Cl₂ | -78 | 90:10 |
| 6 | Allyl-SiMe₃ | TiCl₄ | THF | -78 | 70:30 |
Note: These are representative data and actual results may vary depending on the specific substrate and reaction conditions.
Visualized Workflows and Mechanisms
Chelation vs. Non-Chelation Controlled Allylation
Caption: Comparison of chelation and non-chelation control pathways.
Troubleshooting Workflow for Low Stereoselectivity
Caption: A stepwise guide to improving stereoselectivity.
References
-
Ley, S. V., et al. (2003). Diastereoselective addition reactions of allylstannanes to carbonyl groups in the side-chain of π-allyltricarbonyliron lactone complexes. Chemical Communications. [Link]
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Engle, K. M., & Stoltz, B. M. (2010). The reaction mechanism of the enantioselective Tsuji allylation: inner-sphere and outer-sphere pathways, internal rearrangements, and asymmetric C–C bond formation. Journal of the American Chemical Society. [Link]
-
Helmchen, G. (1998). Mechanisms in Stereo-Differentiating Metal-Catalyzed Reactions. Enantioselective Palladium-Catalyzed Allylation. Journal of Organometallic Chemistry. [Link]
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Kiyooka, S. I., et al. (1994). Stereoselective allylation reactions of acyclic and chiral α-amino-β-hydroxy aldehydes. Tetrahedron Letters. [Link]
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Kennedy, J. W., & Hall, D. G. (2007). Lewis Acid Catalyzed Borotropic Shifts in the Design of Diastereo- and Enantioselective γ-Additions of Allylboron Moieties to Aldimines. Journal of the American Chemical Society. [Link]
-
Akiyama, T. (2020). Recent Developments in the Catalytic Enantioselective Sakurai Reaction. Molecules. [Link]
-
Wang, X., et al. (2005). Tandem aldol-allylation and aldol-aldol reactions with ketone-derived enolsilanes: highly diastereoselective single-step synthesis of complex tertiary carbinols. Journal of the American Chemical Society. [Link]
-
Myers, A. G. (2006). Asymmetric Allylation Reactions. Harvard University Chemistry 115 Handout. [Link]
-
Lourdes, C., et al. (2013). Selective Formation of Adjacent Stereocenters by Allylboration of Ketones under Mild Neutral Conditions. Organic Letters. [Link]
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Chen, J. L.-Y., & Aggarwal, V. K. (2022). Boron-Catalyzed, Diastereo- and Enantioselective Allylation of Ketones with Allenes. Journal of the American Chemical Society. [Link]
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Denmark, S. E., & Fu, J. (2003). Catalytic enantioselective allylation with chiral Lewis bases. Chemical Communications. [Link]
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Yus, M., et al. (2013). Diastereoselective allylation of carbonyl compounds and imines: application to the synthesis of natural products. Chemical Reviews. [Link]
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Spaltenstein, P., et al. (2019). Chemoselective Carbonyl Allylations with Alkoxyallylsiletanes. Journal of Organic Chemistry. [Link]
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Wikipedia. Carbonyl allylation. [Link]
-
Liu, J. (2023). THE DEVELOPMENT OF BIFUNCTIONAL ALLYLBORONATE REAGENTS FOR STEREOSELECTIVE CARBONYL ALLYLBORATION. Auburn University Electronic Theses and Dissertations. [Link]
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XINGRUI LIAN. (2021). What are polar solvents? Which are nonpolar solvents?. [Link]
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Kennedy, J. W. J., et al. (2004). Lewis acid catalyzed allylboration: discovery, optimization, and application to the formation of stereogenic quaternary carbon centers. Journal of the American Chemical Society. [Link]
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Wikipedia. Lewis acid catalysis. [Link]
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Cokley, T. M., et al. (1997). Solvent-Mediated Allylation of Carbonyl Compounds with Allylic Stannanes. The Journal of Organic Chemistry. [Link]
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ResearchGate. (2025). Stereoselective Allylation of Ketones: Explanation for the Unusual Inversion of the Induced Stereochemistry in the Auxiliary-Mediated Crotylation and Pentenylation of Butanone by DET Calculations. [Link]
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Trost, B. M., & Zhang, Y. (2021). Recent Advances in Enantioselective Pd-Catalyzed Allylic Substitution: From Design to Applications. Chemical Reviews. [Link]
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McLaughlin, M. G., & Davies, H. M. (2010). Lewis acid mediated allylation of vinyl diazonium ions by allylstannanes. Tetrahedron Letters. [Link]
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Pescitelli, G., & Di Bari, L. (2009). Solvent effects on stereoselectivity: more than just an environment. Chemical Society Reviews. [Link]
-
Matsumoto, K., et al. (1998). Noncatalyzed Stereoselective Allylation of Carbonyl Compounds with Allylsilacyclobutanes. The Journal of Organic Chemistry. [Link]
-
Colomer, I., et al. (2012). Reaction Mechanism, Origins of Enantioselectivity, and Reactivity Trends in Asymmetric Allylic Alkylation. Journal of the American Chemical Society. [Link]
-
Yus, M. (2013). Diastereoselective allylation of carbonyl compounds and imines: application to the synthesis of natural products. Chemical Reviews. [Link]
-
Chen, J. L.-Y., & Aggarwal, V. K. (2013). Diastereo- and Enantioselective Allylboration of Aldehydes using α‑Substituted Allyl/Crotyl Pinacol Boronic Esters via Borinic Esters. Journal of the American Chemical Society. [Link]
-
ChemRxiv. (2021). Solvent effects on the chemo- and site-selectivity of transition metal-catalyzed heterogeneous nitrene transfer reactions. [Link]
-
ResearchGate. (2025). Problems and potential solutions for the stereoselective construction of homoallyl alcohols. [Link]
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ResearchGate. (2025). Solvent effects on stereoselectivity: More than just an environment. [Link]
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-
Quora. (2016). What are the effects of non-polar and polar solvents on enolate reactions?. [Link]
-
Liu, L., et al. (2017). Chelation versus Non-Chelation Control in the Stereoselective Alkenyl sp2 C-H Bond Functionalization Reaction. Angewandte Chemie International Edition. [Link]
-
University of Auckland. Stereoselectivity in organic synthesis. [Link]
-
Leah4sci. (2013). Polar Protic, Aprotic, and Non-Polar Solvents in Substitution and Elimination Reactions. YouTube. [Link]
-
Chemistry LibreTexts. (2020). 9.4: Diastereoselective Addition to Aldehydes and Ketones. [Link]
-
Wang, C., et al. (2020). Unveiling the abnormal effect of temperature on enantioselectivity in the palladium-mediated decabonylative alkylation of MBH acetate. Organic Chemistry Frontiers. [Link]
-
Smith, A. D., et al. (2024). Asymmetric synthesis of enantioenriched α-allyl esters through Pd(BINAPHANE)-catalysed allylation of disubstituted ketenes. Organic & Biomolecular Chemistry. [Link]
-
Rauniyar, V., et al. (2008). Catalytic Enantioselective Allyl- and Crotylboration of Aldehydes Using Chiral Diol•SnCl4 Complexes. Optimization, Substrate Scope and Mechanistic Investigations. Journal of the American Chemical Society. [Link]
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- 3. gold-chemistry.org [gold-chemistry.org]
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- 6. Diastereoselective addition reactions of allylstannanes to carbonyl groups in the side-chain of π-allyltricarbonyliron lactone complexes - Chemical Communications (RSC Publishing) [pubs.rsc.org]
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Technical Support Center: Catalyst Removal in (R)-1-Phenyl-2-propen-1-ol Synthesis
Welcome to the technical support center for the purification of (R)-1-Phenyl-2-propen-1-ol. This guide is designed for researchers, scientists, and drug development professionals to navigate the critical step of residual catalyst removal. Achieving high purity is paramount, especially in pharmaceutical applications where stringent limits on elemental impurities are enforced by regulatory bodies like the ICH.[1][2][3] This resource provides in-depth, field-proven insights in a question-and-answer format to address specific challenges you may encounter during your experimental work.
Section 1: Frequently Asked Questions (FAQs)
Q1: Why is removing the residual catalyst so critical, and what are the acceptable limits?
A1: Residual catalysts, particularly heavy metals, are a significant concern in pharmaceutical manufacturing for two primary reasons:
-
Toxicity: Many transition metals (e.g., Palladium, Rhodium, Ruthenium, Nickel, Chromium) are toxic and pose a health risk to patients.[4] Regulatory bodies have established strict limits on the amount of these elemental impurities allowed in the final Active Pharmaceutical Ingredient (API).
-
Reaction Interference: Trace amounts of catalyst can interfere with subsequent synthetic steps, leading to side reactions, reduced yields, and product degradation.
The acceptable limits are defined by the International Council for Harmonisation (ICH) Q3D Guideline for Elemental Impurities .[1][2][3][5][6] Catalysts are classified based on their toxicity and the route of administration of the final drug product. For example, Palladium (Pd) is a Class 2A element, which requires a risk assessment across all potential sources.[5] The Permitted Daily Exposure (PDE) for Pd via the oral route is 100 µ g/day , which translates to a concentration limit in the API that depends on the maximum daily dose of the drug (e.g., 10 ppm for a drug with a 10 g/day dose).[7]
Q2: I've synthesized this compound using an asymmetric allylation reaction. What are the general strategies for catalyst removal?
A2: The optimal removal strategy depends on the nature of the catalyst used (homogeneous vs. heterogeneous) and the properties of your product. The most common approaches are:
-
Adsorption: Using solid-supported materials that bind to the catalyst. This is highly effective for many metal catalysts.
-
Chromatography: Standard flash column chromatography on silica gel is a widely used purification technique that can also remove catalyst residues.
-
Extraction (Liquid-Liquid): Partitioning the catalyst between two immiscible liquid phases. This is often used for organocatalysts or to remove metal salts after quenching.
-
Precipitation/Crystallization: Inducing the catalyst to precipitate out of the solution, or crystallizing your pure product away from the soluble catalyst.
-
Filtration: A simple method for removing heterogeneous catalysts (e.g., Pd/C, polymer-supported catalysts) or precipitated catalyst sludge.
Section 2: Troubleshooting Guide by Catalyst Type
This section provides specific troubleshooting advice for challenges encountered with different classes of catalysts commonly used in the synthesis of chiral allylic alcohols.
Scenario 1: Transition Metal Catalysts (e.g., Palladium, Rhodium, Ruthenium)
These are often used in homogeneous catalysis (e.g., asymmetric hydrogenation, allylic alkylation) and can be challenging to remove completely.
Problem: After standard workup and silica gel chromatography, my product is still contaminated with palladium, as confirmed by ICP-MS.
-
Possible Cause 1: Catalyst State. The palladium may exist in multiple oxidation states (e.g., Pd(0), Pd(II)) or as colloidal nanoparticles ("palladium black"), which have different polarities and affinities for silica gel.[8] Soluble phosphine-ligated palladium complexes can also co-elute with the product.
-
Solution 1: Metal Scavengers. This is the most robust solution for low-level metal contamination. Metal scavengers are functionalized silica or polymers with high affinity for specific metals.[4][9][10]
-
Thiol-based scavengers (e.g., SiliaMetS Thiol, ISOLUTE Si-Thiol): Highly effective for a broad range of metals including Pd, Pt, Ru, Rh, and Cu.[5][11]
-
Dimercaptotriazine (DMT)-based scavengers (e.g., SiliaMetS DMT): A versatile scavenger for many metals, particularly effective for ruthenium and hindered palladium complexes.[11]
-
Amine-based scavengers (e.g., SiliaMetS Diamine, Trisamine): Effective for a range of metals and can also scavenge excess electrophiles.[4][5]
Experimental Protocol: Using a Metal Scavenger
-
Dissolution: After initial workup, dissolve the crude product in a suitable organic solvent (e.g., THF, Ethyl Acetate, Toluene).
-
Scavenger Addition: Add the selected metal scavenger (typically 3-5 equivalents relative to the residual metal).
-
Stirring: Stir the mixture at room temperature or slightly elevated temperature (40-60 °C) for 4-18 hours. The optimal time and temperature should be determined experimentally.
-
Filtration: Filter the mixture through a pad of celite or a suitable filter paper to remove the solid scavenger.
-
Rinse and Concentrate: Wash the filter cake with fresh solvent, combine the filtrates, and concentrate under reduced pressure to yield the purified product.[12][13]
-
-
Possible Cause 2: Ineffective Workup. The workup procedure may not be converting the catalyst into an easily removable form.
-
Solution 2: Oxidative Workup. For some ruthenium-catalyzed reactions (e.g., metathesis), an oxidative workup can aid removal. Treating the crude reaction with reagents like triphenylphosphine oxide or DMSO can form more polar ruthenium complexes that are more easily removed by silica gel filtration.[7] For other metal catalysts, a wash with an aqueous solution of an oxidizing agent (e.g., dilute hydrogen peroxide) followed by a thiosulfate quench can sometimes be effective, but must be compatible with the product's stability.
dot graph TD { subgraph "Troubleshooting Workflow for Residual Metal Catalyst" A[Start: Crude Product with >10 ppm Metal] --> B{Is the catalyst heterogeneous (e.g., Pd/C)?}; B -- Yes --> C[Filter through Celite® Pad]; C --> D{Is metal level acceptable?}; B -- No --> E[Perform Aqueous Workup]; E --> F{Select Removal Method}; F --> G[Adsorption (Metal Scavenger)]; F --> H[Chromatography]; F --> I[Crystallization]; G --> J[Stir with Scavenger, Filter]; H --> K[Purify on Silica Gel Column]; I --> L[Recrystallize Product]; J --> D; K --> D; L --> D; D -- No --> M{Try Alternative Method}; M --> G; M --> H; M --> I; D -- Yes --> N[End: Purified Product]; end style A fill:#F1F3F4,stroke:#5F6368,stroke-width:2px style N fill:#34A853,stroke:#202124,stroke-width:2px,fontcolor:#FFFFFF style B fill:#FBBC05,stroke:#202124,stroke-width:2px style D fill:#FBBC05,stroke:#202124,stroke-width:2px style F fill:#4285F4,stroke:#FFFFFF,stroke-width:2px,fontcolor:#FFFFFF style M fill:#EA4335,stroke:#FFFFFF,stroke-width:2px,fontcolor:#FFFFFF style C fill:#F1F3F4,stroke:#5F6368,stroke-width:1px style E fill:#F1F3F4,stroke:#5F6368,stroke-width:1px style G fill:#F1F3F4,stroke:#5F6368,stroke-width:1px style H fill:#F1F3F4,stroke:#5F6368,stroke-width:1px style I fill:#F1F3F4,stroke:#5F6368,stroke-width:1px style J fill:#F1F3F4,stroke:#5F6368,stroke-width:1px style K fill:#F1F3F4,stroke:#5F6368,stroke-width:1px style L fill:#F1F3F4,stroke:#5F6368,stroke-width:1px } Decision workflow for metal catalyst removal.
Scenario 2: Organometallic Reagents (e.g., Diethylzinc)
Used in asymmetric additions to aldehydes, often with a chiral ligand.
Problem: After quenching my diethylzinc reaction, I'm having trouble with emulsions during aqueous workup and getting inconsistent yields.
-
Possible Cause: Incomplete Quenching/Formation of Zinc Salts. Diethylzinc reacts vigorously with water. Improper quenching can lead to the formation of insoluble zinc hydroxides and oxides, which often cause emulsions.
-
Solution: Controlled Acidic Quench. A careful and controlled quench with a mildly acidic aqueous solution is crucial.
Experimental Protocol: Diethylzinc Reaction Workup
-
Cooling: Cool the reaction mixture to 0 °C in an ice bath.
-
Quenching: Slowly and carefully add a saturated aqueous solution of ammonium chloride (NH₄Cl) or a dilute (e.g., 5%) aqueous solution of hydrochloric acid (HCl).[12] The acid converts zinc alkoxides and hydroxides into water-soluble zinc chloride (ZnCl₂).
-
Extraction: Separate the layers. Extract the aqueous phase with an organic solvent (e.g., diethyl ether, ethyl acetate) multiple times (e.g., 3 x 10 mL).
-
Washing: Combine the organic layers and wash with brine.
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄), filter, and evaporate the solvent in vacuo.[12]
Troubleshooting Tip: If emulsions persist, adding a small amount of methanol or allowing the mixture to stand can help break them. In stubborn cases, filtering the entire biphasic mixture through a pad of Celite can help remove the insoluble material causing the emulsion.[14]
-
Scenario 3: Organocatalysts (e.g., Chiral Phosphoric Acids, Chiral Diamines)
These non-metal catalysts are advantageous for avoiding heavy metal contamination, but their removal can still be challenging due to their organic nature.
Problem: My chiral phosphoric acid catalyst is co-eluting with my product on silica gel.
-
Possible Cause: Similar Polarity. The catalyst and product may have similar polarities, making chromatographic separation difficult. Chiral phosphoric acids are acidic and can streak on silica gel.
-
Solution 1: Acid/Base Extraction. Exploit the acidic or basic nature of the organocatalyst.
-
For Acidic Catalysts (e.g., Chiral Phosphoric Acids): After the reaction, dilute the mixture with an organic solvent like ethyl acetate and wash with a saturated aqueous solution of sodium bicarbonate (NaHCO₃) or a dilute base (e.g., 1M NaOH).[15] The acidic catalyst will be deprotonated to its salt form, which is soluble in the aqueous layer. Be sure your product is stable to basic conditions.
-
For Basic Catalysts (e.g., Chiral Diamines): Wash the organic layer with a dilute acid like 1M HCl.[16] The basic catalyst will be protonated and partition into the aqueous layer. Ensure your product is stable to acidic conditions. A wash with 10% aqueous copper sulfate can also be effective for removing amine catalysts.[16]
-
-
Solution 2: Polymer-Supported Scavengers. Just as there are metal scavengers, there are also scavengers for organic molecules.
-
Basic Scavengers (e.g., ISOLUTE NH₂): Can be used to remove excess acidic catalysts.
-
Acidic Scavengers (e.g., ISOLUTE SCX-2): Can remove basic catalysts.[5]
-
Scenario 4: Polymer-Supported Catalysts
These are designed for easy removal by filtration, but issues can still arise.
Problem: Although I'm using a polymer-supported catalyst, I am still detecting low levels of the metal in my product.
-
Possible Cause: Catalyst Leaching. The active catalytic species may be leaching off the polymer support into the reaction mixture, effectively becoming a homogeneous catalyst.[2][6] Leaching can be influenced by the solvent, temperature, and the substrates themselves. For some polymer-supported palladium catalysts, bases like triethylamine have been shown to cause significant leaching.
-
Solution 1: Post-Filtration Scavenging. After filtering off the polymer support, treat the filtrate with a suitable metal scavenger (as described in Scenario 1) to capture any leached metal species.
-
Solution 2: Optimize Reaction Conditions. If leaching is significant, consider running the reaction at a lower temperature or screening different solvents to find conditions that minimize leaching while maintaining an acceptable reaction rate.
-
Solution 3: Catalyst Re-evaluation. The leaching may indicate that the chosen polymer support or the method of catalyst immobilization is not robust enough for the reaction conditions. It may be necessary to screen other commercially available supported catalysts.[1][2]
dot graph TD { subgraph "Logic for Catalyst Removal Strategy" A[Start: Reaction Complete] --> B{What is the catalyst type?}; B --> C[Homogeneous Metal Catalyst]; B --> D[Heterogeneous Metal Catalyst]; B --> E[Organometallic Reagent]; B --> F[Organocatalyst]; C --> G[Metal Scavenger or Chromatography]; D --> H[Filtration]; H --> I{Is leaching suspected?}; I -- Yes --> G; I -- No --> J[Purified Product]; E --> K[Controlled Aqueous Quench & Extraction]; F --> L[Acid/Base Liquid-Liquid Extraction]; G --> J; K --> J; L --> J; end style A fill:#F1F3F4,stroke:#5F6368,stroke-width:2px style J fill:#34A853,stroke:#202124,stroke-width:2px,fontcolor:#FFFFFF style B fill:#FBBC05,stroke:#202124,stroke-width:2px style I fill:#FBBC05,stroke:#202124,stroke-width:2px style C fill:#4285F4,stroke:#FFFFFF,stroke-width:1px,fontcolor:#FFFFFF style D fill:#4285F4,stroke:#FFFFFF,stroke-width:1px,fontcolor:#FFFFFF style E fill:#4285F4,stroke:#FFFFFF,stroke-width:1px,fontcolor:#FFFFFF style F fill:#4285F4,stroke:#FFFFFF,stroke-width:1px,fontcolor:#FFFFFF style G fill:#F1F3F4,stroke:#5F6368,stroke-width:1px style H fill:#F1F3F4,stroke:#5F6368,stroke-width:1px style K fill:#F1F3F4,stroke:#5F6368,stroke-width:1px style L fill:#F1F3F4,stroke:#5F6368,stroke-width:1px } Decision tree for selecting a removal method.
Section 3: Data Summary and Comparison
The effectiveness of different purification methods can vary significantly. The following table provides a general comparison of common techniques for removing various catalysts to below the typical target of <10 ppm required in many pharmaceutical applications.
| Catalyst Type | Removal Method | Typical Residual Level | Advantages | Disadvantages |
| Palladium (Homogeneous) | Metal Scavenger (e.g., Si-Thiol) | < 5 ppm | High efficiency, high selectivity, scalable.[4] | Cost of scavenger, requires filtration step. |
| Activated Carbon | 10-50 ppm | Low cost, readily available. | Can adsorb product, leading to yield loss; may require large amounts. | |
| Crystallization | Variable (<10 to >100 ppm) | Potentially very high purity, scalable. | Product must be crystalline; catalyst can co-crystallize. | |
| Ruthenium (Homogeneous) | Metal Scavenger (e.g., Si-DMT) | < 5 ppm | Highly effective for Ru complexes.[11] | Cost of scavenger. |
| Oxidative Workup + Chromatography | < 10 ppm | Uses common lab reagents.[7] | May not be universally effective; requires chromatography. | |
| Chromium/Nickel (NHK) | Aqueous Workup + Chromatography | < 20 ppm | Standard procedure. | Chromium toxicity requires careful handling and disposal. |
| Diethylzinc | Acidic Quench + Extraction | Not applicable (reagent) | Effective removal of zinc salts. | Can cause emulsions if not performed carefully.[12] |
| Chiral Phosphoric Acid | Basic Aqueous Wash (LLE) | < 0.1% (by NMR) | Simple, fast, uses inexpensive reagents. | Product must be base-stable; potential for emulsions. |
| Polymer-Supported Pd | Filtration + Scavenger | < 5 ppm | Easy primary removal; scavenger removes leached metal. | Leaching is a common issue, requiring a secondary purification step.[2] |
References
-
ICH Q3D Elemental impurities - Scientific guideline . European Medicines Agency (EMA). [Link]
-
Guideline for Elemental Impurities Q3D(R1) . International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use (ICH). 2019-03-22. [Link]
-
ICH Q3D Elemental Impurities – What are the Requirements? . West Pharmaceutical Services. [Link]
-
Guideline for Elemental Impurities Q3D(R2) . International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use (ICH). 2022-04-26. [Link]
-
Safeguarding Drugs: Controlling Elemental Impurities (ICH Q3D) . QbD Group. 2024-05-01. [Link]
-
Recognising the Needs of the Pharmaceutical Industry . Johnson Matthey. [Link]
-
Palladium Extraction Following Metal-Catalyzed Reactions: Recent Advances and Applications in the Pharmaceutical Industry . ACS Publications - Organic Process Research & Development. 2023-09-06. [Link]
-
Method for the determination of Pd-catalyst residues in active pharmaceutical ingredients by means of high-energy polarized-beam energy dispersive X-ray fluorescence . PubMed. 2009-02-15. [Link]
-
Polymer-supported metal catalysts for the heterogeneous polymerisation of lactones . Royal Society of Chemistry. 2019-10-22. [Link]
-
Advances in polymer supported catalyst . Hilaris Publisher. [Link]
-
A Rapid and Simple Cleanup Procedure for Metathesis Reactions . Organic Chemistry Portal. [Link]
-
Efficient Asymmetric Simmons-Smith Cyclopropanation and Diethylzinc Addition to Aldehydes Promoted by Enantiomeric Aziridine-Phosphines . MDPI. [Link]
-
A Convenient Method for the Efficient Removal of Ruthenium Byproducts Generated during Olefin Metathesis Reactions . Organic Chemistry Portal. [Link]
-
Removal of leached Palladium from reaction product . ScienceMadness Discussion Board. 2013-10-12. [Link]
-
Organic Reaction Workup Formulas for Specific Reagents . University of Rochester. [Link]
-
Tips for Troubleshooting Liquid–Liquid Extractions . LCGC International. [Link]
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- 1. discovery.researcher.life [discovery.researcher.life]
- 2. Polymer-supported metal catalysts for the heterogeneous polymerisation of lactones - Polymer Chemistry (RSC Publishing) DOI:10.1039/C9PY01472A [pubs.rsc.org]
- 3. A Rapid and Simple Cleanup Procedure for Metathesis Reactions [organic-chemistry.org]
- 4. silicycle.com [silicycle.com]
- 5. biotage.com [biotage.com]
- 6. hilarispublisher.com [hilarispublisher.com]
- 7. A Convenient Method for the Efficient Removal of Ruthenium Byproducts Generated during Olefin Metathesis Reactions [organic-chemistry.org]
- 8. orgsyn.org [orgsyn.org]
- 9. Eliminator® Organic Scavengers | Veolia Water Technologies [veoliawatertechnologies.com]
- 10. Organic Syntheses Procedure [orgsyn.org]
- 11. silicycle.com [silicycle.com]
- 12. Efficient Asymmetric Simmons-Smith Cyclopropanation and Diethylzinc Addition to Aldehydes Promoted by Enantiomeric Aziridine-Phosphines [mdpi.com]
- 13. Metal Scavengers [sigmaaldrich.com]
- 14. chromatographyonline.com [chromatographyonline.com]
- 15. researchgate.net [researchgate.net]
- 16. rtong.people.ust.hk [rtong.people.ust.hk]
Addressing poor resolution in the chiral HPLC separation of phenylpropenol enantiomers
Welcome to the Technical Support Center for the chiral separation of phenylpropenol enantiomers. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot and optimize their chiral HPLC methods. As Senior Application Scientists, we have compiled this resource based on established scientific principles and extensive field experience to help you navigate the complexities of achieving optimal enantiomeric resolution.
Troubleshooting Guide: Addressing Poor Resolution
This section addresses specific issues you may encounter during your experiments, providing systematic approaches to identify and resolve them.
Q1: Why are my phenylpropenol enantiomer peaks completely co-eluting or showing no signs of separation?
Answer: Complete co-elution is a common starting point in chiral method development and indicates that the current analytical conditions lack the necessary enantioselectivity. The interaction between the enantiomers and the chiral stationary phase (CSP) is insufficient to cause differential retention. This can be attributed to several critical factors, primarily the choice of the CSP and the composition of the mobile phase.
Here is a systematic workflow to address this issue:
Caption: A workflow for troubleshooting the complete co-elution of enantiomers.
Step-by-Step Troubleshooting Protocol:
-
Evaluate the Chiral Stationary Phase (CSP): The choice of CSP is the most critical factor in chiral separations[1]. Enantiomers can only be separated in a chiral environment, which is provided by the CSP.
-
Recommendation: Polysaccharide-based CSPs, such as those derived from cellulose or amylose (e.g., Chiralcel® OD-H, Chiralpak® AD-H), are highly effective for a wide range of chiral compounds, including alcohols like phenylpropenol[1][2]. If you are using a different type of CSP with no success, screening polysaccharide-based columns is a highly recommended first step[1]. The helical structure of these polymers creates chiral grooves where enantiomers can interact differently through a combination of hydrogen bonding, π-π interactions, and steric effects[3].
-
-
Optimize the Mobile Phase Composition: For normal-phase chromatography, the mobile phase typically consists of a non-polar solvent like n-hexane and an alcohol modifier (e.g., isopropanol, ethanol)[1]. The type and concentration of the alcohol modifier are crucial for achieving resolution[1][4].
-
Recommendation: Begin with a standard mobile phase composition, such as n-Hexane/Isopropanol (90:10, v/v), and systematically adjust the isopropanol concentration[1][5]. A lower percentage of the alcohol modifier generally increases the retention time and can enhance resolution, but may also lead to broader peaks. Conversely, a higher percentage will decrease retention time but may cause the peaks to merge.
-
| Mobile Phase Composition (n-Hexane/Isopropanol, v/v) | Expected Outcome on Resolution | Rationale |
| 95:5 | Potential for improved resolution | Increases interaction with the CSP, enhancing selectivity. |
| 90:10 | Good starting point | Balances retention and elution strength for many separations. |
| 85:15 | Potential for decreased resolution | Reduces interaction with the CSP, decreasing selectivity. |
Q2: My enantiomer peaks are partially resolved. How can I improve the separation to achieve baseline resolution?
Answer: Partial resolution is a promising sign that your chosen CSP and mobile phase system are appropriate for the separation. To improve the resolution to baseline (Rs > 1.5), you can fine-tune the operating conditions to enhance the subtle differences in interaction between each enantiomer and the stationary phase.
Caption: A workflow for optimizing a partially resolved chiral separation.
Step-by-Step Optimization Protocol:
-
Adjust the Flow Rate: Chiral separations are often more sensitive to flow rate than achiral separations[1].
-
Recommendation: If your peaks are partially separated, try decreasing the flow rate (e.g., from 1.0 mL/min to 0.5 mL/min)[1]. A lower flow rate increases the residence time of the enantiomers in the column, allowing for more extensive interaction with the CSP, which can lead to better resolution.
-
-
Control the Temperature: Temperature can significantly impact enantioselectivity by affecting the thermodynamics of the chiral recognition process[1][6].
| Parameter | Adjustment | Expected Impact on Resolution |
| Flow Rate | Decrease (e.g., 1.0 to 0.5 mL/min) | Generally improves resolution |
| Temperature | Decrease (e.g., 40°C to 25°C) | Often improves resolution |
| Temperature | Increase (e.g., 25°C to 40°C) | May improve or decrease resolution |
Q3: I am observing significant peak tailing. What is causing this and how can I fix it?
Answer: Peak tailing can compromise both resolution and the accuracy of quantification. It is often caused by secondary, undesirable interactions between the analyte and the stationary phase, or issues with the sample solvent.
Common Causes and Solutions:
-
Secondary Interactions with Silanol Groups: Phenylpropenol, being an alcohol, can have secondary interactions with residual acidic silanol groups on the silica support of the CSP, leading to peak tailing[8].
-
Sample Solvent Mismatch: If the sample is dissolved in a solvent that is much stronger than the mobile phase, it can cause peak distortion.
-
Solution: Whenever possible, dissolve your sample in the initial mobile phase mixture[8]. This ensures that the injection solvent does not disrupt the equilibrium at the head of the column.
-
-
Column Overload: Injecting too much sample can saturate the stationary phase, leading to peak fronting or tailing[11].
-
Solution: Reduce the sample concentration or the injection volume.
-
Frequently Asked Questions (FAQs)
Q1: What are the most common types of chiral stationary phases (CSPs) for separating phenylpropenol enantiomers?
A1: The most widely used and successful CSPs for a broad range of chiral compounds, including phenylpropenol, are polysaccharide-based phases[1][2]. These are derivatives of cellulose and amylose coated or immobilized on a silica support. The chiral recognition mechanism involves the formation of transient diastereomeric complexes through interactions like hydrogen bonding, π-π interactions, and dipole-dipole interactions within the chiral grooves of the polysaccharide structure[4]. Pirkle-type CSPs can also be effective for aromatic compounds[12].
Q2: How do I select the appropriate mobile phase for my chiral separation?
A2: Mobile phase selection is critical for achieving selectivity[13]. For polysaccharide-based CSPs in normal-phase mode, the mobile phase is typically a mixture of a non-polar solvent (e.g., n-hexane, heptane) and a polar modifier, usually an alcohol (e.g., isopropanol, ethanol)[1][14]. The type and concentration of the alcohol modifier significantly influence the retention and selectivity. A common starting point is a 90:10 (v/v) mixture of hexane and isopropanol[1]. For more polar compounds or in reversed-phase mode, mixtures of acetonitrile or methanol with water are used[3].
Q3: Can mobile phase additives affect the separation?
A3: Yes, mobile phase additives can have a profound impact, especially on peak shape and selectivity[9][15].
-
For acidic compounds , adding a small amount of an acid like trifluoroacetic acid (TFA) or formic acid (typically 0.1%) can suppress ionization and reduce peak tailing[16].
-
For basic compounds , a basic additive such as diethylamine (DEA) or triethylamine (TEA) is often used to improve peak symmetry by minimizing interactions with residual silanols[8][9]. It is important to be aware of the "memory effect," where additives can adsorb to the stationary phase and influence subsequent separations even after they have been removed from the mobile phase[15].
Q4: What is the effect of temperature on chiral separations?
A4: Temperature is a critical parameter that influences the thermodynamics of the chiral recognition process[6][17]. The effect can be complex and is not always predictable. Generally, decreasing the temperature increases the stability of the transient diastereomeric complexes, which often leads to better resolution[18]. However, in some cases, an increase in temperature can improve separation or even reverse the elution order of the enantiomers[6][13]. Therefore, it is recommended to screen a range of temperatures (e.g., 25°C to 40°C) during method development.
Q5: Can the elution order of the enantiomers be reversed?
A5: Yes, the elution order can sometimes be reversed. With polysaccharide-based columns, changing the alcohol modifier in the mobile phase (e.g., from isopropanol to ethanol) can occasionally alter the elution order[1]. For some Pirkle-type columns, using a column packed with the opposite enantiomer of the chiral selector will invert the elution order.
References
-
Polysaccharide-Based Chiral Stationary Phases for Enantioseparations in Liquid-Phase Techniques: An Overview. PubMed. Available at: [Link]
-
Chiral mobile phase additives in HPLC enantioseparations. PubMed. Available at: [Link]
-
Chiral separation of cathinone derivatives used as recreational drugs by HPLC-UV using a CHIRALPAK (R) AS-H column as stationary phase. ResearchGate. Available at: [Link]
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Chiral separation of cathinone and amphetamine derivatives by HPLC/UV using sulfated ß-cyclodextrin as chiral mobile phase additive. PubMed. Available at: [Link]
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Optimization of Liquid Crystalline Mixtures Enantioseparation on Polysaccharide-Based Chiral Stationary Phases by Reversed-Phase Chiral Liquid Chromatography. MDPI. Available at: [Link]
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Troubleshoot Chiral Column Performance: Efficiency & Resolution. Daicel Chiral Technologies. Available at: [Link]
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Memory effect of mobile phase additives in chiral separation on a Chiralpak AD column. ResearchGate. Available at: [Link]
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CHIRALPAK Immobilized Columns: Mobile Phase Modifiers & Additives. Daicel Chiral Technologies. Available at: [Link]
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Structures of the polysaccharide-based chiral stationary phases used in this study. Wiley Online Library. Available at: [Link]
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Chiral Mobile-Phase Additives in HPLC Enantioseparations. Springer Nature Experiments. Available at: [Link]
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Modern Trends and Best Practices in Mobile-Phase Selection in Reversed-Phase Chromatography. LCGC International. Available at: [Link]
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Chiral separation of new designer drugs (Cathinones) on chiral ion-exchange type stationary phases. ResearchGate. Available at: [Link]
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Chiral SFC Method Development on Polysaccharide-Based Chiral Stationary Phases. YouTube. Available at: [Link]
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Troubleshooting Basics, Part 4: Peak Shape Problems. LCGC International. Available at: [Link]
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Polysaccharide-Based Chiral Stationary Phases for Enantioseparations by High-Performance Liquid Chromatography: An Overview. Springer Nature Experiments. Available at: [Link]
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Troubleshooting Poor Peak Shape: A Complete Workflow From Mobile Phase To Consumables. ALWSCI. Available at: [Link]
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A Guide to Selective Columns for Isomer Separation. Welch Materials. Available at: [Link]
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Troubleshooting GC peak shapes. Element Lab Solutions. Available at: [Link]
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HPLC separation of enantiomeric cathine hydrochloride using a chiral stationary phase. TSI Journals. Available at: [Link]
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The effect of temperature on the separation of enantiomers with coated and covalently immobilized polysaccharide-based chiral stationary phases. ResearchGate. Available at: [Link]
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Effect of Temperature on the Chiral Separation of Enantiomers of Some... ResearchGate. Available at: [Link]
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CHIRAL STATIONARY PHASES. Regis Technologies. Available at: [Link]
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Phenomenex Publishes Guide for Chiral Column Selection. Phenomenex. Available at: [Link]
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Choosing the Right Chiral Column for Your Application. Daicel Chiral Technologies. Available at: [Link]
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Getting Started with Chiral Method Development Part Three: Method Development Optimization. Regis Technologies. Available at: [Link]
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Enantiomer separation of phenlypropanol using amide type chiral stationary phases. ResearchGate. Available at: [Link]
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Playing with Selectivity for Optimal Chiral Separation. LCGC International. Available at: [Link]
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Comprehensive Review on Chiral Stationary Phases in Single-Column Simultaneous Chiral–Achiral HPLC Separation Methods. MDPI. Available at: [Link]
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Chiral HPLC Separations. Phenomenex. Available at: [Link]
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Trouble with chiral separations. Chromatography Today. Available at: [Link]
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Chiral Stationary Phases and their Relationship with Enantiomer Structures in Enantioseparation Research of Analytical Laboratory. Redalyc. Available at: [Link]
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Chromatographic resolution of the enantiomers of phenylpropanolamine by using molecularly imprinted polymer as the stationary phase. PubMed. Available at: [Link]
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A Review on Chiral Stationary Phases for Separation of Chiral Drugs. International Journal of Pharmaceutical and Phytopharmacological Research. Available at: [Link]
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Green chiral HPLC enantiomeric separations using high temperature liquid chromatography and subcritical water on Chiralcel OD and Chiralpak AD. PubMed. Available at: [Link]
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Strategies to minimize racemization of (R)-1-Phenyl-2-propen-1-ol
Introduction
(R)-1-Phenyl-2-propen-1-ol is a valuable chiral building block in synthetic organic chemistry, particularly in the pharmaceutical industry where enantiomeric purity is paramount for therapeutic efficacy and safety. However, its allylic alcohol structure makes it susceptible to racemization, a process that diminishes its enantiomeric excess (ee) and, consequently, its value. This technical guide provides researchers, scientists, and drug development professionals with a comprehensive resource for understanding and minimizing the racemization of this compound. We will delve into the underlying mechanisms of racemization and offer practical troubleshooting strategies and detailed experimental protocols to preserve the stereochemical integrity of this important chiral molecule.
Troubleshooting Guide
This section addresses common issues encountered during the handling and reaction of this compound that can lead to loss of enantiomeric purity.
Question 1: I'm observing a significant decrease in the enantiomeric excess of my this compound sample upon storage. What could be the cause?
Answer:
The decrease in enantiomeric excess (ee) during storage is likely due to racemization. This compound, as an allylic alcohol, is prone to racemization through the formation of a stabilized carbocation intermediate, especially under acidic or basic conditions. The stability of allylic alcohols is attributed to resonance effects within their molecular structure.[1]
Possible Causes and Solutions:
-
Acidic or Basic Residues: Trace amounts of acid or base from previous synthetic steps or on the surface of the storage container can catalyze racemization.
-
Solution: Ensure all glassware is thoroughly washed and neutralized before use. Storing the compound over a small amount of a neutral, anhydrous drying agent like sodium sulfate can also help.
-
-
Temperature: Elevated temperatures can accelerate the rate of racemization.[2]
-
Solution: Store your sample at low temperatures, preferably at or below 0 °C, in a well-sealed container to minimize thermal decomposition and racemization.
-
-
Solvent: The solvent used for storage can significantly impact stability. Polar, protic solvents can facilitate the formation of the carbocation intermediate, leading to faster racemization.
-
Solution: Store the compound in a non-polar, aprotic solvent such as hexane or toluene. If the compound must be stored in a more polar solvent, ensure it is of high purity and free from acidic or basic impurities.
-
Question 2: My reaction involving this compound is resulting in a racemic or near-racemic product. How can I minimize racemization during the reaction?
Answer:
Racemization during a reaction is a common challenge and can be influenced by several factors, including the reaction conditions and the nature of the reagents used.
Troubleshooting Steps:
-
Reaction Temperature: Higher reaction temperatures provide the activation energy needed to overcome the barrier to carbocation formation, leading to racemization.
-
Recommendation: Perform the reaction at the lowest temperature at which a reasonable reaction rate is observed. Consider extending the reaction time instead of increasing the temperature.
-
-
pH of the Reaction Mixture: Both acidic and basic conditions can promote racemization.
-
Acid-Catalyzed Racemization: Brønsted or Lewis acids can protonate the hydroxyl group, which then departs as a water molecule to form a resonance-stabilized allylic carbocation. This achiral intermediate can then be attacked by a nucleophile from either face, leading to a racemic mixture.[3][4]
-
Base-Catalyzed Racemization: Strong bases can deprotonate the alcohol, and in some cases, facilitate isomerization, which can lead to racemization.[5]
-
Recommendation: Maintain a neutral pH if possible. If the reaction requires acidic or basic conditions, use the mildest possible acid or base and the shortest possible reaction time. Consider using a buffered solution to maintain a stable pH.
-
-
Choice of Solvent: The polarity and protic nature of the solvent can influence the stability of the carbocation intermediate.
-
Recommendation: Employ non-polar, aprotic solvents to disfavor the formation of ionic intermediates. The use of non-polar solvents can promote the formation of intimate ion pairs in base-catalyzed reactions, which can help prevent racemization of the resulting allylic anion.[5]
Solvent Polarity Protic/Aprotic Expected Impact on Racemization Toluene Low Aprotic Minimal Dichloromethane Medium Aprotic Moderate Tetrahydrofuran (THF) Medium Aprotic Moderate Methanol High Protic High Water High Protic Very High -
-
Catalyst Selection: If using a metal catalyst, its nature can influence racemization. Some transition metal complexes can catalyze both the desired reaction and the racemization of the allylic alcohol.
-
Recommendation: Screen different catalysts and ligands. For instance, in dynamic kinetic resolutions, a ruthenium catalyst can be used for in situ racemization, which is then coupled with an enzymatic resolution.[6] However, if racemization is undesired, a catalyst that does not promote this side reaction should be chosen.
-
Question 3: I am performing a substitution reaction on the hydroxyl group of this compound. How can I ensure the stereochemistry is retained?
Answer:
Substitution reactions on allylic alcohols can proceed through different mechanisms (SN1, SN2, SN2'), each with different stereochemical outcomes. To retain the stereochemistry, you want to favor a mechanism that does not involve a planar, achiral intermediate.
Strategies for Stereoretention:
-
Promote SN2 Reaction: The SN2 mechanism proceeds with inversion of configuration. To achieve overall retention, a two-step process involving two SN2 reactions can be employed.
-
Use Reagents that Minimize Carbocation Formation: Avoid strongly acidic conditions that favor an SN1 pathway. Reagents like thionyl chloride in the presence of a non-nucleophilic base (e.g., pyridine) can convert the alcohol to a good leaving group with retention of configuration, which can then be displaced in a subsequent SN2 reaction.
-
Palladium-Catalyzed Allylic Substitution: This is a powerful method for substitutions on allylic systems. The stereochemical outcome can often be controlled by the choice of ligand and nucleophile.[7]
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of racemization for this compound?
A1: The primary mechanism involves the formation of a resonance-stabilized allylic carbocation. This can be initiated by either protonation of the hydroxyl group under acidic conditions, leading to the loss of a water molecule, or by other means that generate the carbocation. This planar, achiral intermediate can then be attacked by a nucleophile (even a solvent molecule like water) from either face with equal probability, resulting in a racemic mixture.
Q2: How can I accurately determine the enantiomeric excess of my this compound sample?
A2: Several analytical techniques can be used to determine the enantiomeric excess (ee).[8] The most common and reliable methods are:
-
Chiral High-Performance Liquid Chromatography (HPLC): This is the most widely used method. A chiral stationary phase is used to separate the two enantiomers, and the ratio of their peak areas gives the ee.[9]
-
Chiral Gas Chromatography (GC): Similar to HPLC, but with a chiral stationary phase in a GC column. This is suitable for volatile compounds.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: Using a chiral solvating agent or a chiral derivatizing agent, the enantiomers can be distinguished by their different chemical shifts in the NMR spectrum. 19F NMR can also be used after derivatization with a fluorine-containing agent.[10]
-
Circular Dichroism (CD) Spectroscopy: This technique measures the differential absorption of left and right circularly polarized light. The magnitude of the CD signal is proportional to the enantiomeric excess.[11]
Q3: Are there any protecting group strategies that can help prevent racemization?
A3: Yes, protecting the hydroxyl group can prevent racemization that proceeds via protonation of the alcohol. The choice of protecting group depends on the subsequent reaction conditions.
-
Silyl Ethers (e.g., TMS, TBDMS): These are stable to a wide range of non-acidic conditions and can be easily removed.
-
Esters (e.g., Acetate): Can be formed under mild conditions and are generally stable.
-
Ethers (e.g., Benzyl, PMB): Offer robust protection but require harsher conditions for deprotection.
It is crucial to ensure that the conditions used for both the protection and deprotection steps do not cause racemization.
Experimental Protocols
Protocol 1: Mild Acylation of this compound with Minimal Racemization
This protocol describes the acylation of this compound to form the corresponding ester, a common transformation that can be prone to racemization if not performed under optimal conditions.
Materials:
-
This compound
-
Acetic anhydride
-
Pyridine (anhydrous)
-
Dichloromethane (DCM, anhydrous)
-
Saturated aqueous sodium bicarbonate solution
-
Anhydrous magnesium sulfate
-
Stir bar
-
Round-bottom flask
-
Ice bath
Procedure:
-
To a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add this compound (1 equivalent).
-
Dissolve the alcohol in anhydrous DCM.
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add anhydrous pyridine (1.5 equivalents).
-
Add acetic anhydride (1.2 equivalents) dropwise to the stirred solution.
-
Monitor the reaction by Thin Layer Chromatography (TLC).
-
Once the reaction is complete, quench by slowly adding saturated aqueous sodium bicarbonate solution.
-
Separate the organic layer, and extract the aqueous layer with DCM.
-
Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.
-
Filter and concentrate the solution under reduced pressure to obtain the crude product.
-
Purify the product by column chromatography on silica gel.
-
Determine the enantiomeric excess of the product using chiral HPLC.
Protocol 2: Analysis of Enantiomeric Excess by Chiral HPLC
Instrumentation and Columns:
-
A standard HPLC system with a UV detector is required.
-
A chiral stationary phase column suitable for the separation of aromatic alcohols is necessary (e.g., a column based on derivatized cellulose or amylose).
Mobile Phase:
-
A mixture of hexane and isopropanol is commonly used. The exact ratio should be optimized for the specific column to achieve baseline separation of the enantiomers.
Procedure:
-
Prepare a standard solution of racemic 1-Phenyl-2-propen-1-ol in the mobile phase.
-
Inject the racemic standard to determine the retention times of the (R) and (S) enantiomers and to confirm baseline separation.
-
Prepare a dilute solution of the sample to be analyzed in the mobile phase.
-
Inject the sample solution.
-
Integrate the peak areas for the two enantiomers.
-
Calculate the enantiomeric excess (ee) using the following formula: ee (%) = [ (Area of major enantiomer - Area of minor enantiomer) / (Area of major enantiomer + Area of minor enantiomer) ] * 100
Visualizations
Racemization Mechanism of this compound
Caption: Acid-catalyzed racemization of this compound.
Experimental Workflow for Minimizing Racemization
Caption: Experimental workflow for preserving stereochemistry.
References
- BenchChem. (n.d.). A Researcher's Guide to Enantiomeric Excess: Comparing Analytical Techniques for Chiral Alcohols.
- Martinez-Erro, S., Sanz-Marco, A., Gómez, A. B., Vάzquez-Romero, A., Ahlquist, M. S. G., & Martín-Matute, B. (2016). Base-Catalyzed Stereospecific Isomerization of Electron-Deficient Allylic Alcohols and Ethers through Ion-Pairing. Journal of the American Chemical Society.
- (2022). Arylboronic Acid-Catalyzed Racemization of Secondary and Tertiary Alcohols. The Journal of Organic Chemistry.
- ACS Publications. (n.d.). Investigation of the Compatibility of Racemization and Kinetic Resolution for the Dynamic Kinetic Resolution of an Allylic Alcohol.
- ACS Publications. (n.d.). Rapid Optical Methods for Enantiomeric Excess Analysis: From Enantioselective Indicator Displacement Assays to Exciton-Coupled Circular Dichroism.
- (n.d.). Determination of enantiomeric excess by chiral liquid chromatography without enantiomerically pure starting standards.
- ACS Publications. (2021). Determining the Enantiomeric Excess and Absolute Configuration of In Situ Fluorine-Labeled Amines and Alcohols by 19F NMR Spectroscopy.
- NIH. (n.d.). Determination of Enantiomeric Excess and Diastereomeric Excess via Optical Methods. Application to α-methyl-β-hydroxy-carboxylic acids.
- Organic Chemistry Portal. (n.d.). Allyl alcohol synthesis by allylic substitution.
- Organic Chemistry Portal. (n.d.). Allylic alcohol synthesis by addition.
- ChemicalBook. (n.d.). 1-PHENYL-2-PROPYN-1-OL synthesis.
- Chemistry LibreTexts. (2023). 5.8: Racemic Mixtures and the Resolution of Enantiomers.
- NIH. (2022). High-Yield Synthesis of Enantiopure 1,2-Amino Alcohols from l-Phenylalanine via Linear and Divergent Enzymatic Cascades.
- MDPI. (n.d.). Electrocatalytic Isomerization of Allylic Alcohols: Straightforward Preparation of β-Aryl-Ketones.
- PubMed. (2016). Kinetic Resolution of Racemic Allylic Alcohols by Catalytic Asymmetric Substitution of the OH Group with Monosubstituted Hydrazines.
- YouTube. (2024). CHEM 2325 Module 27: Alpha Substitution Reactions - Racemization.
- AAPPTEC. (n.d.). Aggregation, Racemization and Side Reactions in Peptide Synthesis.
- ACS Publications. (2018). Kinetic Resolution of Allylic Alcohol with Chiral BINOL-Based Alkoxides: A Combination of Experimental and Theoretical Studies.
- Benchchem. (n.d.). This compound | 104713-12-4.
- (2025). Chemoenzymatic synthesis of enantiopure 1-phenyl-2-haloethanols and their esters.
- Semantic Scholar. (n.d.). Kinetic Resolution of Allylic Alcohol with Chiral BINOL-Based Alkoxides: A Combination of Experimental and Theoretical Studies.
- SLT. (2025). Why Allylic Alcohol Is Stable.
- SciSpace. (n.d.). Solvent Effects on the Racemization of Optically Active Biphenyl Derivatives.
- PNAS. (n.d.). Simple strategy for synthesis of optically active allylic alcohols and amines by using enantioselective organocatalysis.
- Wikipedia. (n.d.). Organic synthesis.
- NIH. (2019). Enzymatic synthesis of enantiopure alcohols: current state and perspectives.
- BenchChem. (n.d.). Application Notes and Protocols for the Enzymatic Resolution of Racemic 1-Phenyl-2-Propanol.
- PubChem. (n.d.). This compound.
- RSC Publishing. (2023). Strategies for chiral separation: from racemate to enantiomer.
- PubMed. (n.d.). Effects of solvent on chiral and enantiomeric separation of Koga bases using derivatized amylose chiral stationary phase.
- Chemistry LibreTexts. (2023). 5.8: Racemic Mixtures and the Resolution of Enantiomers.
- Sigma-Aldrich. (n.d.). (R)-1-Phenyl-2-propyn-1-ol.
- Research Collection. (n.d.). Deracemization via batch temperature cycles - Combining racemization and crystallization for chiral resolution.
- NIH. (n.d.). Arylboronic Acid-Catalyzed Racemization of Secondary and Tertiary Alcohols.
- (2007). Highly selective methanesulfonic acid-catalyzed 1,3-isomerization of allylic alcohols.
- ResearchGate. (2025). ChemInform Abstract: New Catalysts for the Base-Promoted Isomerization of Epoxides to Allylic Alcohols. Broadened Scope and Near-Perfect Asymmetric Induction.
- MDPI. (n.d.). A Mechanistic Study of Direct Activation of Allylic Alcohols in Palladium Catalyzed Amination Reactions.
- NIH. (n.d.). Kinetic resolution of racemic tertiary allylic alcohols through SN2′ reaction using a chiral bisphosphoric acid/silver(i) salt co-catalyst system.
- RSC Publishing. (n.d.). Cross metathesis of allyl alcohols: how to suppress and how to promote double bond isomerization.
- ResearchGate. (n.d.). (PDF) Kinetic Resolution of Racemic Tertiary Allylic Alcohols through S N 2' Reaction Using a Chiral Bisphosphoric Acid/Silver(I) Salt Co-catalyst System.
- Bioengineer.org. (2026). Catalytic Enantioselective -Wittig Rearrangement Breakthrough.
- PubMed. (2021). Using Bases as Initiators to Isomerize Allylic Alcohols: Insights from Density Functional Theory Studies.
- Sigma-Aldrich. (n.d.). 1-Phenyl-2-propyn-1-ol.
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Validation & Comparative
A Comparative Guide to the Determination of Enantiomeric Excess of (R)-1-Phenyl-2-propen-1-ol by Chiral HPLC
For Researchers, Scientists, and Drug Development Professionals
The precise determination of enantiomeric excess (ee) is a critical analytical challenge in modern chemistry, particularly within the pharmaceutical industry. The stereoisomeric form of a chiral molecule can dictate its pharmacological activity, with one enantiomer often being therapeutic while the other may be inactive or even toxic. This guide provides an in-depth, objective comparison of methodologies for determining the enantiomeric excess of (R)-1-Phenyl-2-propen-1-ol, a chiral allylic alcohol, with a primary focus on Chiral High-Performance Liquid Chromatography (HPLC).
This document is designed to move beyond a simple recitation of protocols. It aims to provide a foundational understanding of the principles governing chiral separations, empowering researchers to not only apply these methods but also to troubleshoot and optimize them effectively.
The Central Role of Chiral HPLC
Chiral HPLC has become an indispensable tool for the separation and quantification of enantiomers.[1][2] Its power lies in the use of Chiral Stationary Phases (CSPs), which create a chiral environment within the HPLC column.[3] Enantiomers, being stereochemically different, interact with the CSP to form transient diastereomeric complexes with varying stabilities. This difference in interaction energy leads to different retention times, allowing for their separation and subsequent quantification.[3]
The selection of an appropriate CSP and mobile phase is paramount for achieving a successful chiral separation. For allylic alcohols like 1-Phenyl-2-propen-1-ol, polysaccharide-based CSPs, such as those derived from amylose or cellulose, have demonstrated broad applicability and high enantioselectivity.[4]
Caption: General workflow for the determination of enantiomeric excess by Chiral HPLC.
Experimental Protocol: Chiral HPLC of 1-Phenyl-2-propen-1-ol
This protocol provides a robust starting point for the method development and validation of a chiral HPLC method for 1-Phenyl-2-propen-1-ol.
1. Materials and Instrumentation:
-
HPLC System: A standard HPLC system equipped with a pump, autosampler, column oven, and a UV detector is required.
-
Chiral Column: A polysaccharide-based chiral column is recommended. Examples include Daicel Chiralpak® AD-H or Chiralcel® OD-H (or equivalent).
-
Solvents: HPLC-grade n-hexane and isopropanol (IPA).
-
Sample: A solution of racemic 1-Phenyl-2-propen-1-ol (for method development) and the sample of unknown enantiomeric excess.
2. Chromatographic Conditions:
| Parameter | Recommended Condition | Rationale |
| Mobile Phase | n-Hexane/Isopropanol (90:10, v/v) | A common starting point for normal-phase chiral separations. The isopropanol acts as a polar modifier, influencing retention and selectivity.[4] |
| Flow Rate | 1.0 mL/min | A standard flow rate for analytical HPLC. It can be optimized to improve resolution. |
| Column Temperature | 25 °C | Temperature control is crucial for reproducible retention times and can affect enantioselectivity.[4] |
| Detection Wavelength | 254 nm | The phenyl group in the analyte provides strong UV absorbance at this wavelength.[4] |
| Injection Volume | 10 µL | A typical injection volume for analytical HPLC. |
3. Sample Preparation:
-
Prepare a stock solution of racemic 1-Phenyl-2-propen-1-ol in the mobile phase at a concentration of approximately 1 mg/mL.
-
Prepare the sample of unknown enantiomeric excess at a similar concentration.
-
Filter all solutions through a 0.45 µm syringe filter before injection to prevent column blockage.
4. Data Analysis and Calculation of Enantiomeric Excess:
The enantiomeric excess (% ee) is calculated from the peak areas of the two enantiomers in the chromatogram using the following formula:
% ee = [ (Area₁ - Area₂) / (Area₁ + Area₂) ] x 100
Where Area₁ is the peak area of the major enantiomer and Area₂ is the peak area of the minor enantiomer.[5]
Method Development and Optimization: A Deeper Dive
Achieving baseline separation of enantiomers often requires a systematic approach to method development. The following parameters are key levers for optimization:
-
Mobile Phase Composition: The ratio of the polar modifier (e.g., isopropanol) to the non-polar solvent (e.g., n-hexane) is a critical factor.[4] Decreasing the modifier percentage generally increases retention times and can improve resolution, but may also lead to broader peaks.
-
Choice of Alcohol Modifier: In some cases, switching the alcohol modifier (e.g., from isopropanol to ethanol) can significantly alter the selectivity and even invert the elution order of the enantiomers.
-
Flow Rate: Reducing the flow rate can increase the interaction time between the analyte and the CSP, often leading to better resolution, albeit with longer analysis times.[4]
-
Temperature: Temperature can have a significant impact on enantioselectivity.[4] It is advisable to evaluate the separation at different temperatures (e.g., 20°C, 25°C, 30°C) to find the optimal condition.
Caption: A systematic approach to optimizing a chiral HPLC method.
Method Validation: Ensuring Trustworthy Results
Once an optimized method is developed, it must be validated to ensure its reliability and robustness. Key validation parameters include:
-
Linearity: The method should demonstrate a linear relationship between the concentration of the analyte and the detector response over a defined range.[6][7]
-
Accuracy: The accuracy of the method is the closeness of the measured value to the true value. This can be assessed by analyzing samples with known enantiomeric compositions.
-
Precision: Precision refers to the closeness of repeated measurements. It is typically evaluated at two levels: repeatability (intra-day precision) and intermediate precision (inter-day precision).[6]
-
Limit of Detection (LOD) and Limit of Quantification (LOQ): The LOD is the lowest concentration of an analyte that can be reliably detected, while the LOQ is the lowest concentration that can be quantified with acceptable precision and accuracy.[6][7]
-
Robustness: The robustness of the method is its ability to remain unaffected by small, deliberate variations in method parameters, such as mobile phase composition, flow rate, and temperature.
Comparison with Alternative Techniques
While chiral HPLC is a powerful and widely used technique, other methods can also be employed for the determination of enantiomeric excess. The choice of technique often depends on the specific requirements of the analysis, such as sample volatility, required accuracy, and available instrumentation.
| Technique | Principle | Advantages | Disadvantages |
| Chiral HPLC | Differential interaction of enantiomers with a chiral stationary phase.[8] | High resolution and accuracy, wide applicability.[8] | Can require significant method development. |
| Chiral Gas Chromatography (GC) | Separation of volatile enantiomers on a chiral stationary phase.[8] | High efficiency and resolution for volatile compounds.[8] | Requires analyte to be volatile or derivatized.[8] |
| Nuclear Magnetic Resonance (NMR) Spectroscopy | Use of chiral solvating or derivatizing agents to induce chemical shift differences between enantiomers.[8] | Can provide structural information and determine absolute configuration with certain reagents.[8] | Generally lower sensitivity and accuracy compared to chromatographic methods. |
| Circular Dichroism (CD) Spectroscopy | Measures the differential absorption of left and right circularly polarized light by chiral molecules.[9] | Can be a very fast method for ee determination.[9] | Often requires the use of host-guest systems and may be less accurate than chromatographic methods.[9] |
Conclusion
The determination of the enantiomeric excess of this compound is a critical task in many areas of chemical research and development. Chiral HPLC stands out as a robust, accurate, and versatile technique for this purpose. By understanding the fundamental principles of chiral separations and employing a systematic approach to method development and validation, researchers can confidently and reliably determine the enantiomeric purity of their samples. While alternative techniques exist, each with its own set of advantages and limitations, chiral HPLC remains the gold standard for many applications due to its high performance and broad applicability.
References
-
Development and validation of a chiral HPLC method for rapid screening of allylic alcohol asymmetric epoxidation processes. Analytica Chimica Acta,
-
A Researcher's Guide to Enantiomeric Excess: Comparing Analytical Techniques for Chiral Alcohols. BenchChem,
-
Development and validation of a chiral HPLC method for rapid screening of allylic alcohol asymmetric epoxidation processes | Request PDF. ResearchGate,
-
Rapid Optical Methods for Enantiomeric Excess Analysis: From Enantioselective Indicator Displacement Assays to Exciton-Coupled Circular Dichroism. Accounts of Chemical Research,
-
HPLC separation of (A) racemic 1-phenyl-2-propanol; (B) 1-phenyl-1-pentanol; (C) 1-phenyl-1-propanol; and (D) 1-(4-bromophenyl) ethanol on CCOF 5 (blue line) and CCOF 6 (red line) packed columns, respectively, using a hexane/isopropyl alcohol (v/v = 99:1) mobile phase at a flow rate of 0.2 mL/min; (E) Schematic diagram of preparing CCOF 5 and CCOF 6. ResearchGate,
-
Determining the Enantiomeric Purity of 2-Phenyl-1-propanol: A Comparative Guide to Analytical Techniques. BenchChem,
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CHIRAL STATIONARY PHASES. Regis Technologies,
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Powerful Novel Chiral Acids for Enantioresolution, Determination of Absolute Configuration, and MS Spectral De. TCI Chemicals,
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determination-of-enantiomeric-excess-and-diastereomeric-excess-via-optical-methods-application-to-methyl-hydroxy-carboxylic-acids. Bohrium,
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Chiral HPLC Method Development. I.B.S. Analytical,
-
A Simple Method for the Determination of Enantiomeric Excess and Identity of Chiral Carboxylic Acids. PMC - NIH,
-
Chiral HPLC Separations. Phenomenex,
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Chiral Stationary Phases for Liquid Chromatography: Recent Developments. MDPI,
-
Technical Support Center: Chiral Separation of 2-Phenyl-1-propanol by HPLC. BenchChem,
-
Enantiomeric separation of alcohols and amines on a proline chiral stationary phase by gas chromatography. PMC - NIH,
-
1-Phenyl-2-propanol. Regis Technologies,
-
How To Calculate Enantiomeric Excess - Stereochemistry. YouTube,
-
CHIRAL Handbook. BGB Analytik,
-
Enantiomeric excess detection with (S)-3-Phenyl-2-(selenophenyl)propan-1-ol derivatizing agent via mix and shake 77Se NMR. SciELO,
-
(R)-1-Phenyl-2-propyn-1-ol. Sigma-Aldrich,
-
A Strategy for Developing HPLC Methods for Chiral Drugs. LCGC International,
-
Strategies for Chiral HPLC Method Development. Sigma-Aldrich,
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An overview of chiral separations of pharmaceutically active substances by HPLC (2018–2020). PMC - NIH,
-
Accurate Determination of Enantiomeric Excess Using Raman Optical Activity. MDPI,
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Differentiating Phenylpropenols: A Senior Application Scientist's Guide to Spectroscopic Comparison
In the landscape of drug discovery and fine chemical synthesis, the precise structural elucidation of isomers is not merely an academic exercise; it is a critical determinant of a substance's biological activity, efficacy, and safety. Molecules sharing the same chemical formula but differing in the arrangement of their atoms can exhibit vastly different properties. This guide provides an in-depth spectroscopic comparison of 1-phenyl-2-propen-1-ol and its key isomers, offering researchers, scientists, and drug development professionals a practical framework for their differentiation using fundamental analytical techniques.
The isomers under consideration—1-phenyl-2-propen-1-ol, cinnamyl alcohol ((E)-3-phenyl-2-propen-1-ol), chavicol (4-allylphenol), and anol ((E)-1-(4-hydroxyphenyl)prop-1-ene)—all share the molecular formula C₉H₁₀O. However, the positioning of the hydroxyl group and the propenyl substituent on the phenyl ring gives rise to unique spectroscopic fingerprints. This guide will dissect these differences through the lenses of Nuclear Magnetic Resonance (NMR) Spectroscopy, Infrared (IR) Spectroscopy, and Mass Spectrometry (MS), providing not just the data, but the scientific rationale behind the observed distinctions.
The Isomers: A Structural Overview
Before delving into the spectroscopic data, it is essential to visualize the structural nuances of the isomers. The subtle shifts in the placement of the double bond and the hydroxyl group are the genesis of their distinct chemical and physical properties.
Caption: Molecular structures of the phenylpropenol isomers.
Nuclear Magnetic Resonance (NMR) Spectroscopy: A Detailed Look at the Proton and Carbon Environments
NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules, providing detailed information about the chemical environment of each nucleus. For the isomers , both ¹H and ¹³C NMR offer clear points of differentiation.
Experimental Protocol: ¹H and ¹³C NMR Spectroscopy
A standardized protocol is crucial for obtaining comparable and reproducible NMR data.
Objective: To acquire high-resolution ¹H and ¹³C NMR spectra for the structural comparison of phenylpropenol isomers.
Materials:
-
High-field NMR spectrometer (e.g., 400 MHz or higher)
-
5 mm NMR tubes
-
Deuterated chloroform (CDCl₃) with 0.03% tetramethylsilane (TMS)
-
Isomer samples (5-10 mg for ¹H NMR, 20-50 mg for ¹³C NMR)
-
Pasteur pipettes
-
Volumetric flasks
Procedure:
-
Sample Preparation: Accurately weigh the sample and dissolve it in approximately 0.6 mL of CDCl₃ in a clean, dry vial. The choice of CDCl₃ is predicated on its ability to dissolve a wide range of organic compounds and its well-defined residual solvent peak for referencing.
-
Transfer to NMR Tube: Using a Pasteur pipette, transfer the solution to an NMR tube.
-
Spectrometer Setup: Insert the sample into the spectrometer. Lock onto the deuterium signal of the CDCl₃ and shim the magnetic field to achieve optimal homogeneity.
-
¹H NMR Acquisition: Acquire the ¹H NMR spectrum using standard single-pulse acquisition parameters. A sufficient number of scans should be averaged to obtain a good signal-to-noise ratio.
-
¹³C NMR Acquisition: Acquire the ¹³C NMR spectrum using a proton-decoupled pulse sequence to simplify the spectrum to a series of singlets, one for each unique carbon atom. A larger number of scans will be necessary due to the lower natural abundance of the ¹³C isotope.
-
Data Processing: Process the raw data by applying a Fourier transform, phasing the spectrum, and calibrating the chemical shift scale to the TMS signal at 0.00 ppm.
Caption: Workflow for NMR spectroscopic analysis.
Comparative ¹H NMR Data
The ¹H NMR spectra provide a wealth of information based on chemical shifts (δ), integration, and coupling constants (J).
| Proton Assignment | 1-Phenyl-2-propen-1-ol (δ, ppm) | Cinnamyl Alcohol (δ, ppm) | Chavicol (δ, ppm) | Anol (δ, ppm) |
| Aromatic-H | 7.25-7.40 (m, 5H) | 7.20-7.40 (m, 5H) | 6.70-7.10 (m, 4H) | 6.75-7.20 (m, 4H) |
| Vinylic-H | 5.90-6.10 (m, 1H), 5.10-5.30 (m, 2H) | 6.55 (d, 1H), 6.30 (dt, 1H) | 5.90-6.05 (m, 1H), 5.00-5.15 (m, 2H) | 6.25 (d, 1H), 6.00 (dq, 1H) |
| Benzylic/Allylic-H | 5.20 (d, 1H) | 4.30 (d, 2H) | 3.30 (d, 2H) | 1.80 (d, 3H) |
| Hydroxyl-H | ~2.0 (br s, 1H) | ~1.5 (br s, 1H) | ~5.0 (br s, 1H) | ~4.8 (br s, 1H) |
Data is compiled from the Spectral Database for Organic Compounds (SDBS) and may vary slightly based on experimental conditions.[1][2][3][4][5]
Interpretation:
-
Aromatic Region: The aromatic protons of 1-phenyl-2-propen-1-ol and cinnamyl alcohol appear as a complex multiplet between 7.20 and 7.40 ppm, indicative of a monosubstituted benzene ring. In contrast, chavicol and anol, being para-substituted, exhibit a more simplified AA'BB' system, with signals shifted upfield due to the electron-donating nature of the hydroxyl group.
-
Vinylic Region: The vinylic protons are highly diagnostic. 1-Phenyl-2-propen-1-ol shows a classic AMX spin system for the vinyl group. Cinnamyl alcohol displays two distinct vinylic protons with a large coupling constant (~16 Hz) characteristic of a trans double bond. Chavicol's vinylic protons are similar to those of 1-phenyl-2-propen-1-ol, while anol shows a doublet and a doublet of quartets, consistent with the propenyl group attached to the aromatic ring.
-
Benzylic/Allylic Protons: The position and multiplicity of the protons adjacent to the oxygen or the double bond are key differentiators. The benzylic proton in 1-phenyl-2-propen-1-ol is a doublet around 5.20 ppm. The allylic protons in cinnamyl alcohol are a doublet around 4.30 ppm. Chavicol's allylic protons are a doublet around 3.30 ppm, and anol has a methyl group on the double bond, appearing as a doublet around 1.80 ppm.
Comparative ¹³C NMR Data
The ¹³C NMR spectra provide complementary information, with the chemical shifts of the carbon atoms being sensitive to their local electronic environment.
| Carbon Assignment | 1-Phenyl-2-propen-1-ol (δ, ppm) | Cinnamyl Alcohol (δ, ppm) | Chavicol (δ, ppm) | Anol (δ, ppm) |
| Aromatic C-O/C-C | ~142 (ipso-C), 126-129 (Ar-C) | ~137 (ipso-C), 126-129 (Ar-C) | ~154 (C-OH), 115-130 (Ar-C) | ~155 (C-OH), 115-127 (Ar-C) |
| Vinylic-C | ~140, ~115 | ~131, ~129 | ~138, ~115 | ~129, ~124 |
| Benzylic/Allylic-C | ~75 (C-OH) | ~64 (C-OH) | ~40 (CH₂) | ~18 (CH₃) |
Data is compiled from the Spectral Database for Organic Compounds (SDBS) and may vary slightly based on experimental conditions.[1][2][3][4][5]
Interpretation:
-
Aromatic Region: The chemical shifts of the aromatic carbons are influenced by the substituent. The carbon bearing the hydroxyl group in chavicol and anol is significantly deshielded (~155 ppm) compared to the ipso-carbons in the other two isomers.
-
Vinylic and Aliphatic Carbons: The positions of the vinylic and aliphatic carbons are highly diagnostic. The benzylic carbon bearing the hydroxyl group in 1-phenyl-2-propen-1-ol is at approximately 75 ppm, while the allylic carbon with the hydroxyl group in cinnamyl alcohol is at a higher field (~64 ppm). The allylic methylene carbon in chavicol is around 40 ppm, and the methyl carbon in anol is at a much higher field (~18 ppm).
Infrared (IR) Spectroscopy: Probing Functional Groups
IR spectroscopy is an excellent technique for identifying the functional groups present in a molecule. While all four isomers will show characteristic absorptions for O-H and C-H bonds, the fingerprint region can be used for differentiation.
Experimental Protocol: FT-IR Spectroscopy
Objective: To obtain the infrared spectra of the phenylpropenol isomers for the identification of key functional groups and comparison of the fingerprint regions.
Materials:
-
Fourier Transform Infrared (FT-IR) spectrometer with an Attenuated Total Reflectance (ATR) accessory
-
Isomer samples (a few drops)
-
Isopropanol or acetone for cleaning
Procedure:
-
Background Scan: Record a background spectrum of the clean ATR crystal. This is crucial to subtract the atmospheric and instrument-related absorptions.
-
Sample Application: Place a small drop of the liquid sample directly onto the ATR crystal.
-
Spectrum Acquisition: Acquire the sample spectrum. A sufficient number of scans should be co-added to achieve a good signal-to-noise ratio.
-
Cleaning: Clean the ATR crystal thoroughly with a solvent-moistened soft tissue.
Caption: Workflow for FT-IR spectroscopic analysis.
Comparative IR Data
| Vibrational Mode | 1-Phenyl-2-propen-1-ol (cm⁻¹) | Cinnamyl Alcohol (cm⁻¹) | Chavicol (cm⁻¹) | Anol (cm⁻¹) |
| O-H Stretch | 3350 (broad) | 3330 (broad) | 3380 (broad) | 3350 (broad) |
| Aromatic C-H Stretch | 3080-3030 | 3080-3030 | 3080-3030 | 3080-3030 |
| Aliphatic C-H Stretch | 2980-2850 | 2950-2850 | 2980-2850 | 2960-2850 |
| C=C Stretch (Aromatic) | ~1600, ~1490, ~1450 | ~1600, ~1490, ~1450 | ~1610, ~1510, ~1440 | ~1610, ~1510, ~1450 |
| C=C Stretch (Alkenyl) | ~1640 | ~1650 | ~1640 | ~1650 |
| C-O Stretch | ~1050 | ~1010 | ~1230 | ~1240 |
| Out-of-plane C-H Bending | ~990, ~920, ~750, ~700 | ~970, ~740, ~690 | ~990, ~910, ~820 | ~960, ~830 |
Data is compiled from the Spectral Database for Organic Compounds (SDBS) and may vary slightly based on experimental conditions.[1][2][3][4][5]
Interpretation:
-
O-H and C-H Stretches: All isomers exhibit a broad O-H stretching band around 3300-3400 cm⁻¹, characteristic of an alcohol or phenol. The aromatic and aliphatic C-H stretches are also present in the expected regions.
-
C=C Stretches: The C=C stretching vibrations of the aromatic ring appear around 1600-1450 cm⁻¹. The alkenyl C=C stretch is also observable.
-
C-O Stretch: The C-O stretching vibration is a key diagnostic feature. For the alcohols, 1-phenyl-2-propen-1-ol and cinnamyl alcohol, this band appears in the 1000-1100 cm⁻¹ region. For the phenols, chavicol and anol, the C-O stretch is at a higher frequency, around 1230-1240 cm⁻¹, due to the partial double bond character of the C-O bond resulting from resonance with the aromatic ring.
-
Fingerprint Region: The out-of-plane C-H bending vibrations in the fingerprint region (below 1000 cm⁻¹) are unique for each isomer and can be used for definitive identification. For example, the monosubstituted ring in 1-phenyl-2-propen-1-ol and cinnamyl alcohol gives rise to strong bands around 750 and 700 cm⁻¹, while the para-substituted ring in chavicol and anol shows a characteristic band around 820-830 cm⁻¹.
Mass Spectrometry (MS): Unraveling Fragmentation Patterns
Mass spectrometry provides the molecular weight of a compound and, through analysis of its fragmentation pattern, offers valuable structural information. While all four isomers have the same nominal mass (134 g/mol ), their fragmentation pathways upon electron ionization (EI) are distinct.
Experimental Protocol: Gas Chromatography-Mass Spectrometry (GC-MS)
Objective: To obtain the electron ionization mass spectra of the isomers and analyze their fragmentation patterns.
Materials:
-
Gas chromatograph coupled to a mass spectrometer (GC-MS)
-
Helium (carrier gas)
-
Isomer samples dissolved in a volatile solvent (e.g., dichloromethane or ethyl acetate)
Procedure:
-
Sample Injection: Inject a dilute solution of the sample into the GC. The GC will separate the components of the sample before they enter the mass spectrometer.
-
Ionization: As the sample elutes from the GC column, it is bombarded with high-energy electrons in the ion source, causing ionization and fragmentation.
-
Mass Analysis: The resulting ions are accelerated and separated based on their mass-to-charge (m/z) ratio by the mass analyzer.
-
Detection: The detector records the abundance of each ion, generating a mass spectrum.
Caption: Workflow for GC-MS analysis.
Comparative Mass Spectrometry Data
| Isomer | Molecular Ion (M⁺, m/z) | Key Fragment Ions (m/z) |
| 1-Phenyl-2-propen-1-ol | 134 | 115, 105, 77 |
| Cinnamyl Alcohol | 134 | 117, 91, 77 |
| Chavicol | 134 | 107, 77 |
| Anol | 134 | 119, 91 |
Data is compiled from the Spectral Database for Organic Compounds (SDBS) and may vary slightly based on experimental conditions.[1][2][3][4][5]
Interpretation:
-
1-Phenyl-2-propen-1-ol: The molecular ion at m/z 134 is observed. A prominent peak at m/z 105 corresponds to the benzoyl cation, formed by cleavage of the C-C bond adjacent to the hydroxyl group. Loss of water from the molecular ion can lead to a peak at m/z 116. The phenyl cation at m/z 77 is also common.
-
Cinnamyl Alcohol: The molecular ion is present at m/z 134. A significant peak at m/z 117 is due to the loss of a hydroxyl radical. The tropylium ion at m/z 91 is a characteristic fragment for compounds containing a benzyl group.
-
Chavicol: The molecular ion at m/z 134 is typically the base peak, reflecting the stability of the phenolic ring. A key fragment at m/z 107 is formed by benzylic cleavage.
-
Anol: The molecular ion at m/z 134 is also prominent. Fragmentation often involves cleavage of the propenyl side chain, leading to characteristic fragment ions.
Conclusion: A Multi-faceted Approach to Isomer Differentiation
The spectroscopic differentiation of 1-phenyl-2-propen-1-ol and its isomers is a clear demonstration of how subtle structural changes manifest as distinct and measurable analytical signals. While each technique—NMR, IR, and MS—provides valuable information, a comprehensive and unambiguous identification relies on the synergistic interpretation of data from all three.
For the researcher in drug development or chemical synthesis, the ability to confidently distinguish between these isomers is paramount. This guide has provided a framework for achieving this, grounded in established experimental protocols and the fundamental principles of spectroscopic analysis. By understanding the causality behind the observed spectral differences, scientists can move beyond simple data matching to a deeper comprehension of molecular structure and its implications.
References
-
Spectral Database for Organic Compounds (SDBS), National Institute of Advanced Industrial Science and Technology (AIST), Japan. [Link][1][2][3][4][5]
- Pavia, D. L., Lampman, G. M., Kriz, G. S., & Vyvyan, J. R. (2014). Introduction to Spectroscopy. Cengage Learning.
- Silverstein, R. M., Webster, F. X., Kiemle, D. J., & Bryce, D. L. (2016). Spectrometric Identification of Organic Compounds. John Wiley & Sons.
- Field, L. D., Li, H. L., & Magill, A. M. (2013).
- Pretsch, E., Bühlmann, P., & Affolter, C. (2009).
Sources
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- 2. Spectral Database for Organic Compounds | re3data.org [re3data.org]
- 3. Bioregistry - Spectral Database for Organic Compounds [bioregistry.io]
- 4. Spectral Database for Organic Compounds - Wikipedia [en.wikipedia.org]
- 5. SDBS: Spectral Database for Organic Compounds – Clark Physical Sciences Library [physicalsciences.library.cornell.edu]
A Researcher's Guide to Calculating Enantiomeric Excess Using Chromatography
In the landscape of pharmaceutical development and chemical synthesis, the stereochemical composition of molecules is of paramount importance. The differential pharmacological and toxicological profiles of enantiomers necessitate the accurate and precise determination of enantiomeric excess (ee).[1] This guide offers an objective comparison of the principal analytical techniques employed for this purpose, providing researchers, scientists, and drug development professionals with the data and methodologies required to select the most appropriate technique for their needs.
The Primacy of Chromatography in Chiral Analysis
While several methods exist for determining enantiomeric purity, including polarimetry and Nuclear Magnetic Resonance (NMR) spectroscopy, chromatographic techniques—particularly High-Performance Liquid Chromatography (HPLC)—have become the gold standard.[1][2][3][4] The reason for this dominance lies in its ability to physically separate the two enantiomers, allowing for direct, accurate, and robust quantification even at low concentration levels.[5][]
Unlike polarimetry, which relies on the bulk property of optical rotation and can be skewed by impurities or non-linear responses (the Horeau effect), chromatography provides a direct measure of each enantiomer's concentration.[7][8] Similarly, while NMR with chiral shift reagents is a powerful tool, it can be complex to interpret and may not provide the same level of sensitivity and resolution as a well-developed HPLC method.[9][10][11]
Core Principle: Chiral Recognition on the Stationary Phase
The separation of enantiomers via chromatography is achieved by creating a chiral environment where the two mirror-image molecules can interact differently. This is most commonly accomplished by using a Chiral Stationary Phase (CSP) .[1][12]
A CSP is created by bonding or immobilizing a chiral selector onto an achiral support, typically silica gel.[12] As the racemic mixture passes through the column, the enantiomers form transient, diastereomeric complexes with the chiral selector.[12] The stability of these complexes differs for each enantiomer due to steric and electronic interactions (e.g., hydrogen bonding, π-π interactions, dipole stacking), causing one enantiomer to be retained longer on the column than the other.[12] This difference in retention time is the basis for their separation.[1]
Common classes of CSPs include:
-
Polysaccharide-based: Derivatives of cellulose and amylose are the most widely used CSPs due to their broad applicability and robustness.[2][13]
-
Pirkle-type (Brush-type): These phases are based on small chiral molecules covalently bonded to the silica surface.[12][14]
-
Protein-based: Utilize proteins like bovine serum albumin (BSA) or α1-acid glycoprotein (AGP) as the chiral selector.
-
Cyclodextrin-based: These employ cyclic oligosaccharides that separate enantiomers based on an inclusion complexation mechanism.[12][14]
Experimental Workflow: From Sample to Enantiomeric Excess
The process of determining enantiomeric excess is a systematic workflow that begins with method development and ends with a simple calculation.
Caption: Workflow for determining enantiomeric excess using chiral chromatography.
Detailed Experimental Protocol (Example: Chiral HPLC)
-
System Preparation:
-
Column: Select an appropriate Chiral Stationary Phase (e.g., a polysaccharide-based column like Chiralpak® IA).
-
Mobile Phase: Prepare a suitable mobile phase, often a mixture of a nonpolar solvent (like hexane or heptane) and a polar modifier (like isopropanol or ethanol). The exact ratio is critical for achieving separation and must be optimized.
-
Flow Rate: Set a typical analytical flow rate, such as 1.0 mL/min.
-
Detection: Use a UV detector set to a wavelength where the analyte has strong absorbance.
-
Equilibration: Equilibrate the column with the mobile phase until a stable baseline is achieved.
-
-
System Suitability:
-
Prepare a solution of a racemic (50:50) mixture of the analyte.
-
Inject the racemic standard. The resulting chromatogram should show two well-resolved peaks of approximately equal area.
-
The resolution (Rs) between the two peaks should be greater than 1.5 to ensure accurate quantification. This step validates that the system is performing correctly.[15]
-
-
Sample Analysis:
-
Prepare a solution of the unknown sample at a similar concentration to the standard.
-
Inject the sample onto the HPLC system.
-
Record the chromatogram.
-
The Calculation: Translating Peak Area into Purity
Once the chromatogram is obtained, the calculation of enantiomeric excess is straightforward. The area under each peak is directly proportional to the concentration of that enantiomer in the sample.
The Formula for Enantiomeric Excess (ee):
The enantiomeric excess is calculated using the integrated peak areas of the major and minor enantiomers.[16]
ee (%) = ( [Areamajor - Areaminor] / [Areamajor + Areaminor] ) * 100
Where:
-
Areamajor is the peak area of the enantiomer present in the larger amount.
-
Areaminor is the peak area of the enantiomer present in the smaller amount.
A racemic mixture, containing equal amounts of both enantiomers, will have an ee of 0%.[8] A sample containing only one pure enantiomer will have an ee of 100%.[8]
Sample Calculation
Let's consider a sample chromatogram for a chiral compound where the two enantiomers are successfully separated.
| Parameter | Enantiomer 1 | Enantiomer 2 |
| Retention Time (min) | 4.75 | 5.82 |
| Peak Area (arbitrary units) | 950,000 | 50,000 |
In this case:
-
Areamajor = 950,000
-
Areaminor = 50,000
Calculation:
-
Sum of Areas: 950,000 + 50,000 = 1,000,000
-
Difference of Areas: 950,000 - 50,000 = 900,000
-
Calculate ee: (900,000 / 1,000,000) * 100 = 90% ee
This indicates that the mixture contains one enantiomer in 90% excess over the other.
Comparison of Analytical Methods for Enantiomeric Purity
While chromatography is often preferred, other methods have their place. The choice of technique depends on the specific requirements of the analysis, such as sample throughput, required accuracy, and available equipment.
| Method | Principle | Advantages | Disadvantages |
| Chiral Chromatography (HPLC/GC/SFC) | Physical separation based on differential interaction with a Chiral Stationary Phase (CSP).[1][17] | High accuracy and precision, direct quantification, applicable to a wide range of compounds, considered the "gold standard".[2] | Requires method development, higher solvent consumption (HPLC), can have longer analysis times.[18] |
| NMR Spectroscopy | Uses chiral solvating or derivatizing agents to induce chemical shift differences between enantiomers, creating distinguishable signals for diastereomers.[11][19] | Provides structural information, non-destructive, relatively fast for prepared samples.[9] | Lower sensitivity than chromatography, requires pure chiral agents, potential for signal overlap, may not be suitable for trace-level analysis.[9][11] |
| Polarimetry | Measures the rotation of plane-polarized light by a chiral sample. The degree of rotation is compared to that of a pure enantiomer. | Fast and simple measurement, non-destructive. | Unreliable for accurate ee determination; sensitive to impurities, concentration, and temperature; requires a known specific rotation of the pure enantiomer.[7][20] |
| Capillary Electrophoresis (CE) | Separates enantiomers based on their different mobility in an electric field within a chiral environment (e.g., using cyclodextrins as additives).[17] | Very high separation efficiency, low sample and reagent consumption. | Lower concentration sensitivity compared to HPLC, can be less robust for some applications. |
Regulatory Considerations and Method Validation
For applications in drug development and quality control, the analytical method used to determine enantiomeric excess must be validated according to guidelines from regulatory bodies like the International Council for Harmonisation (ICH).[15][21][22] Validation demonstrates that the analytical procedure is suitable for its intended purpose.[22][23] Key validation parameters for a chiral purity method include specificity, precision, accuracy, linearity, range, and sensitivity (limit of quantification for the minor enantiomer).[15]
Conclusion
The calculation of enantiomeric excess from chromatographic data is a fundamental and robust technique in modern chemistry. By leveraging the differential interactions of enantiomers with a chiral stationary phase, methods like HPLC provide a direct and reliable measure of a sample's chiral purity. The process, from method development and system suitability to the final calculation based on peak areas, offers a high degree of confidence and accuracy, making it the preferred method for researchers, scientists, and drug development professionals who demand precision in their stereochemical analysis.
References
-
Chiral Purity (enantiomer excess) for HPLC. Physics Forums. Published November 8, 2007. Accessed January 12, 2026. [Link]
-
Chiral Chromatography: Principle, Components, Steps, Types, Uses. Microbe Notes. Published December 20, 2025. Accessed January 12, 2026. [Link]
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Ilisz, I., Aranyi, A., Pataj, Z., & Péter, A. (2024). Comprehensive Review on Chiral Stationary Phases in Single-Column Simultaneous Chiral-Achiral HPLC Separation Methods. Molecules, 29(6), 1346. [Link]
- Beesley, T. E. (2011).
-
Seco, J. M., Quínoa, E., & Riguera, R. (2012). Recent Advances in Multinuclear NMR Spectroscopy for Chiral Recognition of Organic Compounds. Molecules, 17(9), 10802-10850. [Link]
-
Ilisz, I., Aranyi, A., Pataj, Z., & Péter, A. (2024). Comprehensive Review on Chiral Stationary Phases in Single-Column Simultaneous Chiral–Achiral HPLC Separation Methods. Molecules, 29(6), 1346. [Link]
- Labuta, J., Ishihara, S., Šikorský, T., Futera, Z., Shundo, A., Hanyková, L., ... & Hill, J. P. (2013). NMR spectroscopic detection of chirality and enantiopurity in referenced systems without formation of diastereomers.
- Ilisz, I., Aranyi, A., Pataj, Z., & Péter, A. (2024).
-
Asymmetric Catalysis. Optical Purity and Enantiomeric Excess. Master Organic Chemistry. Published February 24, 2017. Accessed January 12, 2026. [Link]
-
Chiral Chromatography. Chemistry LibreTexts. Published August 20, 2020. Accessed January 12, 2026. [Link]
- Sánchez, J. M., Gallardo, A. M., & Llopis, J. M. (2009). Determining enantiomeric excess from overlapping HPLC peaks: discussion of errors in the methods. Chirality, 21(5), 534-541.
-
Chiral High Performance Liquid Chromatography: Review. International Journal of Pharmaceutical and Phytopharmacological Research. Published July 30, 2020. Accessed January 12, 2026. [Link]
-
Chiral column chromatography. Wikipedia. Accessed January 12, 2026. [Link]
- Wenzel, T. J., & Wilcox, J. D. (2011). Using NMR spectroscopic methods to determine enantiomeric purity and assign absolute stereochemistry. Progress in Nuclear Magnetic Resonance Spectroscopy, 59(1), 1-63.
-
Chiral chromatography. Chiralpedia. Published October 1, 2022. Accessed January 12, 2026. [Link]
-
Enantiomeric Purity. Chemistry LibreTexts. Published July 31, 2021. Accessed January 12, 2026. [Link]
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The Secrets to Mastering Chiral Chromatography. Rotachrom Technologies. Published May 3, 2023. Accessed January 12, 2026. [Link]
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How To Calculate Enantiomeric Excess: Learn Quickly. PharmaGuru. Published June 17, 2025. Accessed January 12, 2026. [Link]
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Determination of Enantiomeric Excess in Pharmaceutical Active Agents: The Role of High Performance Liquid Chromatography. Herald Scholarly Open Access. Published October 23, 2018. Accessed January 12, 2026. [Link]
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A Researcher's Guide to Enantiomeric Excess (ee) Determination by NMR Spectroscopy Using Chiral Resolving Agents
For researchers, scientists, and drug development professionals, the precise determination of enantiomeric excess (ee) is a cornerstone of asymmetric synthesis and the characterization of chiral molecules.[1][2] Nuclear Magnetic Resonance (NMR) spectroscopy, when augmented with chiral resolving agents, presents a powerful, rapid, and often indispensable tool for this analysis.[2][3] This guide provides an in-depth comparison of common chiral resolving agents, supported by experimental insights and protocols, to empower you in selecting and implementing the optimal method for your research.
The Principle: Transforming Enantiomers into Distinguishable Diastereomers
Enantiomers, being mirror images, are isochronous in a standard achiral NMR environment, meaning their corresponding nuclei resonate at the same frequency, rendering them indistinguishable.[4][5] The fundamental strategy behind using chiral resolving agents in NMR is to introduce a chiral environment that converts the enantiomeric pair into a mixture of diastereomers.[1][6] These diastereomers possess distinct physical and chemical properties, resulting in separate, quantifiable signals in the NMR spectrum.[1] The relative integration of these signals directly correlates to the ratio of the original enantiomers, allowing for the calculation of enantiomeric excess.[1]
There are three primary classes of chiral resolving agents used in NMR spectroscopy: Chiral Derivatizing Agents (CDAs), Chiral Solvating Agents (CSAs), and Chiral Lanthanide Shift Reagents (CLSRs).[5][7]
A Comparative Analysis of Chiral Resolving Agents
The choice of a chiral resolving agent is dictated by the functional groups present in the analyte, the desired resolution of the NMR signals, and the nature of the interaction.[1]
| Agent Type | Mechanism of Action | Interaction | Advantages | Disadvantages | Typical Analytes |
| Chiral Derivatizing Agents (CDAs) | Forms stable, covalent diastereomeric compounds.[1][8] | Covalent Bonding | Often provides large, clear separation of signals (Δδ).[9] Well-established methods for many functional groups.[1] | Requires a chemical reaction that must be quantitative and free of kinetic resolution.[1] The analyte is consumed and modified. Potential for racemization during derivatization.[1] | Alcohols, Amines, Carboxylic Acids[1] |
| Chiral Solvating Agents (CSAs) | Forms transient, non-covalent diastereomeric complexes (solvates) in solution.[4][8][10] | Non-covalent (H-bonding, π-π stacking, dipole-dipole)[4] | Simple to use; just add to the NMR tube.[11] Non-destructive to the analyte. Can be effective for compounds lacking reactive functional groups. | Signal separation (ΔΔδ) is often smaller and can be sensitive to concentration, solvent, and temperature. Requires careful optimization. | A wide range of compounds, including those chiral by virtue of subtle differences.[12] |
| Chiral Lanthanide Shift Reagents (CLSRs) | Paramagnetic lanthanide complexes that act as Lewis acids, forming diastereomeric coordination complexes with the analyte.[13][14] | Coordination Bonding | Can induce very large chemical shift separations, simplifying complex spectra.[13][15] | Can cause significant line broadening, which may reduce resolution.[14] Reagents are sensitive to moisture.[14] Less commonly used with the advent of high-field NMR instruments.[14] | Molecules with Lewis basic sites (e.g., alcohols, ketones, esters, amines).[14] |
In Focus: Prominent Chiral Resolving Agents
Mosher's Acid (α-methoxy-α-trifluoromethylphenylacetic acid, MTPA)
A widely used Chiral Derivatizing Agent for determining the ee and absolute configuration of alcohols and amines.[1][16][17] It is converted to its acid chloride and then reacted with the chiral analyte to form diastereomeric esters or amides.[16][17] The anisotropic effect of the phenyl ring in the resulting diastereomers causes distinct chemical shifts in the ¹H NMR spectrum, which can be analyzed to determine the stereochemistry.[16][18] The use of both (R)- and (S)-MTPA on separate samples of the analyte provides a robust method for configurational assignment.[16][18]
Pirkle's Alcohol (1-(9-anthryl)-2,2,2-trifluoroethanol)
This is a classic Chiral Solvating Agent.[10] It forms transient diastereomeric complexes with a variety of chiral analytes through hydrogen bonding and π-π stacking interactions.[10] The large aromatic surface of the anthracene group induces significant chemical shift differences between the enantiomers of the analyte.[10][19]
Lanthanide Shift Reagents (e.g., Eu(hfc)₃)
Chiral lanthanide shift reagents, such as Eu(hfc)₃ (tris[3-(heptafluoropropylhydroxymethylene)-(+)-camphorato]europium(III)), are used to resolve signals of enantiomers by forming diastereomeric coordination complexes.[13][20] The paramagnetic nature of the europium ion creates a large local magnetic field that can dramatically shift the signals of nearby protons in the analyte.[13] The magnitude of this shift is dependent on the geometry of the complex, which differs for each enantiomer, leading to signal separation.[13]
Experimental Protocols and Method Validation
Protocol 1: ee Determination of a Chiral Alcohol using Mosher's Acid (CDA)
This protocol provides a general guideline for the derivatization of a chiral secondary alcohol.
Materials:
-
Chiral alcohol (e.g., 1-phenylethanol)
-
(R)-(-)-MTPA chloride
-
(S)-(+)-MTPA chloride
-
Anhydrous pyridine or DMAP (4-dimethylaminopyridine)
-
Anhydrous dichloromethane (DCM) or chloroform-d (CDCl₃)
-
NMR tubes
Procedure:
-
Preparation of (R)-MTPA Ester:
-
In a clean, dry vial, dissolve approximately 10 mg of the chiral alcohol in 0.5 mL of anhydrous DCM.
-
Add a slight excess (1.1 to 1.2 equivalents) of (R)-(-)-MTPA chloride.
-
Add a catalytic amount of DMAP or a slight excess of anhydrous pyridine to scavenge the HCl byproduct.
-
Stir the reaction at room temperature for 1-4 hours or until the reaction is complete (monitor by TLC).
-
Quench the reaction with a small amount of water and extract the organic layer.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and carefully remove the solvent under reduced pressure.
-
Dissolve the resulting crude ester in CDCl₃ and transfer to an NMR tube.
-
-
Preparation of (S)-MTPA Ester:
-
Repeat the procedure above in a separate vial using (S)-(+)-MTPA chloride.
-
-
NMR Data Acquisition and Analysis:
-
Acquire ¹H NMR spectra for both the (R)- and (S)-MTPA esters. A high-field NMR spectrometer (≥400 MHz) is recommended for optimal resolution.[1]
-
Carefully phase and baseline correct the spectra.
-
Identify a well-resolved proton signal in the analyte portion of the molecule that shows clear separation between the two diastereomers.
-
Integrate the corresponding signals for the two diastereomers.
-
Calculate the enantiomeric excess using the formula: ee (%) = [|Integration (major) - Integration (minor)| / (Integration (major) + Integration (minor))] x 100
-
Self-Validation: The reaction should proceed to completion to ensure the diastereomeric ratio accurately reflects the enantiomeric ratio of the analyte.[1] Running a parallel reaction with a racemic standard of the analyte is crucial for validating the method and confirming signal assignments.
Protocol 2: ee Determination using Pirkle's Alcohol (CSA)
This protocol describes the in-situ formation of diastereomeric complexes for direct NMR analysis.
Materials:
-
Chiral analyte (e.g., a chiral amine or sulfoxide)
-
(R)- or (S)-Pirkle's alcohol
-
Deuterated chloroform (CDCl₃)
-
NMR tube
Procedure:
-
Sample Preparation:
-
Weigh approximately 5-10 mg of the chiral analyte into a clean, dry vial.
-
Add 1 to 2 equivalents of Pirkle's alcohol. The optimal ratio may need to be determined experimentally.
-
Dissolve the mixture in approximately 0.6 mL of CDCl₃.
-
Transfer the solution to an NMR tube.
-
-
NMR Data Acquisition and Analysis:
-
Acquire a ¹H NMR spectrum. It may be beneficial to acquire spectra at different temperatures to optimize signal resolution.
-
Identify a well-resolved signal that is split into two peaks, corresponding to the two enantiomers.
-
Integrate the two signals and calculate the ee as described above.
-
Causality Behind Experimental Choices: The choice of solvent is critical as it can influence the strength of the non-covalent interactions between the CSA and the analyte. Non-polar, aprotic solvents like CDCl₃ are often preferred to minimize competition for hydrogen bonding sites.
Visualizing the Mechanisms and Workflows
Mechanism of Chiral Recognition by a Chiral Solvating Agent
Caption: Formation of transient diastereomeric complexes.
Workflow for ee Determination using a Chiral Derivatizing Agent
Caption: Step-by-step workflow for ee determination.
Conclusion and Future Outlook
The determination of enantiomeric excess by NMR using chiral resolving agents is a versatile and powerful technique. While chiral chromatography, particularly HPLC, is often considered the gold standard for its high resolution and sensitivity, NMR offers significant advantages in terms of speed, low solvent consumption, and the ability to provide structural information simultaneously.[21] The choice between CDAs, CSAs, and CLSRs depends on the specific analytical challenge. CDAs often provide the most robust signal separation, while CSAs offer a non-destructive and rapid screening method. The continued development of novel chiral resolving agents, including supramolecular systems and ionic liquids, promises to further expand the scope and applicability of NMR-based ee determination.[22][23] For any given chiral analyte, a systematic approach involving the screening of different agents and optimization of experimental conditions is key to achieving accurate and reliable results.
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Chemistry LibreTexts. (2024). 23.1: NMR Shift Reagents. [Link]
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Organic Chemistry Data. (2020). NMR Spectroscopy :: 8-TECH-7 Lanthanide Induced Shifts (LIS). [Link]
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Gawroński, J., et al. (1999). Use of chiral lanthanide shift reagents in the elucidation of NMR signals from enantiomeric mixtures of polycyclic compounds. Journal of the Chemical Society, Perkin Transactions 2, (7), 1279-1282. [Link]
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de Sousa, M. A., & de Oliveira, K. T. (2020). Recent Advances in Multinuclear NMR Spectroscopy for Chiral Recognition of Organic Compounds. Molecules, 25(22), 5438. [Link]
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Wenzel, T. J. (2001). Chiral derivatizing agents, macrocycles, metal complexes, and liquid crystals for enantiomer differentiation in NMR spectroscopy. Concepts in Magnetic Resonance, 13(4), 237-265. [Link]
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Kumar, A., et al. (2015). A remarkable chiral recognition of racemic Mosher's acid salt by naturally derived chiral ionic liquids using 19F NMR spectroscopy. RSC Advances, 5(90), 73528-73532. [Link]
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A Senior Application Scientist's Guide to Chiral Stationary Phases for Alcohol Separation
In the landscape of pharmaceutical development, fine chemical synthesis, and flavor chemistry, the ability to resolve enantiomers is not merely an analytical exercise but a critical necessity. Chiral alcohols, in particular, often exhibit starkly different pharmacological or sensory properties between their (R)- and (S)-forms. Consequently, robust and efficient enantioseparation methods are paramount. High-Performance Liquid Chromatography (HPLC) utilizing Chiral Stationary Phases (CSPs) stands as the preeminent technique for this purpose due to its high resolution, reproducibility, and scalability.[1][2]
This guide provides an in-depth comparison of the major classes of CSPs used for alcohol separation. Moving beyond a simple catalog of options, we will explore the underlying chiral recognition mechanisms, provide actionable experimental data, and detail a logical workflow for method development. Our goal is to equip you, our fellow researchers and drug development professionals, with the expertise to make informed decisions for your specific analytical challenges.
The Pillars of Chiral Recognition: Understanding CSP Mechanisms
The efficacy of a CSP lies in its ability to form transient diastereomeric complexes with the enantiomers of an analyte, leading to differential retention times.[3] For alcohols, this recognition is primarily driven by a combination of interactions, including hydrogen bonding, dipole-dipole interactions, π-π stacking, and steric hindrance. The type and architecture of the CSP dictate which of these interactions are dominant.
Three major classes of CSPs have proven most successful for alcohol separations:
-
Polysaccharide-Based CSPs: These are the most widely used and successful CSPs, with derivatives of cellulose and amylose being the workhorses of the field.[4][5][6] The chiral selector, typically a phenylcarbamate derivative, is coated or immobilized onto a silica support.[5][7] The helical structure of the polysaccharide backbone creates chiral grooves or cavities where analytes can interact.[4][5] Chiral recognition is a complex interplay of hydrogen bonding (between the alcohol's hydroxyl group and the carbamate's carbonyl/N-H groups), π-π interactions with the aromatic rings, and steric fit within the polymer's chiral structure.[5]
-
Cyclodextrin-Based CSPs: These CSPs utilize cyclodextrins, which are cyclic oligosaccharides forming a truncated cone or "bucket" structure.[3][8] The interior of this cavity is relatively hydrophobic, while the rim is hydrophilic due to the presence of hydroxyl groups.[8] The primary mechanism for chiral recognition is inclusion complexation, where one enantiomer fits more snugly or favorably into the chiral cavity than the other.[8] For aromatic alcohols, the phenyl group can enter the cavity, while interactions between the alcohol's hydroxyl group and the cyclodextrin's rim hydroxyls provide additional points of contact that are stereochemically dependent.[8]
-
Pirkle-Type (Brush-Type) CSPs: Named after William Pirkle, these phases are based on smaller, synthetic chiral molecules covalently bonded to the silica surface, creating a "brush-type" structure.[4][9][10] They are designed based on the principle of three-point interaction.[10] These CSPs typically contain π-acidic or π-basic aromatic rings and hydrogen-bonding sites.[10] For an alcohol, recognition involves π-π interactions between its aromatic ring (if present) and the CSP's ring system, hydrogen bonding with the hydroxyl group, and dipole-dipole interactions.[4][10] A key advantage is that both enantiomeric forms of the CSP are often available, allowing for the inversion of elution order—a powerful tool for quantifying trace enantiomeric impurities.[9][11]
Performance Comparison: Polysaccharide vs. Cyclodextrin vs. Pirkle-Type CSPs
The choice of CSP is the most critical factor in developing a successful chiral separation.[12] While broad generalizations can be made, performance is highly analyte-dependent. Polysaccharide-based CSPs are often the first choice for screening due to their remarkably broad applicability.[4]
To illustrate the performance differences, let's consider the separation of a model chiral alcohol, 1-Phenylethanol.
| Chiral Stationary Phase (CSP) Type | Example Column | Mobile Phase | Resolution (Rs) | Selectivity (α) | Key Strengths | Limitations |
| Polysaccharide (Cellulose) | Daicel CHIRALCEL® OD-H[1] | n-Hexane / Isopropanol (95:5) | > 2.0 | ~1.5 | Broad applicability, high success rate, excellent resolution.[4][13] | Coated versions have solvent limitations.[5] |
| Polysaccharide (Cellulose) | Lux® Cellulose-3[1] | n-Heptane / 2-Propanol / TFA (98.7:1.3:0.15) | > 1.5 | ~1.3 | High efficiency and good peak shape.[1] | Requires acidic modifier for this specific separation.[1] |
| Cyclodextrin (Derivatized β-CD) | Cyclobond I 2000 DMP | Acetonitrile / Water / Acetic Acid | ~1.8 | ~1.2 | Excellent for reversed-phase and polar organic modes.[14][15] | Selectivity can be lower than polysaccharide phases.[16] |
| Pirkle-Type (π-acceptor/donor) | Regis Whelk-O® 1[11] | n-Hexane / Ethanol | > 2.0 | ~1.6 | Covalently bonded (robust), elution order can be inverted.[9][11] | Lower initial "hit rate" compared to polysaccharides.[3] |
Disclaimer: The values in this table are illustrative and compiled from various sources. Actual performance will depend on specific instrument conditions, column dimensions, and mobile phase optimization.
As the data suggests, polysaccharide phases like the CHIRALCEL® OD-H often provide excellent baseline separation for aromatic alcohols under simple normal-phase conditions.[1] Cyclodextrin phases are highly valuable, especially when aqueous mobile phases are required.[17] Pirkle phases, like the Whelk-O® 1, demonstrate comparable resolution and offer the unique advantage of being covalently bonded, which enhances durability and mobile phase compatibility.[9][11]
A Logical Approach to Chiral Method Development
Developing a chiral separation method should be a systematic, rather than a trial-and-error, process. The following workflow is a field-proven approach to efficiently arrive at an optimized, robust method.
Caption: Logical workflow for chiral method development.
Experimental Protocol: Chiral Separation of 1-Phenylethanol
This section provides a detailed, self-validating protocol for the separation of 1-phenylethanol enantiomers using a polysaccharide-based CSP. This method serves as an excellent starting point for many neutral, aromatic alcohols.[1]
Objective: To achieve baseline separation (Resolution Rs ≥ 1.5) of (R)- and (S)-1-phenylethanol.
Materials:
-
Chiral Stationary Phase: Daicel CHIRALCEL® OD-H, 250 x 4.6 mm, 5 µm (or equivalent cellulose tris(3,5-dimethylphenylcarbamate) phase)
-
HPLC System: Standard HPLC with UV detector
-
Mobile Phase: HPLC-grade n-Hexane and Isopropanol (IPA)
-
Sample: Racemic 1-phenylethanol standard (approx. 1 mg/mL)
Step-by-Step Methodology:
-
Mobile Phase Preparation:
-
Precisely prepare the mobile phase by mixing n-Hexane and Isopropanol in a 95:5 volume-to-volume ratio.
-
Degas the mobile phase for at least 15 minutes using sonication or vacuum filtration to prevent bubble formation in the system.[1]
-
-
System and Column Equilibration:
-
Install the CHIRALCEL® OD-H column in the column compartment.
-
Set the column temperature to 25 °C.
-
Equilibrate the column with the mobile phase at a flow rate of 0.5 mL/min.[1]
-
Trustworthiness Check: Monitor the baseline from the detector. The system is equilibrated when a stable, noise-free baseline is observed for at least 10-15 minutes.
-
-
Sample Preparation:
-
Accurately weigh and dissolve the racemic 1-phenylethanol sample in the mobile phase to a final concentration of approximately 1 mg/mL.
-
Filter the sample solution using a 0.45 µm syringe filter to remove any particulates that could damage the column.[1]
-
-
Chromatographic Analysis:
-
Set the UV detector wavelength to 254 nm.
-
Inject 10 µL of the prepared sample onto the column.
-
Initiate the data acquisition. The expected run time will be approximately 15-20 minutes.
-
-
Data Analysis and System Suitability:
-
Integrate the two resulting peaks corresponding to the (R)- and (S)-enantiomers.
-
Performance Validation: Calculate the key chromatographic parameters:
-
Resolution (Rs): Must be ≥ 1.5 for baseline separation.
-
Selectivity (α): Should be > 1.1.
-
Tailing Factor (Tf): Should be between 0.8 and 1.5 for both peaks.
-
-
If the resolution is insufficient, method optimization is required. A common first step is to decrease the percentage of isopropanol (e.g., to 97:3 Hexane:IPA) to increase retention and potentially improve resolution.
-
Caption: Experimental workflow for 1-phenylethanol separation.
Conclusion and Future Outlook
The separation of alcohol enantiomers is a mature but continually evolving field. Polysaccharide-based CSPs remain the dominant choice due to their broad selectivity and high efficiency. However, cyclodextrin and Pirkle-type CSPs offer complementary selectivities and are invaluable tools, particularly for specific applications or when alternative chromatographic modes are necessary. The recent development of immobilized polysaccharide phases has significantly expanded their utility, allowing for the use of a much wider range of solvents and enhancing method development flexibility.[18][19]
As a Senior Application Scientist, my final piece of advice is to adopt a systematic screening approach. By investing time in screening a small, well-chosen set of columns with diverse selectivities, you significantly increase the probability of finding a promising separation quickly, paving the way for efficient optimization and validation.
References
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ESF Experts. Enzymatic Resolution of 1-Phenylethanol and Formation of a Diastereomer: An Undergraduate ^sup 1^H NMR Experiment To Introduce Chiral Chemistry . Available at: [Link]
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Gasparrini, F., et al. Chiral Stationary Phases for Liquid Chromatography: Recent Developments . PMC. Available at: [Link]
-
Moodle@Units. Enzymatic Resolution of 1-Phenylethanol and Formation of a Diastereomer: An Undergraduate 'H NMR Experiment To Introduce Chiral Chemistry . Available at: [Link]
-
PubMed. Enzymatic Resolution of 1-Phenylethanol and Formation of a Diastereomer: An Undergraduate H NMR Experiment To Introduce Chiral Chemistry . Available at: [Link]
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Chiralpedia. Cyclodextrin-based CSPs . Available at: [Link]
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ResearchGate. Enzymatic Resolution of 1-Phenylethanol and Formation of a Diastereomer: An Undergraduate 1H NMR Experiment To Introduce Chiral Chemistry | Request PDF . Available at: [Link]
-
ResearchGate. (PDF) Cyclodextrin-Based Chiral Stationary Phases for Liquid Chromatography . Available at: [Link]
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Regis Technologies. CHIRAL STATIONARY PHASES - HPLC . Available at: [Link]
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PubMed. Comparison of cyclofructan-, cyclodextrin-, and polysaccharide-based chiral stationary phases for the separation of pharmaceuticals . Available at: [Link]
-
MDPI. Achiral Molecular Recognition of Aromatic Position Isomers by Polysaccharide-Based CSPs in Relation to Chiral Recognition . Available at: [Link]
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National Institutes of Health. Quantum Chemistry Based Simulation of Enantioseparation on Cyclodextrin‐ and Polysaccharide‐Based Chiral Stationary Phases . Available at: [Link]
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ResearchGate. HPLC Enantioseparation on Cyclodextrin-Based Chiral Stationary Phases | Request PDF . Available at: [Link]
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Regis Technologies. Getting Started with Chiral Method Development Part Two: Finding a CSP . Available at: [Link]
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YMC. Efficient method development for chiral separation by using CHIRAL ART columns . Available at: [Link]
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SpringerLink. HPLC Enantioseparation on Cyclodextrin-Based Chiral Stationary Phases . Available at: [Link]
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MDPI. Polysaccharide- and β-Cyclodextrin-Based Chiral Selectors for Enantiomer Resolution: Recent Developments and Applications . Available at: [Link]
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National Institutes of Health. Enantiomeric separation of alcohols and amines on a proline chiral stationary phase by gas chromatography . Available at: [Link]
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ResearchGate. Comparison of cyclofructan-, cyclodextrin-, and polysaccharide-based chiral stationary phases for the separation of pharmaceuticals | Request PDF . Available at: [Link]
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Chiralpedia. Donor-Acceptor (Pirkle)-type CSPs . Available at: [Link]
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PubMed. Quantum Chemistry Based Simulation of Enantioseparation on Cyclodextrin- and Polysaccharide-Based Chiral Stationary Phases . Available at: [Link]
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SlideShare. CHIRAL HPLC- Presented by- DHANASHREE Kolhekar.pptx . Available at: [Link]
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Daicel Corporation. Chiral Columns . Available at: [Link]
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Hichrom. Daicel and ChromTech columns - HPLC . Available at: [Link]
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SpringerLink. Chiral Separations by HPLC on Immobilized Polysaccharide Chiral Stationary Phases . Available at: [Link]
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UNCW Institutional Repository. COMPARISON OF VARIOUS CHIRAL STATIONARY PHASES FOR THE CHROMATOGRAPHIC SEPARATION OF CHIRAL PHARMACEUTICALS . Available at: [Link]
-
ACS Publications. Chiral high-performance liquid chromatographic stationary phases. 1. Separation of the enantiomers of sulfoxides, amines, amino acids, alcohols, hydroxy acids, lactones, and mercaptans . Available at: [Link]
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MZ-Analysentechnik. Chiral FAQs . Available at: [Link]
-
IJPPR. Chiral High Performance Liquid Chromatography: Review . Available at: [Link]
-
MDPI. Comprehensive Review on Chiral Stationary Phases in Single-Column Simultaneous Chiral–Achiral HPLC Separation Methods . Available at: [Link]
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Chiral Technologies Europe. Method development with CHIRALPAK® IA . Available at: [Link]
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Obrnuta faza. Daicel-Chiral-Catalog.pdf . Available at: [Link]
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ResearchGate. Chiral Stationary Phases for High Performance Liquid Chromatographic Separation of Enantiomers: A Mini-Review . Available at: [Link]
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A Senior Application Scientist's Guide to Cross-Validation of Enantiomeric Excess: HPLC vs. Polarimetry
In the landscape of pharmaceutical development and quality control, the stereochemical purity of a drug substance is not merely a regulatory checkbox; it is a critical determinant of therapeutic efficacy and patient safety. Enantiomers, non-superimposable mirror-image isomers of a chiral molecule, can exhibit markedly different pharmacological and toxicological profiles. The seemingly subtle difference in their three-dimensional arrangement can lead to one enantiomer being a potent therapeutic while the other is inactive or, in the worst-case scenario, harmful. The accurate determination of enantiomeric excess (ee), a measure of the purity of a specific enantiomer in a mixture, is therefore a cornerstone of chiral drug analysis.
This guide provides a comprehensive framework for the cross-validation of enantiomeric excess results obtained from two of the most common analytical techniques: High-Performance Liquid Chromatography (HPLC) and polarimetry. As a Senior Application Scientist, my objective is to move beyond a superficial comparison and delve into the causality behind experimental choices, empowering you to design and execute robust, self-validating cross-validation studies. We will explore the orthogonal nature of these techniques—one based on separation and the other on a bulk physical property—and how their combined use provides a higher degree of confidence in analytical data.
The Pillars of Enantiomeric Excess Determination: HPLC and Polarimetry
High-Performance Liquid Chromatography (HPLC): The Separation-Based Approach
Chiral HPLC is a powerful and widely used technique for the direct separation and quantification of enantiomers. Its strength lies in its ability to physically resolve the enantiomeric pair, allowing for the individual measurement of each.
The Mechanism: The separation is achieved by employing a chiral stationary phase (CSP) within the HPLC column. These CSPs are themselves enantiomerically pure and interact diastereomerically with the enantiomers of the analyte. This differential interaction leads to different retention times for each enantiomer, allowing for their separation and subsequent quantification by a detector (typically a UV-Vis detector). The choice of CSP is critical and depends on the specific molecular characteristics of the analyte. Common CSPs include polysaccharide derivatives (e.g., cellulose or amylose coated on a silica support), cyclodextrins, and protein-based phases.
Experimental Considerations:
-
Column Selection: The selection of the appropriate chiral column is the most crucial step and often requires screening several different CSPs and mobile phases.
-
Mobile Phase Optimization: The composition of the mobile phase (e.g., solvent ratios, additives) is optimized to achieve baseline separation of the enantiomeric peaks with good peak shape.
-
Detection: A UV-Vis detector is commonly used, and the detection wavelength should be set at the λmax of the analyte to ensure maximum sensitivity.
Polarimetry: The Property-Based Approach
Polarimetry is a classical and non-destructive technique that measures the rotation of plane-polarized light as it passes through a solution of a chiral compound. This rotation is an intrinsic property of the chiral molecule and is directly proportional to its concentration in the sample.
The Mechanism: Each enantiomer of a chiral molecule rotates plane-polarized light to an equal but opposite degree. The observed optical rotation of a mixture of enantiomers is the weighted average of the specific rotations of the individual enantiomers. The specific rotation, [α], is a characteristic physical constant for a given enantiomer under defined conditions (temperature, wavelength, solvent, and concentration). The enantiomeric excess can be calculated from the observed specific rotation of the sample and the specific rotation of the pure enantiomer using the following equation:
ee (%) = ([α]observed / [α]max) x 100
Where [α]max is the specific rotation of the pure enantiomer.
Experimental Considerations:
-
Concentration: The observed rotation is dependent on the concentration of the sample. Accurate concentration determination is therefore critical for an accurate ee measurement.
-
Solvent: The solvent can influence the specific rotation of a compound, so it must be carefully controlled and reported.
-
Temperature and Wavelength: Specific rotation is temperature and wavelength-dependent. Measurements are typically performed at a standard temperature (e.g., 20°C or 25°C) and wavelength (e.g., the sodium D-line at 589 nm).
The Cross-Validation Workflow: A Self-Validating System
Cross-validation of enantiomeric excess results from HPLC and polarimetry provides a high degree of confidence in the data by demonstrating the agreement between two orthogonal methods.
Figure 1: Workflow for the cross-validation of enantiomeric excess determination.
Experimental Protocol: A Step-by-Step Guide
-
Preparation of Enantiomerically Pure Standards: Obtain or synthesize and purify both enantiomers of the chiral analyte to the highest possible purity. The enantiomeric purity of these standards should be confirmed by chiral HPLC.
-
Preparation of Calibration Samples: Accurately weigh and dissolve the pure enantiomers to prepare a series of calibration samples with known enantiomeric excess values (e.g., 100:0, 75:25, 50:50, 25:75, and 0:100 ratios of the two enantiomers). Ensure the total concentration of the analyte is the same in all samples.
-
HPLC Analysis:
-
Develop and validate a chiral HPLC method capable of baseline separating the two enantiomers.
-
Inject the calibration samples and the test sample into the HPLC system.
-
Integrate the peak areas of the two enantiomers.
-
Calculate the enantiomeric excess using the formula: ee (%) = [(Area1 - Area2) / (Area1 + Area2)] x 100.
-
-
Polarimetry Analysis:
-
Determine the specific rotation of the pure enantiomer ([α]max) by measuring the optical rotation of a solution of known concentration.
-
Measure the optical rotation of the same calibration samples and the test sample analyzed by HPLC.
-
Calculate the enantiomeric excess using the formula: ee (%) = ([α]observed / [α]max) x 100.
-
-
Data Comparison and Validation:
-
Create a table comparing the enantiomeric excess values obtained from both HPLC and polarimetry for each calibration sample and the test sample.
-
Plot the ee (%) values from HPLC against the ee (%) values from polarimetry. The data should exhibit a strong linear correlation with a slope close to 1 and a high correlation coefficient (R² > 0.99).
-
Comparative Analysis: HPLC vs. Polarimetry
| Feature | HPLC | Polarimetry |
| Principle | Separation based on differential interaction with a chiral stationary phase. | Measurement of the rotation of plane-polarized light. |
| Sensitivity | High | Low |
| Accuracy | High, especially at low ee values. | Dependent on the accuracy of concentration and specific rotation values. |
| Sample Throughput | Lower, due to chromatographic run times. | Higher, as measurements are relatively quick. |
| Method Development | Can be time-consuming, requiring screening of columns and mobile phases. | Relatively straightforward, but requires a pure standard of one enantiomer. |
| Information Provided | Provides both enantiomeric excess and the concentration of each enantiomer. | Provides only the enantiomeric excess of the bulk sample. |
| Destructive? | Yes, the sample is consumed. | No, the sample can be recovered. |
The Synergy of Orthogonal Methods
The true power of cross-validation lies in the orthogonal nature of HPLC and polarimetry. HPLC provides a direct measure of the individual enantiomers, while polarimetry gives a bulk property measurement that is directly proportional to the enantiomeric composition.
Figure 2: Relationship between enantiomeric composition and analytical signals.
Agreement between the two methods provides strong evidence for the accuracy of the enantiomeric excess determination. Discrepancies, on the other hand, can indicate potential issues such as the presence of a chiral impurity that is not resolved by the HPLC method but contributes to the optical rotation.
Conclusion
The cross-validation of enantiomeric excess results from HPLC and polarimetry is a powerful strategy for ensuring the accuracy and reliability of chiral analysis. By leveraging the orthogonal nature of these two techniques, researchers, scientists, and drug development professionals can build a more complete and robust data package to support regulatory submissions and ensure the quality and safety of chiral drug products. This guide provides the foundational knowledge and practical steps to design and implement a scientifically sound cross-validation study, ultimately leading to a higher degree of confidence in your analytical results.
References
Safety Operating Guide
A Senior Application Scientist's Guide to the Proper Disposal of (R)-1-Phenyl-2-propen-1-ol
This guide provides a comprehensive, step-by-step framework for the safe and compliant disposal of (R)-1-Phenyl-2-propen-1-ol. As researchers, scientists, and drug development professionals, our commitment to safety and environmental stewardship extends beyond the bench. The procedures outlined herein are designed to ensure that this chemical is managed responsibly from the moment it is deemed "waste" to its final disposition, safeguarding both personnel and the environment.
Hazard Identification and Risk Assessment: The "Why" Behind the Procedure
This compound, an allylic alcohol, is not a benign substance. Its chemical properties necessitate its classification as a hazardous material. Understanding these properties is the critical first step in appreciating the causality behind the stringent disposal protocols. The primary risks are associated with its flammability and potential health effects.
Based on data for structurally similar compounds and general chemical principles, this substance is classified as a combustible liquid[1][2][3]. This means it can ignite when exposed to an ignition source at elevated temperatures[2]. Furthermore, accidental ingestion may be harmful, and it can cause skin and eye irritation[4][5]. Therefore, it must be managed as regulated hazardous waste.
Table 1: Hazard Profile and Safety Implications
| Hazard Classification | Description | Causality & Disposal Implication |
| Combustible Liquid | The material has a flash point that allows it to form ignitable mixtures with air at or above ambient temperatures[1][2][6]. | Primary Driver for Disposal Protocol. Prohibits drain disposal. Requires collection in sealed containers, away from ignition sources, for disposal by an approved hazardous waste facility[1][2][6]. |
| Health Hazards | May be harmful if swallowed[4][6]. Can cause skin and eye irritation upon contact[4]. | Mandates the use of appropriate Personal Protective Equipment (PPE) during handling and disposal to prevent exposure. |
| Chemical Incompatibility | Reacts with strong oxidizing agents and strong acids[2][4][6]. | Critical for Safety. Waste must be segregated. Never mix with incompatible chemicals like nitric acid, perchlorates, or concentrated sulfuric acid to prevent violent reactions, fire, or explosion[7][8]. |
| Environmental Hazard | Should not be released into the environment. Do not discharge into sewers or waterways[4][9]. | Reinforces the prohibition of sink or trash disposal. All waste streams must be captured and managed by a licensed facility. |
Pre-Disposal Operations: Immediate Safety and Waste Staging
Before any disposal action is taken, the waste must be handled and stored correctly within the laboratory at its point of generation, known as a Satellite Accumulation Area (SAA)[10][11].
Personal Protective Equipment (PPE) Protocol
-
Eye Protection: Wear chemical safety goggles or a face shield as described by OSHA's eye and face protection regulations in 29 CFR 1910.133[1][6].
-
Hand Protection: Use chemically impermeable gloves (e.g., nitrile, neoprene). Change gloves immediately if they become contaminated.
-
Body Protection: A standard laboratory coat is required. For larger quantities or potential splash risk, a chemically resistant apron is recommended.
-
Ventilation: Always handle open containers of this compound inside a certified chemical fume hood to minimize inhalation of vapors[3][5].
Waste Container Selection and Labeling
-
Container Compatibility: Use a container made of material that does not react with the chemical, such as a glass or high-density polyethylene (HDPE) bottle[12]. Ensure it has a secure, screw-top cap to prevent leaks and vapor escape[10].
-
Labeling: The moment the first drop of waste enters the container, it must be labeled. The Environmental Protection Agency (EPA) requires that each label clearly states:
Step-by-Step Disposal Methodologies
Disposal procedures vary based on the nature and quantity of the waste. Under no circumstances should this compound be disposed of down the drain or in regular trash [4][5]. Intentional dilution to circumvent regulations is illegal[5].
Protocol 3.1: Disposal of Unused or Contaminated Liquid Waste
This protocol applies to pure, unused chemical or solutions containing this compound as the primary hazardous component.
-
Segregation: Ensure the waste stream contains only compatible chemicals. As an alcohol, it can typically be combined with other flammable alcohol or organic solvent waste streams, provided there are no incompatibilities[12]. Do not mix with acidic or oxidizing waste.
-
Collection: Carefully pour the liquid waste into the designated, pre-labeled hazardous waste container located in your SAA.
-
Container Management:
-
Disposal Request: Once the container is full, or if it has been in the SAA for an extended period (up to one year for partially filled containers), arrange for pickup by your institution's Environmental Health & Safety (EH&S) department or a licensed hazardous waste contractor[10].
Protocol 3.2: Disposal of Contaminated Solid Waste
This protocol applies to items such as used gloves, absorbent pads from minor spills, or contaminated weighing paper.
-
Collection: Place all contaminated solid materials into a designated, clearly labeled hazardous waste bag or container. This container must also be labeled as "HAZARDOUS WASTE" and list the chemical contaminants.
-
Segregation: Do not mix this solid waste with non-hazardous lab trash.
-
Disposal: This waste stream must be collected for disposal via incineration by a licensed hazardous waste management company[4][9].
Protocol 3.3: Decontamination of Glassware
-
Initial Rinse: Rinse the empty, contaminated glassware with a small amount of a suitable organic solvent (e.g., acetone, ethanol).
-
Rinsate Collection: This first rinse (rinsate) is considered hazardous waste. It must be collected and added to your flammable liquid hazardous waste container.
-
Subsequent Cleaning: After the initial hazardous rinse, the glassware can typically be washed using standard laboratory procedures.
Emergency Procedures: Spill Management
In the event of a spill, immediate and correct action is crucial to prevent injury and fire.
-
Alert Personnel: Immediately alert others in the area.
-
Remove Ignition Sources: Extinguish all nearby flames, turn off hot plates, and remove any potential sources of sparks[4][9].
-
Containment (Small Spills): For small spills (<100 mL), contain and absorb the liquid using an inert absorbent material like vermiculite, sand, or a chemical spill pad[4].
-
Cleanup: Wearing appropriate PPE, carefully collect the absorbent material and contaminated debris. Place it in a sealed, properly labeled container for disposal as hazardous solid waste[3][4].
-
Ventilation: Ensure the area is well-ventilated to disperse any remaining vapors.
-
Large Spills: For large spills, evacuate the area immediately and contact your institution's emergency response team or EH&S department[5].
Disposal Decision Workflow
The following diagram outlines the decision-making process for the proper management and disposal of this compound waste.
Caption: Decision diagram for managing this compound waste.
References
- (R)-(-)-1-Phenyl-2-propanol - Santa Cruz Biotechnology. Material Safety Data Sheet.
- Laboratory Hazardous Waste Disposal Guidelines. Central Washington University.
- 1-Phenyl-2-propen-1-one - Safety Data Sheet. ChemicalBook.
- 1-Phenyl-2-propanol - Safety Data Sheet. Fisher Scientific.
- 1-Phenylpropan-2-ol - Safety Data Sheet. Sigma-Aldrich.
- How to Dispose of Chemical Waste in a Lab Correctly. GAIACA.
- Managing Hazardous Chemical Waste in the Lab. American Chemical Society.
- 1-Phenyl-1-propanol - Safety Data Sheet. Fisher Scientific.
- Hazardous Waste Materials Guide: Flammable Liquids. MLI Environmental.
- 1-Phenyl-2-propanol - Safety Data Sheet. MedchemExpress.com.
- Ethanol Factsheet. Stanford Environmental Health & Safety.
- Table of Incompatible Chemicals. University of Rochester Environmental Safety, Sustainability and Risk.
- Incompatible Chemicals. University of Maryland Baltimore - Risk Management and Safety.
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- 10. Central Washington University | Laboratory Hazardous Waste Disposal Guidelines [cwu.edu]
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- 12. How to Dispose of Chemical Waste in a Lab Correctly [gaiaca.com]
- 13. mlienvironmental.com [mlienvironmental.com]
A Senior Application Scientist's Guide to Personal Protective Equipment for Handling (R)-1-Phenyl-2-propen-1-ol
This guide provides essential safety protocols and personal protective equipment (PPE) recommendations for handling (R)-1-Phenyl-2-propen-1-ol (CAS 104713-12-4). As a valued professional in research and development, your safety is paramount. This document moves beyond a simple checklist, offering a procedural and logical framework to ensure you are protected at every stage of handling, from initial preparation to final disposal.
A critical note on sourcing: Direct and comprehensive safety data for the specific enantiomer this compound is not extensively published. Therefore, this guidance is expertly synthesized from safety data for structurally analogous compounds, including the closely related 1-Phenyl-2-propanol and Cinnamyl Alcohol (3-Phenyl-2-propen-1-ol). It is imperative to consult the specific Safety Data Sheet (SDS) for your sourced material and conduct a thorough, site-specific risk assessment before any handling.
Hazard Profile: Understanding the "Why" Behind the Protection
This compound is an unsaturated alcohol. Based on its structure and data from analogous compounds, we must anticipate the following primary hazards:
-
Combustibility: Many phenyl-substituted alcohols are classified as combustible liquids[1][2]. They can form explosive mixtures with air upon intense heating and have flash points that may be reached under certain laboratory conditions. All handling should be performed away from heat, sparks, and open flames[1][2].
-
Irritation and Systemic Effects: Phenyl-alcohols can act as sensory irritants to the eyes, nose, and throat[3]. Skin contact may lead to non-allergic contact dermatitis by degreasing the skin[3]. Prolonged or repeated exposure can cause cracking and flaking[3]. Crucially, absorption through the skin could lead to systemic health effects, making dermal protection a priority[3].
-
Inhalation Hazard: While the vapor pressure may be low at room temperature, the inhalation hazard increases at higher temperatures or when the material is aerosolized[3]. High vapor concentrations can cause respiratory irritation, coughing, headaches, and nausea[3].
-
Sensitization: Some related compounds, like Cinnamyl Alcohol, are known skin sensitizers, meaning they can cause an allergic skin reaction upon repeated contact[4].
Core PPE Requirements: A Multi-Layered Defense
A comprehensive PPE strategy is non-negotiable. The following table summarizes the minimum required PPE for handling this compound.
| Body Part | Personal Protective Equipment | Rationale and Specifications |
| Eyes/Face | Safety goggles with side-shields or a full-face shield. | Standard safety glasses are insufficient. Protection against splashes and vapors is critical. Must conform to OSHA 29 CFR 1910.133 or European Standard EN166[1][5]. |
| Skin/Hands | Chemical-resistant gloves (e.g., Nitrile, Neoprene). | To prevent direct skin contact, absorption, and potential sensitization[6]. Gloves must be inspected for degradation or perforation before each use[6]. |
| Body | Flame-retardant laboratory coat. | Provides a barrier against accidental splashes and protects personal clothing. Must be worn fully buttoned. |
| Respiratory | Operations must be conducted in a well-ventilated area, preferably within a certified chemical fume hood. | To prevent the inhalation of potentially harmful vapors or mists[3][6]. If ventilation is inadequate, a NIOSH-approved respirator with appropriate organic vapor cartridges is required[6]. |
| General | Long pants and closed-toe shoes. | This is a minimum requirement for all laboratory work to protect against accidental spills and chemical exposure[6]. |
Operational Protocols: From Benchtop to Disposal
Adherence to procedural steps is as critical as the PPE itself. The following protocols provide a self-validating system for safe handling.
Routine Handling and Preparation (Low Volume)
This protocol applies to standard laboratory operations involving milligram to low-gram quantities.
-
Pre-Operation Safety Check:
-
Ensure a chemical fume hood is certified and operational.
-
Locate the nearest safety shower and eyewash station[2].
-
Confirm you have the correct, unexpired PPE as detailed in the table above. Inspect gloves for any defects.
-
-
Donning PPE: Don all required PPE before entering the designated handling area.
-
Chemical Handling:
-
Post-Handling:
Spill Response Protocol
Immediate and correct response to a spill is critical to mitigate exposure and environmental contamination.
-
Evacuate and Alert: Alert personnel in the immediate area and move upwind of the spill[3].
-
Assess and Secure: If the spill is large or ventilation is poor, evacuate the lab and contact your institution's safety officer. For manageable spills, ensure you are wearing the appropriate PPE, including respiratory protection if necessary. Remove all ignition sources from the area[1][3][5].
-
Containment: Prevent the spill from entering drains or water courses using an inert absorbent material like sand, earth, or vermiculite[3].
-
Cleanup:
-
Decontamination: Clean the spill area first with an appropriate solvent, followed by a thorough wash with soap and water[6].
-
Reporting: Report the spill to your laboratory supervisor or safety officer, per institutional policy.
Workflow for PPE Selection and Spill Response
The following diagram outlines the logical flow for ensuring safety during handling and in the event of an emergency.
Caption: Workflow for safe handling and emergency spill response.
Disposal Plan: Responsible Stewardship
All waste containing this compound, including contaminated consumables and spill cleanup materials, must be treated as hazardous waste[6].
-
Waste Characterization: Classify the waste according to its hazards (e.g., combustible, irritant).
-
Containerization: Collect all waste in a clearly labeled, sealed, and chemically compatible container[6]. The label should clearly state "this compound Waste" and include appropriate hazard symbols.
-
Disposal: Dispose of the waste through your institution's designated hazardous waste management program, following all federal, state, and local regulations[1][4][8]. Never dispose of this chemical down the drain[4].
References
-
Loba Chemie. (n.d.). CINNAMYL ALCOHOL EXTRA PURE Safety Data Sheet. Retrieved from [Link]
-
S D Fine-Chem Limited. (n.d.). CINNAMYL ALCOHOL Safety Data Sheet. Retrieved from [Link]
-
National Institute for Occupational Safety and Health (NIOSH). (n.d.). NIOSH Pocket Guide to Chemical Hazards. Retrieved from [Link]
Sources
- 1. fishersci.com [fishersci.com]
- 2. file.medchemexpress.com [file.medchemexpress.com]
- 3. datasheets.scbt.com [datasheets.scbt.com]
- 4. spectrumchemical.com [spectrumchemical.com]
- 5. chemicalbook.com [chemicalbook.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. fishersci.com [fishersci.com]
- 8. lobachemie.com [lobachemie.com]
Retrosynthesis Analysis
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| Min. plausibility | 0.01 |
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| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
